Direct Orange 26
Description
The exact mass of the compound Direct Orange S is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N6O9S2.2Na/c40-31-25-13-11-23(15-19(25)17-27(49(43,44)45)29(31)38-36-21-7-3-1-4-8-21)34-33(42)35-24-12-14-26-20(16-24)18-28(50(46,47)48)30(32(26)41)39-37-22-9-5-2-6-10-22;;/h1-18,40-41H,(H2,34,35,42)(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSARWKALPGYFTA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H22N6Na2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881400 | |
| Record name | C.I. Direct Orange 26, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3626-36-6 | |
| Record name | C.I. 29150 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003626366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Direct Orange 26, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | disodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIRECT ORANGE 26 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM5GU9UN7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Direct Orange 26: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Orange 26, also known by its Colour Index name C.I. 29150, is a synthetic diazo dye that has found applications in various industries, including textiles and paper.[1][2][3] Its chemical structure, characterized by two azo groups (–N=N–), is responsible for its distinct orange hue. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to this compound. Furthermore, it delves into the dye's interaction with metal ions and the subsequent generation of reactive oxygen species (ROS), a topic of increasing interest in toxicological and biomedical research.
Chemical Structure and Identification
This compound is a sodium salt of a complex aromatic sulfonic acid. Its molecular structure is centered around a urea (B33335) bridge connecting two substituted naphthalene (B1677914) rings, each of which is coupled with a phenylazo group.
Molecular Formula: C₃₃H₂₂N₆Na₂O₉S₂[2]
Molecular Weight: 756.67 g/mol [2]
CAS Number: 3626-36-6[2]
IUPAC Name: disodium;4-hydroxy-7-[[5-hydroxy-6-(phenyldiazenyl)-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-(phenyldiazenyl)naphthalene-2-sulfonate
Synonyms: C.I. This compound, Direct Orange S, Direct Golden Yellow S, Direct Orange BS, Direct Scarlet 2G[1]
Physicochemical and Spectroscopic Properties
This compound is a red-brown powder with characteristic solubility and spectral properties.[1][3] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| Physical State | Red-brown powder | [1][3] |
| Molecular Formula | C₃₃H₂₂N₆Na₂O₉S₂ | [2] |
| Molecular Weight | 756.67 g/mol | [2] |
| CAS Number | 3626-36-6 | [2] |
| UV-Vis Absorption Maximum (λmax) | 494 nm (in water) | |
| Solubility in Water | 10 g/L (at 80 °C) | [1][2] |
| Solubility in Alcohol | Soluble (yields a golden orange solution) | [1][2] |
| Melting Point | Decomposes upon heating | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process involving the diazotization of aniline (B41778) followed by the coupling of the resulting diazonium salt with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea.[2] The following is a representative laboratory-scale protocol adapted from established methods for azo dye synthesis.[5][6][7][8][9]
Materials:
-
Aniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea (Scarlet Acid)
-
Sodium carbonate (Na₂CO₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
Procedure:
Step 1: Diazotization of Aniline
-
In a beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline hydrochloride solution with constant stirring. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of sodium nitrite, continue stirring for an additional 15-20 minutes to ensure the completion of the diazotization reaction, forming the benzenediazonium (B1195382) chloride solution.
Step 2: Coupling Reaction
-
In a separate, larger beaker, dissolve a molar equivalent of N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea in an aqueous solution of sodium carbonate to form a solution of the coupling component.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the freshly prepared, cold benzenediazonium chloride solution to the solution of the coupling component with vigorous stirring.
-
Adjust the pH of the reaction mixture to alkaline (pH 8-9) by the slow addition of a sodium hydroxide solution to facilitate the coupling reaction.
-
A colored precipitate of this compound will form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.
-
Isolate the this compound precipitate by filtration, wash it with a cold brine solution, and then with cold water to remove any unreacted starting materials and salts.
-
Dry the product in a vacuum oven at a low temperature.
Investigation of this compound Interaction with Copper Ions and ROS Production
This compound has been reported to interact with metal ions, including copper (Cu²⁺), leading to the generation of reactive oxygen species (ROS).[10] This interaction can be investigated using spectrophotometric and fluorescence-based assays.
Materials:
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) or other copper salts
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or other ROS-sensitive fluorescent probes
-
Spectrophotometer
-
Fluorometer
Procedure:
Part 1: Spectrophotometric Analysis of Copper Ion Interaction
-
Prepare stock solutions of this compound and copper sulfate in the desired buffer.
-
In a series of cuvettes, add a fixed concentration of this compound.
-
To each cuvette, add increasing concentrations of the copper sulfate solution.
-
Incubate the mixtures for a defined period at a constant temperature.
-
Measure the UV-Vis absorption spectrum of each solution.
-
Analyze the spectral changes, such as shifts in the absorption maximum or changes in absorbance, to characterize the binding interaction between this compound and copper ions.[11][12][13][14]
Part 2: Quantification of Reactive Oxygen Species (ROS) Production
-
Prepare a working solution of the ROS-sensitive probe (e.g., DCFH-DA) according to the manufacturer's instructions.
-
In a multi-well plate, add the buffer, the ROS probe, and the desired concentrations of this compound and copper sulfate.
-
Include appropriate controls: buffer only, this compound only, and copper sulfate only.
-
Incubate the plate at a constant temperature, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals.
-
An increase in fluorescence intensity in the presence of both this compound and copper ions, compared to the controls, indicates the generation of ROS.[15][16][17][18][19]
Signaling Pathway: Copper-Mediated ROS Generation by this compound
The interaction of this compound with copper ions can initiate a cascade of events leading to oxidative stress. This process is of significant interest in toxicology, as it can induce cellular damage. The proposed mechanism involves the formation of a this compound-Copper complex, which then catalyzes the production of ROS.[10]
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, and relevant experimental methodologies for this compound. The provided protocols for synthesis and for the investigation of its interaction with copper ions and subsequent ROS generation offer a solid foundation for researchers in chemistry, toxicology, and drug development. The visualization of the experimental workflow and the proposed signaling pathway aims to facilitate a clearer understanding of the processes involved. Further research into the precise mechanisms of its biological interactions and potential applications or toxicological implications is warranted.
References
- 1. This compound - Direct Orange S - Direct Golden Yellow S from Emperor Chem [emperordye.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound|Direct Fast Orange SE|CAS No: 3626-36-6 - Direct dye [chinainterdyes.com]
- 4. researchgate.net [researchgate.net]
- 5. studylib.net [studylib.net]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. cuhk.edu.hk [cuhk.edu.hk]
- 9. scribd.com [scribd.com]
- 10. This compound, Technical grade Dye content | 3626-36-6 | FD41048 [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical and Kinetic Investigation of Azo dye Arsenazo(III) as Copper(II) Derivative by Using Spectroscopic Methods - research journal [gyanvihar.org]
- 13. researchgate.net [researchgate.net]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. Reactive oxygen species production by catechol stabilized copper nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reactive oxygen species generation is likely a driver of copper based nanomaterial toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to C.I. 29150 (Ponceau 6R)
This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for C.I. 29150, a synthetic azo dye. The information is intended for researchers, scientists, and drug development professionals who may encounter this compound in their work, primarily in the context of histological staining.
Compound Identification and Properties
C.I. 29150 is a red azo dye more commonly known by a variety of synonyms, including Ponceau 6R, Crystal Ponceau 6R, Acid Red 44, and Brilliant Crystal Scarlet. Its Colour Index number is 16250.[1][2][3][4] The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂ | [5][6][7] |
| Molecular Weight | 502.43 g/mol | [1][5][6] |
| CAS Number | 2766-77-0 | [5][6] |
| Colour Index Number | 16250 | [1][2][6] |
| Synonyms | Ponceau 6R, Crystal Ponceau 6R, Acid Red 44, Brilliant Crystal Scarlet | [1][5] |
| Appearance | Red powder | [6] |
| Solubility | Soluble in water, slightly soluble in ethanol | [4] |
| Absorption Maximum (λmax) | 508-512 nm in water | [6] |
Nomenclature and Identification
To clarify the various names associated with this dye, the following diagram illustrates their relationships.
Applications
The primary application of C.I. 29150 is as a histological stain.[1][5] It was also formerly used as a food dye with the E number E126.[4]
Histological Staining
Ponceau 6R is a component of the Martius, Scarlet, and Blue (MSB) trichrome staining method.[1][5] This technique is particularly useful for staining fibrin (B1330869), a protein involved in blood clotting, as well as other connective tissues.[6] In the MSB stain, Crystal Ponceau 6R (in combination with other dyes) is used to differentiate fibrin from collagen and erythrocytes.[8]
Experimental Protocols
Martius, Scarlet, and Blue (MSB) Staining for Fibrin
The following is a representative protocol for the MSB staining technique. Note that specific timings and reagent concentrations may need to be optimized depending on the tissue type and fixation method.
Reagents:
-
Celestine Blue Solution:
-
Mayer's Hematoxylin:
-
Martius Yellow Solution (0.5% in 2% phosphotungstic acid in 95% ethanol):
-
Brilliant Crystal Scarlet 6R Solution (1% in 2.5% aqueous acetic acid): Also known as Ponceau 6R.
-
Phosphotungstic Acid Solution (1% aqueous):
-
Aniline Blue Solution (0.5% in 1% aqueous acetic acid):
Procedure:
-
Deparaffinize and rehydrate tissue sections to water.
-
Stain nuclei with Celestine Blue for 5 minutes, followed by Mayer's Hematoxylin for 5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol.
-
Wash in running tap water.
-
Rinse in 95% ethanol.
-
Stain with Martius Yellow solution for 2 minutes.
-
Rinse with distilled water.
-
Stain with Brilliant Crystal Scarlet 6R solution for 10-15 minutes.
-
Rinse with distilled water.
-
Treat with 1% aqueous phosphotungstic acid for 5-10 minutes.
-
Rinse with distilled water.
-
Stain with Aniline Blue solution for 2-10 minutes.
-
Rinse with distilled water.
-
Dehydrate, clear, and mount.
Expected Results:
-
Nuclei: Blue/Black
-
Erythrocytes: Yellow
-
Fibrin: Red
-
Collagen: Blue
The workflow for this staining procedure can be visualized as follows:
Toxicology and Safety
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.
-
Prevent skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
C.I. 29150, or Ponceau 6R, is a valuable histological stain, particularly for the identification of fibrin in tissue sections using the MSB trichrome method. While it has a history of use as a food colorant, its primary application in a research setting is in pathology and histology laboratories. Due to its classification as an azo dye, appropriate safety measures should be taken during its handling and disposal. This guide provides the foundational technical information required for the effective and safe use of this compound in a scientific context.
References
- 1. stainsfile.com [stainsfile.com]
- 2. discofinechem.com [discofinechem.com]
- 3. 100g Brilliant Crystal Scarlet C.I. 16250 [drnoels.com]
- 4. Ponceau 6R - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. med.wmich.edu [med.wmich.edu]
- 8. Crystal Ponceau 6R 2766-77-0 [sigmaaldrich.com]
- 9. Toxicology and Carcinogenesis Studies of C.I. Acid Red 114 (CAS No. 6459-94-5) in F344/N Rats (Drinking Water Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Characteristics of Butylscopolamine Bromide (CAS 149-64-4)
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The CAS number provided in the topic (3626-36-6) is not commonly associated with Butylscopolamine bromide. The universally recognized CAS number for this compound is 149-64-4 , which will be used as the reference for this technical guide.
Introduction
Butylscopolamine bromide, also known as Hyoscine Butylbromide, is a semisynthetic quaternary ammonium (B1175870) derivative of the tropane (B1204802) alkaloid scopolamine (B1681570).[1] It is widely utilized in clinical practice as a peripherally acting antispasmodic agent, effective in relieving cramps and spasms of the smooth muscle in the gastrointestinal, biliary, and genitourinary tracts.[2][3] Its therapeutic effect stems from its anticholinergic properties as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[4][5]
The addition of a butyl-bromide moiety to the scopolamine structure renders the molecule a quaternary ammonium compound.[1] This chemical modification is critical to its pharmacological profile, as it limits its ability to cross the blood-brain barrier, thereby significantly reducing the central nervous system side effects associated with its tertiary amine precursor, scopolamine.[1][4] This guide provides a comprehensive overview of its core physicochemical properties, mechanism of action, and key analytical methodologies.
Physicochemical Properties
Butylscopolamine bromide is a white crystalline powder.[] Its identity and purity are defined by a distinct set of physical and chemical characteristics, which are crucial for its formulation and therapeutic efficacy.
Identification and Structure
| Identifier | Value | Source(s) |
| Chemical Name | Scopolamine butylbromide | [7] |
| IUPAC Name | [(1S,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate bromide | [2] |
| CAS Number | 149-64-4 | [7][8] |
| Molecular Formula | C₂₁H₃₀BrNO₄ | [2][7][9] |
| Molecular Weight | 440.37 g/mol | [7][10] |
| Appearance | White powder | [] |
Physicochemical Data
The following table summarizes the key quantitative physicochemical parameters of Butylscopolamine bromide.
| Property | Value | Conditions / Notes | Source(s) |
| Melting Point | 137–144 °C | [][7] | |
| Solubility | Freely soluble in water and chloroform; sparingly soluble in anhydrous ethanol. | Qualitative | [9] |
| ~10 mg/mL | In PBS, pH 7.2 | [8] | |
| 50 - 76 mg/mL | In Water | [11][12] | |
| ~2.5 - 20 mg/mL | In Ethanol | [8][12] | |
| ~5 - 76 mg/mL | In DMSO | [8][12] | |
| ~3 mg/mL | In Dimethyl formamide | [8] | |
| Specific Optical Rotation | [α]D²⁰: -18.0° to -20.8° | c = 3 in water | [7][9] |
| pH | 5.5 to 6.5 | [9] | |
| UV/Vis Absorbance | λmax: 273 nm | [8] | |
| pKa | Strongest Acidic: -15.2Strongest Basic: -2.3 | For the free base, N-butylscopolamine | [13] |
| LogP | -0.6 | For the free base, N-butylscopolamine | [13] |
Mechanism of Action: Muscarinic Receptor Antagonism
Butylscopolamine bromide exerts its spasmolytic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with a high affinity for the M3 subtype located on smooth muscle cells.[4][14] In the parasympathetic nervous system, the neurotransmitter acetylcholine (ACh) binds to these receptors, initiating a signal transduction cascade that leads to smooth muscle contraction.
The binding of ACh to M3 receptors activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ levels lead to the activation of calmodulin and ultimately, smooth muscle contraction.
Butylscopolamine bromide competitively blocks the binding of ACh to the M3 receptor, thereby inhibiting this entire signaling pathway.[15] This disruption prevents the increase in intracellular Ca²⁺, leading to the relaxation of smooth muscle and the alleviation of spasms and associated pain.[5][14]
Experimental Protocols
The quantification and characterization of Butylscopolamine bromide in biological matrices and pharmaceutical formulations require sensitive and validated analytical methods.
Protocol: Quantification in Human Plasma via UHPLC-ESI-MS/MS
This method is used for the sensitive determination of N-butylscopolamine (the active moiety) in plasma, often for pharmacokinetic and bioequivalence studies.[13]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw frozen human plasma samples at room temperature.
-
Spike plasma samples with an internal standard (IS), such as N-butylscopolamine-d9.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.
-
Elute the analyte and IS with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for injection.
2. Chromatographic Conditions (UHPLC):
-
Column: Phenyl column (provides unique selectivity for aromatic compounds).
-
Mobile Phase: Isocratic elution with Acetonitrile and 2 mM Ammonium Formate containing 0.02% Formic Acid (e.g., 20:80 v/v).
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
3. Mass Spectrometry Conditions (ESI-MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Detection Mode: Selective Reaction Monitoring (SRM).
-
SRM Transitions:
- Analyte (N-butylscopolamine): Precursor ion (m/z) 360 → Product ion (m/z) 194.
- Internal Standard (N-butylscopolamine-d9): Precursor ion (m/z) 369 → Product ion (m/z) 203.
-
Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
4. Validation:
-
The method must be validated for selectivity, linearity (e.g., 5-500 pg/mL), accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.[13]
Protocol: Spectrophotometric Kinetic Analysis
This method is suitable for determining Butylscopolamine bromide in pharmaceutical dosage forms and is based on its oxidation.[16]
1. Principle:
-
The method is based on the oxidation of the drug by an oxidizing agent, such as alkaline potassium permanganate (B83412) (KMnO₄), at room temperature.
-
The reaction produces a colored product, the manganate (B1198562) ion (MnO₄²⁻), which is green.
-
The rate of color formation is proportional to the drug concentration.
2. Procedure:
-
Prepare a series of standard solutions of Butylscopolamine bromide.
-
To a fixed volume of each standard or sample solution, add a specified volume of alkaline KMnO₄ solution.
-
Start a timer immediately upon addition.
-
After a fixed time (e.g., 20 minutes), measure the absorbance of the solution at the wavelength of maximum absorbance for the manganate ion (e.g., 610 nm) against a reagent blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
3. Optimization:
-
Key parameters to optimize include the concentration of KMnO₄, the concentration of NaOH (for alkaline medium), reaction time, and temperature to ensure linearity and sensitivity.
Conclusion
Butylscopolamine bromide (CAS 149-64-4) is a well-characterized quaternary ammonium anticholinergic agent. Its physicochemical properties, particularly its high polarity and limited lipid solubility, are fundamental to its clinical profile, confining its action to the periphery and minimizing central side effects. Its mechanism of action is a direct and competitive antagonism of muscarinic receptors, leading to potent smooth muscle relaxation. The analytical methods outlined, especially sensitive chromatographic techniques like UHPLC-MS/MS, are essential for the continued study of its pharmacokinetics and for ensuring the quality and efficacy of its pharmaceutical formulations in drug development and clinical use.
References
- 1. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 2. Scopolamine butylbromide | C21H30BrNO4 | CID 656587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Scopolamine Butylbromide? [synapse.patsnap.com]
- 5. What is Scopolamine Butylbromide used for? [synapse.patsnap.com]
- 7. 149-64-4 CAS MSDS (Scopolamine butylbromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. prisminltd.com [prisminltd.com]
- 10. medkoo.com [medkoo.com]
- 11. Scopolamine butylbromide | 149-64-4 [chemicalbook.com]
- 12. adooq.com [adooq.com]
- 13. annexpublishers.com [annexpublishers.com]
- 14. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. prisminltd.com [prisminltd.com]
- 16. researchgate.net [researchgate.net]
Unveiling the Spectroscopic Signature of Direct Orange 26: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectral properties of the diazo dye, Direct Orange 26 (C.I. 29150). This document summarizes its key spectroscopic characteristics, details the experimental protocols for their determination, and presents visual workflows to facilitate understanding and replication of these methods.
Core Spectral Properties of this compound
This compound is a water-soluble anionic dye characterized by its vibrant orange hue. Its spectral properties are crucial for a variety of applications, including textile dyeing, biological staining, and potentially as a photosensitizer in targeted therapies. A comprehensive understanding of its interaction with light is paramount for optimizing its use and developing new applications.
Physicochemical and Spectroscopic Data
A summary of the fundamental physicochemical and spectral properties of this compound is presented in Table 1. This data has been compiled from various experimental and computational studies.
| Property | Value | Reference |
| Chemical Formula | C₃₃H₂₂N₆Na₂O₉S₂ | [1] |
| Molecular Weight | 756.67 g/mol | [1] |
| CAS Number | 3626-36-6 | [1] |
| Appearance | Red-brown powder | |
| Solubility in Water | Soluble, forming a red-orange brown solution | |
| UV-Visible λmax (Water) | ~496 nm | |
| Molar Absorptivity (ε) | Not explicitly found in search results, requires experimental determination. | |
| Fluorescence | Data not available in the provided search results. |
Note: The UV-Visible absorption maximum (λmax) is an approximation based on typical spectra of similar azo dyes and requires experimental verification for this compound in various solvents.
Solvatochromism
Experimental Protocols
This section outlines the detailed methodologies for the characterization of the spectral properties of this compound.
UV-Visible Absorption Spectroscopy
This protocol describes the determination of the absorption spectrum and molar absorptivity of this compound.
Objective: To measure the absorbance of this compound at various wavelengths to determine its absorption maximum (λmax) and to calculate the molar absorptivity (ε).
Materials:
-
This compound dye
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
Spectrophotometer (UV-Vis)
-
Cuvettes (1 cm path length)
-
Distilled water and other solvents of interest (e.g., ethanol, DMSO)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolve the weighed dye in a known volume of the desired solvent (e.g., distilled water) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
-
Preparation of Standard Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up and stabilize.
-
Set the wavelength range for scanning (e.g., 300-700 nm).
-
Use the solvent as a blank to calibrate the instrument to zero absorbance.
-
-
Absorbance Measurement:
-
Measure the absorbance of each standard solution, starting from the least concentrated, at the determined wavelength range.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Plot a calibration curve of absorbance at λmax versus the concentration of the standard solutions.
-
According to the Beer-Lambert law (A = εbc), the slope of the linear portion of the calibration curve will be the molar absorptivity (ε) since the path length (b) is 1 cm.
-
Fluorescence Spectroscopy
This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of this compound.
Objective: To determine the optimal excitation and emission wavelengths of this compound.
Materials:
-
This compound solution of known concentration (in a suitable solvent)
-
Fluorometer
-
Fluorescence cuvettes
Procedure:
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Select appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum (a preliminary scan or literature value for a similar dye can be used as a starting point).
-
Scan the excitation monochromator over a range of wavelengths (e.g., 350-550 nm).
-
The resulting spectrum will show the relative efficiency of different excitation wavelengths in producing fluorescence. The peak of this spectrum is the excitation maximum.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum.
-
Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength (e.g., 500-750 nm).
-
The resulting spectrum is the fluorescence emission spectrum, and its peak represents the emission maximum.
-
Visualized Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows described above.
Conclusion
This technical guide provides a foundational understanding of the spectral properties of this compound. While key physicochemical characteristics are summarized, this document also highlights the need for further experimental investigation to fully quantify its molar absorptivity in various solvents and to characterize its fluorescence properties. The detailed experimental protocols and visualized workflows offer a practical framework for researchers to conduct these essential measurements, thereby enabling the advancement of applications that leverage the unique spectral signature of this versatile dye.
References
An In-depth Technical Guide to the Solubility of Direct Orange 26
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Direct Orange 26 (C.I. 29150), a diazo dye. The information compiled herein is intended to support research, development, and quality control activities where this dye is utilized.
Core Solubility Profile
This compound is a water-soluble dye, with its solubility being temperature-dependent. While readily soluble in aqueous solutions, its solubility in various organic solvents is limited. The dye presents as a red-brown powder.[1] In solution, it typically yields a red-orange to brown color in water and a golden orange hue in alcohol.[1][2][3]
Quantitative Solubility Data
| Solvent | Chemical Class | Solubility | Temperature (°C) | Observations |
| Water | Protic, Polar | 10 g/L[1][2][3] | 80 | Forms a red-orange brown solution.[1][2][3] |
| Alcohol | Protic, Polar | Slightly Soluble / Adequately Soluble[1][2][3] | Not Specified | Forms a golden orange solution.[1][2][3] |
| Concentrated Sodium Hydroxide | Aqueous Base | Insoluble[2] | Not Specified |
Note: The term "Alcohol" in the available literature is not specified further. It is reasonable to assume this refers to common lower-chain alcohols such as ethanol (B145695) or isopropanol.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on standard laboratory practices for solubility assessment of water-soluble dyes.
Objective
To quantitatively determine the solubility of this compound in a given solvent at a specified temperature.
Materials and Equipment
-
This compound dye powder
-
Solvent of interest (e.g., deionized water, ethanol, DMSO)
-
Analytical balance (accurate to ±0.1 mg)
-
Volumetric flasks
-
Pipettes
-
Magnetic stirrer and stir bars
-
Constant temperature water bath or incubator
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Syringe filters (0.45 µm pore size)
Procedure
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound powder and add it to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of excess dye will depend on its expected solubility.
-
Place the container in a constant temperature water bath or incubator set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the solution to stand undisturbed at the constant temperature for a short period to allow larger particles to settle.
-
To separate the undissolved solid, centrifuge the suspension at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette. For accuracy, it is crucial to avoid disturbing the sediment.
-
-
Sample Preparation for Analysis:
-
Filter the collected supernatant through a syringe filter (0.45 µm) to remove any remaining fine particles.
-
Dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. A series of dilutions may be necessary to determine the appropriate concentration.
-
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning a dilute solution over a range of wavelengths.
-
Measure the absorbance of the diluted, saturated solution at the determined λmax.
-
Use a pre-established calibration curve of absorbance versus concentration for this compound in the same solvent to determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., g/L or mg/mL).
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination of this compound.
References
Spectroscopic and Physicochemical Profile of Direct Orange 26: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Orange 26 (C.I. 29150; CAS No. 3626-36-6) is a disazo direct dye recognized for its application in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1] Beyond its use as a colorant, the spectroscopic properties and environmental fate of this compound are of significant interest to researchers in fields ranging from environmental science to analytical chemistry. This technical guide provides an in-depth overview of the absorbance and emission spectra of this compound, alongside relevant physicochemical data and experimental protocols. Due to the limited availability of specific quantitative data in the public domain, this guide also incorporates general principles and data from structurally similar azo dyes to provide a comprehensive understanding.
Physicochemical Properties
This compound is a red-brown powder that is soluble in water and sparingly soluble in ethanol.[2] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₃H₂₂N₆Na₂O₉S₂ | [2] |
| Molecular Weight | 756.67 g/mol | [2] |
| CAS Number | 3626-36-6 | [2] |
| Appearance | Red-brown powder | [3] |
| Solubility | Soluble in water, slightly soluble in alcohol | [2] |
Spectroscopic Properties
Absorbance Spectrum
The color of this compound arises from its extended system of conjugated double bonds, characteristic of azo dyes, which absorb light in the visible region of the electromagnetic spectrum. The maximum absorbance (λmax) of this compound in aqueous solutions has been reported to be in the range of 493-495 nm, with an additional peak observed at 519 nm during photodegradation studies.[4][5]
Emission Spectrum
This compound is classified as a fluorescent dye, meaning it can emit light after being excited by light of a shorter wavelength.[6] However, detailed information regarding its fluorescence emission spectrum, including the emission maximum wavelength and fluorescence quantum yield (Φf), is not extensively documented in scientific literature. The quantum yield is a measure of the efficiency of the fluorescence process. For many azo dyes, the quantum yield can be low due to efficient non-radiative decay pathways.
Experimental Protocols
Measurement of UV-Visible Absorbance Spectrum
This protocol outlines the general procedure for determining the absorption spectrum and λmax of this compound.
Materials:
-
This compound
-
Distilled or deionized water (or other appropriate solvent)
-
Volumetric flasks
-
Pipettes
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations suitable for absorbance measurements (typically in the micromolar range).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Blank Measurement: Fill a quartz cuvette with the solvent used for the dye solutions. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorbance.
-
Sample Measurement: Rinse the cuvette with a small amount of the most dilute dye solution and then fill it. Place the cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 300-700 nm).
-
Repeat for all Concentrations: Repeat the measurement for all prepared dilutions.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectra. If the molar absorptivity is to be calculated, plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εbc), the slope of the resulting line will be the molar absorptivity (where b is the path length of the cuvette, typically 1 cm).
Experimental Workflow for UV-Vis Spectroscopy
Caption: Workflow for obtaining the UV-Visible absorbance spectrum of this compound.
Measurement of Fluorescence Emission Spectrum
This protocol provides a general method for measuring the fluorescence emission spectrum of a dye like this compound.
Materials:
-
Fluorescent dye solution (prepared as for UV-Vis)
-
Fluorometer
-
Quartz fluorescence cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the dye. The absorbance of the solution at the excitation wavelength should generally be below 0.1 to avoid inner filter effects.
-
Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength to a value at or near the absorbance maximum (λmax) determined from the UV-Vis spectrum.
-
Blank Measurement: Fill a fluorescence cuvette with the solvent and record an emission spectrum. This will account for any background fluorescence from the solvent or cuvette.
-
Sample Measurement: Rinse the cuvette with the dye solution and then fill it. Place the cuvette in the fluorometer and record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Data Correction: If necessary, correct the emission spectrum for instrument-specific variations in detector sensitivity and lamp intensity.
-
Quantum Yield Determination (Relative Method): To determine the fluorescence quantum yield, a standard with a known quantum yield is required.
-
Measure the absorbance of both the sample and the standard at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Experimental Workflow for Fluorescence Spectroscopy
Caption: Workflow for obtaining the fluorescence emission spectrum and quantum yield.
Environmental Degradation and Toxicological Aspects
This compound, as an azo dye, is a subject of environmental concern due to its potential persistence and the toxicity of its degradation products. Azo dyes can be degraded under certain conditions, leading to the cleavage of the azo bond (-N=N-).
Environmental Degradation Pathway
The degradation of this compound can be initiated by various advanced oxidation processes, such as photocatalysis, or through biological treatment.[7][8] The initial step often involves the cleavage of the azo linkages, which are the chromophoric groups responsible for the dye's color. This results in the formation of smaller aromatic amines, which may be further degraded into simpler, less toxic compounds.
Proposed Degradation Pathway of this compound
Caption: A simplified logical pathway for the environmental degradation of this compound.
Toxicological Considerations
The toxicological effects of azo dyes are often linked to their metabolic reduction, which can also lead to the formation of aromatic amines.[9] Some aromatic amines are known to be carcinogenic. This compound has been shown to have toxicological effects on certain organisms.[10] The general mechanism of toxicity for many azo dyes involves their biotransformation into reactive intermediates that can interact with cellular macromolecules like DNA.
General Toxicological Mechanism of Azo Dyes
Caption: A logical diagram illustrating the general toxicological pathway of azo dyes.
Conclusion
This compound is a disazo dye with a visible absorption maximum around 493-495 nm. While it is known to be fluorescent, detailed quantitative data on its emission properties, such as emission maximum and quantum yield, as well as its molar absorptivity, are not well-documented in publicly accessible literature. The provided experimental protocols offer a framework for researchers to determine these spectroscopic parameters. Understanding the environmental degradation pathways and toxicological implications of this compound is crucial for assessing its environmental impact and for the development of effective remediation strategies. Further research is warranted to fully characterize the photophysical properties of this widely used dye.
References
- 1. ossila.com [ossila.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aet.irost.ir [aet.irost.ir]
- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 9. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, Technical grade Dye content | 3626-36-6 | FD41048 [biosynth.com]
Direct Orange 26: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Direct Orange 26, a disazo direct dye, is widely utilized in the textile industry for its vibrant orange-red hue. Beyond its industrial applications, the dye has garnered scientific interest due to its biological activities, primarily linked to its potential toxicity. This technical guide synthesizes the current understanding of the mechanism of action of this compound at the molecular and cellular levels, providing a resource for researchers in toxicology, environmental science, and drug development.
Core Toxicological Profile
While specific quantitative toxicity data for this compound is limited in publicly available literature, general toxicological assessments of azo dyes indicate potential for harm upon exposure. The Material Safety Data Sheet (MSDS) for this compound indicates that it may be harmful if swallowed and can cause skin and eye irritation. Furthermore, mutagenicity data has been reported, a common concern for azo compounds which can be metabolized into potentially carcinogenic aromatic amines by intestinal microbiota.
Molecular Mechanism of Action
The primary mechanisms through which this compound is understood to exert its biological effects involve the generation of reactive oxygen species (ROS) and potential interactions with cellular macromolecules.
Oxidative Stress Induction
A key aspect of this compound's toxicity is its ability to induce oxidative stress. The dye has been shown to bind with copper ions, forming a complex that catalyzes the production of reactive oxygen species (ROS). This process, known as a Fenton-like reaction, generates highly reactive hydroxyl radicals which can inflict damage on a wide array of cellular components.
Experimental Protocol: Quantification of Reactive Oxygen Species (ROS)
A common method to quantify intracellular ROS production involves the use of fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA) or Dihydroethidium (DHE).
-
Cell Culture: Plate target cells (e.g., human hepatocytes, keratinocytes) in a 96-well plate and culture to 70-80% confluency.
-
Dye Loading: Wash the cells with phosphate-buffered saline (PBS) and incubate with a working solution of H2DCF-DA (typically 5-10 µM in serum-free media) for 30-60 minutes at 37°C in the dark.
-
Treatment: Remove the H2DCF-DA solution, wash the cells with PBS, and then expose them to various concentrations of this compound. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for dichlorofluorescein) using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity corresponds to the level of intracellular ROS.
Figure 1. Proposed mechanism of this compound-mediated generation of reactive oxygen species.
Interaction with Macromolecules
Azo dyes, due to their planar aromatic structures, have the potential to interact with biological macromolecules such as DNA and proteins. While specific studies on this compound are scarce, research on structurally similar azo dyes suggests that these interactions are a plausible mechanism of toxicity.
DNA Binding: Azo dyes can bind to the minor groove of the DNA double helix. This interaction is typically non-covalent and driven by van der Waals forces and hydrogen bonding. Such binding can interfere with DNA replication and transcription, potentially leading to genotoxic effects.
Experimental Protocol: DNA Binding Analysis via UV-Visible Spectroscopy
-
Preparation: Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl). Also, prepare a stock solution of this compound in the same buffer.
-
Titration: Keep the concentration of the dye constant while titrating with increasing concentrations of ct-DNA.
-
Spectrophotometry: Record the UV-Visible absorption spectrum of the dye after each addition of ct-DNA.
-
Analysis: A decrease in the absorbance (hypochromism) and a shift in the wavelength of maximum absorbance (bathochromic or hypsochromic shift) indicate binding of the dye to the DNA. The binding constant (Kb) can be calculated using the Benesi-Hildebrand equation.
Protein Binding: this compound may also bind to various proteins, potentially altering their structure and function. Studies on other azo dyes have demonstrated binding to serum albumin, which can affect the distribution and bioavailability of the dye. Enzyme inhibition is another potential consequence of protein binding.
Potential Signaling Pathway Involvement
The induction of oxidative stress by this compound can trigger a cascade of intracellular signaling events. While direct evidence for the specific pathways modulated by this dye is lacking, the known consequences of ROS accumulation point towards the involvement of several key signaling networks.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Oxidative stress is a well-known activator of the MAPK pathways (ERK, JNK, and p38). Activation of these pathways can lead to diverse cellular outcomes, including inflammation, apoptosis, and cell proliferation.
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is central to cell survival and proliferation. Severe oxidative stress can inhibit the PI3K/Akt pathway, thereby promoting apoptosis.
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor involved in the inflammatory response. ROS can act as second messengers to activate the NF-κB pathway, leading to the expression of pro-inflammatory genes.
Figure 2. Potential signaling pathways affected by this compound-induced oxidative stress.
Quantitative Data Summary
A significant gap in the current literature is the lack of specific quantitative toxicological data for this compound. The following table highlights the types of data that are crucial for a comprehensive risk assessment and for understanding its mechanism of action. Future research should aim to populate these fields.
| Parameter | Value | Cell Line/System | Reference |
| LD₅₀ (Oral, Rat) | Data Not Available | ||
| IC₅₀ (Cytotoxicity) | Data Not Available | e.g., HepG2, HaCaT | |
| DNA Binding Constant (Kb) | Data Not Available | Calf Thymus DNA | |
| Protein Binding Affinity (Kd) | Data Not Available | e.g., Bovine Serum Albumin | |
| Enzyme Inhibition (IC₅₀/Ki) | Data Not Available | e.g., Cytochrome P450s |
Conclusion
This compound, while a commercially important dye, presents potential toxicological concerns primarily through the induction of oxidative stress via a Fenton-like reaction involving copper ions. This leads to the generation of damaging reactive oxygen species. Furthermore, its structural characteristics suggest potential interactions with DNA and proteins, which could contribute to its overall toxicity profile. The activation of stress-related signaling pathways such as MAPK, PI3K/Akt, and NF-κB is a likely downstream consequence of the initial oxidative insult. A critical need exists for further research to generate quantitative data on the toxicity, macromolecular binding, and specific signaling pathway modulation by this compound to enable a more complete understanding of its mechanism of action and to better assess its risk to human health and the environment.
Toxicological Profile of Direct Orange 26: An In-depth Cellular Analysis
Disclaimer: Publicly available scientific literature lacks specific in-vitro toxicological studies on Direct Orange 26. This technical guide, therefore, presents a comprehensive analysis based on data from surrogate azo dyes, primarily Disperse Orange 1 and Reactive Orange 16 , to provide an inferred toxicological profile. The findings presented herein should be interpreted with caution and serve as a guide for future research on this compound.
This document is intended for researchers, scientists, and drug development professionals interested in the potential cellular effects of the azo dye this compound. It summarizes key toxicological endpoints, including cytotoxicity, genotoxicity, and apoptosis, based on available data for structurally related compounds. Detailed experimental protocols for the discussed assays are also provided to facilitate further investigation.
Executive Summary
Azo dyes are a significant class of synthetic colorants used across various industries. Their potential for adverse biological effects, primarily following metabolic reduction to aromatic amines, is a subject of ongoing toxicological research. This guide focuses on the cellular impacts of orange azo dyes, using Disperse Orange 1 and Reactive Orange 16 as representative examples to infer the potential toxicological properties of this compound. The available data suggests that these dyes can elicit cytotoxic and genotoxic effects in a concentration-dependent manner and may induce programmed cell death, or apoptosis.
Cytotoxicity Assessment
The cytotoxic potential of orange azo dyes has been evaluated in various human cell lines, including hepatocytes (HepG2), keratinocytes (HaCaT), and hepatic progenitor cells (HepaRG). The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and Cell Counting Kit-8 (CCK-8) are commonly employed methods to assess cell viability by measuring mitochondrial metabolic activity.
Table 1: Cytotoxicity of Surrogate Orange Azo Dyes in Human Cell Lines
| Dye | Cell Line | Assay | Exposure Time | Concentration | Effect | Reference |
| Disperse Orange 1 | HepG2 | MTT, CCK-8 | 72 hours | Not specified | Reduced mitochondrial activity | [1][2] |
| Reactive Orange 16 | HaCaT | EMA-based | 48 hours | 1000 µg/mL | Significant increase in cytotoxicity | [3] |
| Reactive Orange 16 | HepaRG | EMA-based | 24 hours | 1000 µg/mL | Significant increase in cytotoxicity | [3] |
| Reactive Blue 19 | HaCaT | EMA-based | 48 hours | 500, 1000 µg/mL | Significant increase in cytotoxicity | [3] |
| Reactive Blue 2 | HaCaT | EMA-based | 48 hours | 1000 µg/mL | Significant increase in cytotoxicity | [3] |
*EMA: Ethidium monoazide
Genotoxicity and DNA Damage
The genotoxic potential of azo dyes, or their ability to damage genetic material, is a critical toxicological endpoint. The micronucleus (MN) and comet assays are standard methods to evaluate such effects. The MN assay detects chromosome breaks or loss, while the comet assay measures DNA strand breaks.
Studies on Disperse Orange 1 have demonstrated its ability to induce micronuclei in both human lymphocytes and the HepG2 cell line, indicating clastogenic or aneugenic potential[4][5].
Table 2: Genotoxicity of Disperse Orange 1
| Cell Line | Assay | Concentration (µg/mL) | Effect | Reference |
| Human Lymphocytes | Micronucleus | 0.4 - 1.0 | Dose-dependent increase in MN frequency | [4][5] |
| HepG2 | Micronucleus | 0.4 - 2.0 | Dose-dependent increase in MN frequency | [4][5] |
| HepG2 | Comet Assay | 0.2 - 4.0 | Genotoxic effects observed | [6][7] |
It is noteworthy that in one study, Reactive Orange 16 did not show genotoxic effects in HaCaT and HepaRG cells under the tested conditions[3]. This highlights the variability in toxicological profiles even among structurally similar compounds.
Induction of Apoptosis
Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis. The aberrant induction of apoptosis by xenobiotics is a key mechanism of toxicity. Evidence suggests that Disperse Orange 1 can induce apoptosis in HepG2 cells after prolonged exposure[6][7]. The Annexin V assay is a widely used method to detect one of the early hallmarks of apoptosis, the externalization of phosphatidylserine (B164497) on the cell membrane.
Potential Mechanisms of Toxicity
The toxicity of azo dyes is often attributed to their metabolic cleavage into potentially harmful aromatic amines. In cellular systems, toxicity can be mediated through various mechanisms, including the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular components like DNA, proteins, and lipids.
References
- 1. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 4. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Visualizing Plant Cell Wall Architecture with Direct Orange 26: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate architecture of the plant cell wall is a critical determinant of plant growth, development, and defense, and serves as a primary source of renewable biomass for biofuels and biomaterials. Visualizing the spatial arrangement of its core components—cellulose (B213188), hemicellulose, and lignin—is paramount for fundamental plant science and applied research. Direct Orange 26, a diazo direct dye, presents a valuable, yet underutilized, tool for this purpose. This technical guide provides a comprehensive overview of the principles and practices for employing this compound in the visualization of plant cell wall components. It details the dye's chemical properties, its binding mechanism to cellulosic materials, and offers adaptable experimental protocols for staining plant tissues. Furthermore, this guide includes recommendations for fluorescence microscopy and quantitative analysis, alongside a troubleshooting section to address common challenges. The information presented herein is intended to equip researchers with the necessary knowledge to effectively integrate this compound into their plant cell wall imaging workflows.
Introduction to this compound
This compound (C.I. 29150), also known as Direct Orange S, is a water-soluble anionic dye belonging to the stilbene (B7821643) class.[1][2] With a molecular formula of C₃₃H₂₂N₆Na₂O₉S₂ and a molecular weight of 756.67 g/mol , its linear and planar structure facilitates its affinity for cellulosic fibers.[3][4] Traditionally used in the textile and paper industries for dyeing cotton and other cellulose-rich materials, its properties make it a suitable candidate for histological staining of plant tissues.[2][5]
Chemical and Physical Properties:
| Property | Value | Reference(s) |
| CI Name | This compound | [2][3] |
| CI Number | 29150 | [2][3] |
| CAS Number | 3626-36-6 | [3][4] |
| Molecular Formula | C₃₃H₂₂N₆Na₂O₉S₂ | [3][4] |
| Molecular Weight | 756.67 g/mol | [3][4] |
| Appearance | Red-brown to orange powder | [2][3] |
| Solubility in Water | 10 g/L at 80 °C | [3] |
| Solubility in Alcohol | Slightly soluble (golden orange) | [1] |
Mechanism of Staining
The affinity of this compound for plant cell walls is primarily attributed to its interaction with cellulose, the most abundant component. The staining mechanism is governed by a combination of non-covalent interactions.
The linear and planar conformation of the this compound molecule allows it to align parallel to the linear cellulose chains within the microfibrils. This proximity facilitates the formation of multiple, weak, non-covalent bonds:
-
Hydrogen Bonding: The hydroxyl (-OH) groups present on the glucose units of cellulose can form hydrogen bonds with the nitrogen and oxygen atoms within the azo and sulfonate groups of the dye molecule.
-
Van der Waals Forces: The large, planar aromatic surfaces of the dye molecule induce dipole-dipole interactions and dispersion forces with the cellulose chains.
The presence of electrolytes, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), in the staining solution enhances the dyeing process. Cellulosic fibers in an aqueous environment typically carry a negative surface charge. As this compound is an anionic dye, electrostatic repulsion can hinder its approach to the fiber. The cations from the electrolyte neutralize this surface charge, reducing the repulsive forces and promoting dye adsorption.
Experimental Protocols
While a standardized protocol for using this compound in plant microscopy is not widely established, the following procedures, adapted from protocols for similar direct dyes like Congo Red and Pontamine Fast Scarlet 4B, can serve as a robust starting point. Optimization will be necessary depending on the plant species, tissue type, and fixation method.
Reagent Preparation
Stock Solution (0.1% w/v):
-
Weigh 100 mg of this compound powder.
-
Dissolve in 100 mL of distilled water. Gentle heating (e.g., to 80°C) may be required to fully dissolve the dye.[3]
-
Filter the solution to remove any undissolved particles.
-
Store the stock solution in a dark bottle at room temperature.
Working Staining Solution (0.01% - 0.05% w/v):
-
Dilute the 0.1% stock solution 1:10 or 1:2 with distilled water to achieve the desired concentration.
-
For enhanced staining, sodium chloride (NaCl) can be added to a final concentration of 0.5 M.
Staining Protocol for Fresh/Hand-Sectioned Plant Material
-
Sectioning: Prepare thin sections of fresh plant material using a razor blade, vibratome, or other suitable sectioning device.
-
Staining: Immerse the sections in the this compound working solution for 5-30 minutes. The optimal time will vary with tissue thickness and permeability.
-
Rinsing: Briefly rinse the stained sections in distilled water to remove excess, unbound dye.
-
Mounting: Mount the sections on a microscope slide in a drop of water or 50% glycerol.
-
Observation: Immediately observe under a fluorescence microscope.
Staining Protocol for Fixed and Embedded Plant Material
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series to distilled water.
-
Staining: Immerse the slides in the this compound working solution for 10-60 minutes at room temperature.
-
Rinsing: Rinse the slides in distilled water to remove excess dye.
-
Dehydration: Dehydrate the sections through a graded ethanol series.
-
Clearing: Clear the sections in xylene or a xylene substitute.
-
Mounting: Mount with a permanent mounting medium.
-
Observation: Observe under a fluorescence microscope.
Fluorescence Microscopy and Imaging
Recommended Filter Sets:
Based on the observed color, a standard "Texas Red" or "Rhodamine" filter set is a good starting point for imaging. A typical configuration would be:
-
Excitation: ~540-580 nm
-
Dichroic Mirror: ~595 nm
-
Emission: ~600-660 nm
It is highly recommended to determine the optimal excitation and emission wavelengths empirically using a spectrophotometer or by testing a range of available filter sets on a stained specimen.
Quantitative Analysis of Staining
The amount of this compound bound to plant cell walls can be quantified to provide an indirect measure of accessible cellulose. This can be achieved through spectrophotometric analysis of the dye solution before and after staining or by analyzing the fluorescence intensity of stained images.
Quantification Methods:
| Method | Principle | Data Output |
| Depletion Assay | Measures the decrease in absorbance of the dye solution after incubation with the plant material. A calibration curve of known dye concentrations is used to determine the amount of dye adsorbed. | Amount of dye bound per unit mass of plant material (e.g., mg/g). |
| Image-Based Fluorescence Intensity | Measures the mean fluorescence intensity of stained cell walls in digital micrographs. This requires consistent imaging parameters (e.g., laser power, exposure time, gain). | Relative fluorescence units (RFU) per unit area or cell wall region. |
The binding of direct dyes to cellulose often follows a Langmuir adsorption isotherm , which describes the equilibrium between the dye in solution and the dye bound to the substrate. This model can be used to determine the maximum adsorption capacity (q_max) and the Langmuir constant (K_L), which relates to the binding affinity.[6][7]
Safety and Handling
This compound should be handled with appropriate laboratory precautions. It is classified as a skin and eye irritant.[8][9]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Work in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Staining | - Staining time too short- Dye concentration too low- Inadequate tissue penetration | - Increase incubation time- Use a higher concentration of the working solution- Add NaCl to the staining solution- Use thinner sections |
| High Background Staining | - Inadequate rinsing- Dye precipitation | - Increase the duration and number of rinsing steps- Filter the staining solution before use |
| Photobleaching | - Excessive exposure to excitation light | - Reduce laser power and/or exposure time- Use an anti-fade mounting medium- Acquire images promptly after staining |
| Spectral Overlap | - Autofluorescence of plant tissues (e.g., lignin)- Overlap with other fluorescent labels | - Use spectral imaging and linear unmixing if available- Select filter sets that minimize crosstalk- Image channels sequentially |
Conclusion
This compound offers a promising and cost-effective alternative for the visualization of cellulosic components in plant cell walls. Its direct staining mechanism, coupled with its fluorescent properties, makes it a versatile tool for a range of applications in plant biology. By adapting the protocols outlined in this guide and optimizing them for specific experimental needs, researchers can effectively employ this compound to gain valuable insights into the complex architecture of the plant cell wall. Further characterization of its spectral properties and binding affinities to different cell wall polysaccharides will undoubtedly enhance its utility as a quantitative probe in plant science.
References
- 1. This compound - Direct Orange S - Direct Golden Yellow S from Emperor Chem [emperordye.com]
- 2. This compound|Direct Fast Orange SE|CAS No: 3626-36-6 - Direct dye [chinainterdyes.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. cncolorchem.com [cncolorchem.com]
- 5. Direct Orange S (this compound)-TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITIED [tjuniwin.com]
- 6. Thermodynamic, kinetic, and isotherm studies of Direct Blue 86 dye absorption by cellulose hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. biology.stackexchange.com [biology.stackexchange.com]
An Exploratory Study of Direct Orange 26 as a Fluorescent Probe
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Orange 26 (C.I. 29150) is a disazo dye traditionally used in the textile industry for dyeing cotton, silk, wool, and other fibers.[1] Its chemical structure, featuring two azo chromophores and multiple functional groups, suggests the potential for fluorescent properties that could be harnessed for sensing and imaging applications. While extensively characterized as a colorant, its utility as a fluorescent probe remains largely unexplored. This technical guide provides a comprehensive overview of the known properties of this compound and outlines a proposed research framework to characterize its potential as a fluorescent probe for scientific and drug development applications.
The core structure of this compound contains naphthalene (B1677914) sulfonate and hydroxyl groups, which are common moieties in fluorescent molecules. Azo dyes, while often associated with low fluorescence quantum yields due to efficient non-radiative decay pathways, can exhibit enhanced fluorescence upon interaction with analytes or changes in their microenvironment.[2][3] This exploratory guide will delve into the potential of this compound in this regard, proposing experimental pathways to unlock its capabilities as a novel fluorescent sensor.
Chemical and Physical Properties
A summary of the fundamental properties of this compound is presented below. This data is essential for designing experiments and understanding its behavior in various chemical environments.
| Property | Value | Reference |
| CI Name | This compound | [1] |
| CAS Number | 3626-36-6 | [1] |
| Molecular Formula | C₃₃H₂₂N₆Na₂O₉S₂ | [1] |
| Molecular Weight | 756.67 g/mol | [1] |
| Appearance | Red-brown powder | [1] |
| Solubility | Soluble in water | [1] |
Spectroscopic Properties
To date, detailed photophysical characterization of this compound as a fluorescent probe is limited in the scientific literature. However, some UV-Visible absorption data is available.
UV-Visible Absorption
The electronic absorption spectrum of a molecule provides insight into the wavelengths of light it absorbs to reach an excited state. For a fluorescent probe, this is critical for determining the optimal excitation wavelength. Studies on naphthalene-based azo dyes show that their absorption maxima (λmax) typically fall within the range of 398-498 nm, attributed to n→π* and/or π→π* electronic transitions of the azo chromophore.[4] The specific λmax is influenced by the solvent polarity and substituents on the aromatic rings.[4]
Proposed Experimental Protocol for UV-Visible Spectroscopy:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., deionized water or DMSO).
-
Working Solutions: Prepare a series of dilutions (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) in the desired experimental buffer (e.g., PBS, TRIS).
-
Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer and blank the instrument with the experimental buffer.
-
Data Acquisition: Record the absorption spectra of the working solutions from 200 nm to 800 nm.
-
Analysis: Determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
Proposed Exploratory Studies for Fluorescence Characterization
Given the lack of comprehensive fluorescence data for this compound, a systematic investigation is required. The following sections outline proposed experimental protocols to determine its key photophysical parameters.
Determination of Fluorescence Excitation and Emission Spectra
The excitation and emission spectra are fundamental to characterizing a fluorophore. The excitation spectrum reveals the wavelengths of light that are most effective at inducing fluorescence, while the emission spectrum shows the wavelengths of light emitted.
Proposed Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µM) in the desired buffer.
-
Spectrofluorometer Setup: Use a spectrofluorometer with a high-sensitivity detector.
-
Emission Spectrum Acquisition:
-
Set the excitation wavelength to the previously determined λmax from the UV-Vis spectrum.
-
Scan the emission wavelengths from the excitation wavelength +10 nm to 800 nm.
-
-
Excitation Spectrum Acquisition:
-
Set the emission wavelength to the peak of the recorded emission spectrum.
-
Scan the excitation wavelengths from 250 nm up to the emission wavelength -10 nm.
-
-
Analysis: Identify the peak excitation and emission wavelengths. The difference between these peaks is the Stokes shift.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. Many azo dyes have low quantum yields, but certain structural modifications or environmental interactions can enhance this property.[2]
Proposed Experimental Protocol (Relative Method):
-
Reference Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and similar excitation/emission ranges (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).
-
Absorbance Matching: Prepare solutions of the reference standard and this compound with identical absorbance values at the excitation wavelength of the standard (absorbance < 0.1 to avoid inner filter effects).
-
Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the reference and the sample under identical instrument settings.
-
Data Analysis: Calculate the quantum yield of this compound using the following equation: ΦF_sample = ΦF_ref * (I_sample / I_ref) * (η_sample² / η_ref²) * (A_ref / A_sample) where:
-
ΦF is the quantum yield
-
I is the integrated fluorescence intensity
-
η is the refractive index of the solvent
-
A is the absorbance at the excitation wavelength
-
Determination of Fluorescence Lifetime
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is often sensitive to the local environment and can be used for sensing applications.
Proposed Experimental Protocol (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed laser source for excitation and a single-photon sensitive detector.
-
Sample Preparation: Prepare a deoxygenated solution of this compound in the desired solvent.
-
Data Acquisition:
-
Excite the sample with the pulsed laser at the peak excitation wavelength.
-
Collect the fluorescence decay profile.
-
-
Data Analysis: Fit the decay curve to an exponential function to determine the fluorescence lifetime.
Potential Applications as a Fluorescent Probe
The chemical structure of this compound suggests several potential applications as a fluorescent probe.
Metal Ion Sensing
The presence of hydroxyl and sulfonate groups, along with the azo linkages, provides potential coordination sites for metal ions. It has been noted that this compound binds to copper ions, leading to the production of reactive oxygen species.[5] This interaction could potentially lead to a change in the fluorescence properties of the dye, such as quenching or enhancement, forming the basis for a fluorescent sensor for copper or other metal ions.
Proposed Experimental Workflow for Metal Ion Sensing:
Caption: Proposed workflow for investigating this compound as a metal ion sensor.
pH Sensing
Azo dyes are known to exhibit changes in their absorption and fluorescence properties in response to pH changes due to protonation/deprotonation of the azo group or other functional groups.[2] This makes them potential candidates for pH sensors.
Proposed Signaling Pathway for pH Sensing:
Caption: Hypothesized signaling pathway for pH sensing with this compound.
Conclusion
While this compound has a long history as a textile dye, its potential as a fluorescent probe is a nascent field of study. Its chemical structure holds promise for applications in sensing metal ions and pH. The lack of comprehensive photophysical data necessitates a thorough experimental investigation as outlined in this guide. By systematically characterizing its fluorescence properties, researchers can unlock the potential of this readily available compound for a new range of applications in chemical sensing, biological imaging, and drug development. The proposed experimental workflows provide a clear roadmap for future research in this exciting and underexplored area.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51689J [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 5. This compound, Technical grade Dye content | 3626-36-6 | FD41048 [biosynth.com]
Direct Orange 26 applications in materials science research
An In-depth Technical Guide to the Applications of Direct Orange 26 in Materials Science
This compound (DO26), a disazo direct dye, is a versatile chemical compound primarily known for its application in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and paper.[1][2] Its molecular structure, characterized by two azo groups (-N=N-), imparts a distinct reddish-orange hue and determines its chemical reactivity.[3][4] Beyond its traditional use, the unique properties of this compound have made it a subject of significant interest in materials science research, particularly in environmental remediation and the synthesis of novel materials.
This technical guide provides a comprehensive overview of the core applications of this compound in materials science, focusing on photocatalysis, nanomaterial-based remediation, and the synthesis of organometallic compounds. It is intended for researchers, scientists, and professionals in materials science and drug development, offering detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate understanding and further research.
Application in Photocatalysis for Water Remediation
The stable and complex aromatic structure of this compound makes it a recalcitrant pollutant in textile industry wastewater, resistant to conventional biodegradation.[5][6] This has led to extensive research into advanced oxidation processes (AOPs) for its degradation, with photocatalysis emerging as a highly effective method. In this application, DO26 serves as a model pollutant to evaluate the efficiency of novel photocatalytic materials.
Semiconductor nanoparticles, such as cobalt ferrite (B1171679) (CoFe₂O₄), titanium dioxide (TiO₂), and iron(III) oxide (Fe₂O₃), are used to degrade DO26 under light irradiation.[7][8] The process involves the generation of highly reactive oxygen species (ROS) that break down the dye's complex structure.[9] The efficiency of these materials can be significantly enhanced by creating nanocomposites, for example, by coupling CoFe₂O₄ with silver oxide (Ag₂O), which improves charge separation and photocatalytic activity.[7][10]
Quantitative Data on Photocatalytic Degradation
The performance of various photocatalytic systems in degrading this compound is summarized below. The data highlights the effects of catalyst composition, pH, and other experimental conditions on degradation efficiency.
| Catalyst | Initial Dye Conc. | Catalyst Conc. | pH | Reaction Time | Degradation Efficiency (%) | Reference |
| CoFe₂O₄/Ag₂O | - | - | - | 90 min | ~40% higher than pure CoFe₂O₄ | [7][10] |
| nano-Fe₂O₃ (UV/Fenton-like) | 1 g/L | 0.23 g/L | 7.5 | 21.66 min | BOD₅/COD ratio increased to 0.50 | [6] |
| Silica Fume (Adsorption) | 44 ppm | 0.2 g | 2.01 | 55.15 min | 95.26% | [11] |
Experimental Protocols
1. Synthesis of CoFe₂O₄/Ag₂O Nanoparticle Photocatalyst [7][10]
-
CoFe₂O₄ Synthesis (Reverse Co-precipitation):
-
Prepare aqueous solutions of cobalt(II) chloride and iron(III) chloride.
-
Slowly add the metal salt solution to a boiling solution of sodium hydroxide (B78521) while stirring vigorously.
-
Maintain the reaction temperature and continue stirring for a specified duration.
-
Cool the mixture, and separate the resulting magnetic nanoparticles using an external magnet.
-
Wash the nanoparticles repeatedly with deionized water and ethanol, then dry.
-
-
Coupling with Ag₂O:
-
Disperse the synthesized CoFe₂O₄ nanoparticles in an aqueous solution.
-
Add a silver nitrate (B79036) (AgNO₃) solution to the dispersion.
-
Subject the mixture to sonication for a set period to facilitate the coupling of Ag₂O onto the surface of the CoFe₂O₄ nanoparticles.
-
Wash and dry the final CoFe₂O₄/Ag₂O composite catalyst.
-
2. Photocatalytic Degradation Experiment [7][8]
-
Prepare an aqueous solution of this compound at a known concentration.
-
Disperse a specific amount of the photocatalyst (e.g., CoFe₂O₄/Ag₂O) into the dye solution.
-
Adjust the pH of the solution to the desired value using dilute HCl or NaOH.
-
Place the solution in a photoreactor equipped with a visible light source (e.g., a tungsten lamp).
-
Before irradiation, stir the mixture in the dark to establish adsorption-desorption equilibrium.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Withdraw aliquots of the solution at regular time intervals.
-
Separate the catalyst from the solution (e.g., by magnetic separation for CoFe₂O₄-based catalysts or centrifugation).
-
Measure the remaining concentration of this compound using a UV-Vis spectrophotometer at its maximum absorption wavelength (λmax ≈ 495 nm).[8]
-
Calculate the degradation efficiency as a percentage reduction in dye concentration over time.
Workflow for Photocatalytic Degradation of this compound
Application in Remediation Using Nanomaterials
Beyond photocatalysis, other nanomaterials are being explored for the direct removal of DO26 from water through processes like adsorption and reduction. This research leverages the high surface area and reactivity of nanoparticles for environmental remediation.
A notable example is the use of copper nanoparticles (Cu-NPs) synthesized from biological waste, such as tilapia fish scales, for the effective remediation of this compound.[12] This "green synthesis" approach offers an eco-friendly and low-cost alternative to conventional methods. The synthesized Cu-NPs have been shown to achieve high remediation efficiency and significantly reduce key water pollution indicators.
Quantitative Data on DO26 Remediation with Cu-NPs
The effectiveness of biosynthesized copper nanoparticles in treating a this compound solution is detailed below. The optimal conditions for this process were found to be a dye concentration of 0.01 g/L, a Cu-NP concentration of 0.001 g/L, a pH of 8, and a temperature of 40 °C.[12]
| Parameter | Untreated Solution (mg/L) | Treated Solution (mg/L) | % Reduction |
| Remediation | - | - | 90.2% |
| TSS (Total Suspended Solids) | 0.447 | 0.40 | - |
| TDS (Total Dissolved Solids) | 22.35 | 20.0 | - |
| COD (Chemical Oxygen Demand) | - | - | 84.54% |
| TOC (Total Organic Carbon) | - | - | 86.76% |
Table based on data from Rafique et al., 2025.[12]
Experimental Protocols
1. Green Synthesis of Copper Nanoparticles (Cu-NPs) [12]
-
Obtain and clean tilapia fish scales (or other bio-waste material).
-
Prepare an extract from the fish scales, which will act as a reducing and capping agent.
-
Prepare a solution of a copper salt precursor (e.g., copper sulfate (B86663) pentahydrate).
-
Mix the precursor solution with the fish scale extract.
-
Heat and stir the mixture continuously for a specified time (e.g., 1 hour) to facilitate the reduction of copper ions and the formation of nanoparticles.
-
Separate the synthesized Cu-NPs from the solution via filtration and centrifugation.
-
Wash the nanoparticles with deionized water and dry them.
-
Characterize the nanoparticles using techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) to confirm their morphology and crystalline structure.
2. Remediation Experiment [12]
-
Prepare a stock solution of this compound.
-
Add a specific amount of the synthesized Cu-NPs to the dye solution.
-
Adjust the pH, temperature, and stirring speed to the desired optimal conditions.
-
Allow the remediation process to proceed for a set duration (e.g., 90 minutes).
-
After the reaction, analyze the solution for the percentage of dye removal.
-
Measure the reduction in Total Suspended Solids (TSS), Total Dissolved Solids (TDS), Chemical Oxygen Demand (COD), and Total Organic Carbon (TOC) to assess the overall effectiveness of the treatment.
Workflow for DO26 Remediation with Biosynthesized Nanoparticles
Application in the Synthesis of Organometallic Compounds
The chemical structure of this compound, containing multiple nitrogen and oxygen atoms, makes it an interesting ligand for coordinating with metal ions. Research has shown that DO26 can react with various transition metal acetates (such as those of Hg²⁺, Ni²⁺, Co²⁺, and Cu²⁺) in non-polar solvents.[13] These reactions lead to the formation of new organometallic compounds through substitution and bond-cleavage pathways. The elucidation of these novel structures is typically performed using elemental analysis, IR and electronic spectroscopy, NMR, mass spectrometry, and X-ray diffraction.[13] This application opens avenues for creating new materials with potentially unique catalytic, magnetic, or optical properties.
Logical Relationship for Metallation of this compound
Traditional Applications in Material Dyeing
The primary industrial use of this compound is in the dyeing of materials, a process valued for its simplicity and cost-effectiveness.[1][14] It has a high affinity for cellulosic fibers and can also be used on silk, wool, and leather.[2][3][15] The dye is water-soluble and is applied directly to the material from an aqueous solution, where it binds to the fibers through non-covalent interactions.
Quantitative Data on Dyeing Properties
The performance of a dye is often assessed by its fastness properties, which indicate the resistance of the color to fading or running under various conditions.
| Property | Fastness Grade | Description |
| Light Fastness | 2 - 3 | Resistance to fading when exposed to light. |
| Washing Fastness | 2 | Resistance to fading/running during washing. |
| Rubbing Fastness (Dry) | 4 | Resistance to color transfer when rubbed dry. |
| Rubbing Fastness (Wet) | 3 | Resistance to color transfer when rubbed wet. |
| Fastness grades are typically on a scale of 1 (poor) to 5 (excellent).[16][17] |
Experimental Protocols
General Protocol for Direct Dyeing of Cotton Fabric [1][16]
-
Scouring: Pre-wash the cotton material with a solution of sodium hydroxide and a wetting agent to remove impurities and improve dye uptake.
-
Dye Bath Preparation: Dissolve the required amount of this compound powder in hot water. Add an electrolyte, such as sodium chloride or sodium sulfate, to the dye bath to enhance dye exhaustion onto the fiber.
-
Dyeing: Immerse the wet cotton material in the dye bath. Slowly raise the temperature of the bath (e.g., to 80-95°C) and maintain it for 45-60 minutes. Constant agitation ensures uniform dyeing.
-
Cooling: Allow the dye bath to cool naturally, which further promotes dye exhaustion.[16]
-
Rinsing and Soaping: Remove the dyed material, rinse it with cold water to remove loose dye from the surface, and then treat it with a hot soap solution to improve wash fastness.
-
Final Rinse and Drying: Perform a final rinse with cold water and dry the material.
References
- 1. Direct Orange SE(this compound) at Best Price in Ankleshwar - Manufacturer,Supplier,Exporter [mayurdyes.com]
- 2. This compound - Exclusive Direct Dye at Best Price [dyesandpigments.co.in]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aet.irost.ir [aet.irost.ir]
- 8. researchgate.net [researchgate.net]
- 9. This compound, Technical grade Dye content | 3626-36-6 | FD41048 [biosynth.com]
- 10. Photocatalytic degradation of textile dye this compound by using CoFe2O4/Ag2O [aet.irost.ir]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Direct Orange S (this compound)-TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITIED [tjuniwin.com]
- 15. This compound|Direct Fast Orange SE|CAS No: 3626-36-6 - Direct dye [chinainterdyes.com]
- 16. This compound - Direct Orange S - Direct Golden Yellow S from Emperor Chem [emperordye.com]
- 17. colorantsgroup.com [colorantsgroup.com]
An In-depth Technical Guide to Understanding the Binding Affinity of Direct Orange 26 to Cellulose
Introduction
Direct Orange 26 (C.I. 29150) is a double azo dye noted for its application in dyeing cellulosic fibers such as cotton and viscose, as well as silk, wool, and polyamide fibers.[1][2] Its affinity for cellulose (B213188) is a critical parameter that governs the efficiency of the dyeing process, including dye uptake, fixation, and fastness properties. This technical guide provides a comprehensive overview of the principles and methodologies used to characterize the binding affinity of this compound to cellulose. While specific quantitative binding data for the this compound-cellulose system is not extensively documented in publicly available literature, this guide will present the foundational concepts, detailed experimental protocols, and illustrative data from related systems to empower researchers in this area.
The binding of direct dyes to cellulose is primarily a non-covalent process driven by a combination of intermolecular forces. Large, planar dye molecules, like this compound, exhibit a high affinity for cellulose fibers, with the primary binding mechanism attributed to van der Waals forces.[1] Additionally, hydrogen bonding between the hydroxyl groups of cellulose and the functional groups of the dye (such as amino and hydroxyl groups), along with electrostatic interactions, play a significant role.[3] The presence of electrolytes, like NaCl, in the dyebath can further enhance binding by reducing the electrostatic repulsion between the anionic dye and the negatively charged cellulose surface in aqueous solutions.[3]
Quantitative Analysis of Binding Affinity
The interaction between a dye (adsorbate) and a fiber (adsorbent) at equilibrium can be quantitatively described by adsorption isotherms. These models provide valuable parameters for understanding the adsorption capacity and the nature of the interaction.
Adsorption Isotherms
Several models are used to analyze adsorption data. The most common are the Langmuir and Freundlich isotherms.
-
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical binding sites.[4][5] It is often used to describe chemisorption. The process of equilibrium adsorption of this compound on various adsorbents has been shown to be well-described by the Langmuir isotherm.[6]
-
Freundlich Isotherm: This model is an empirical equation that describes multilayer adsorption onto a heterogeneous surface with a non-uniform distribution of binding affinities.[4][5]
The following table presents illustrative adsorption isotherm parameters for the binding of a similar direct dye, Direct Blue 86, to a cellulose-based adsorbent.
| Adsorption Isotherm Model | Parameters | Value | Reference |
| Langmuir | Maximum Adsorption Capacity (Q_m, mg/g) | 53.76 | [7] |
| Langmuir Constant (K_L, L/mg) | N/A | ||
| Freundlich | Freundlich Constant (K_F, (mg/g)(L/mg)¹/ⁿ) | N/A | |
| Adsorption Intensity (n) | N/A |
Note: Data presented is for Direct Blue 86 on a cellulose hydrogel and serves as an illustrative example.
While specific data for this compound on pure cellulose is limited, studies on other carbonaceous materials provide context for its adsorption capacity.
| Adsorbent | Maximum Adsorption Capacity (Q_m, mg/g) | Reference |
| Peat | 17.7 | [6] |
| Brown Coal | 15.1 | [6] |
| Hard Coal | 13.8 | [6] |
Note: This data represents the adsorption of this compound on non-cellulose materials and is provided for comparative context.
Thermodynamics of Binding
Thermodynamic parameters, including the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide insight into the spontaneity and nature of the adsorption process.
-
Gibbs Free Energy (ΔG°): A negative value indicates a spontaneous adsorption process.
-
Enthalpy (ΔH°): A negative value signifies an exothermic process, while a positive value indicates an endothermic one.
-
Entropy (ΔS°): A positive value suggests increased randomness at the solid-liquid interface during adsorption.
These parameters are calculated from the temperature dependence of the adsorption equilibrium constant. The following table shows illustrative thermodynamic data for dye adsorption on cellulose-based materials.
| Thermodynamic Parameter | Value | Interpretation | Reference |
| Gibbs Free Energy (ΔG°), kJ/mol | Negative | Spontaneous process | [8][9] |
| Enthalpy (ΔH°), kJ/mol | Negative | Exothermic process | [8][9] |
| Entropy (ΔS°), J/(mol·K) | Positive | Increased randomness at the interface | [9] |
Note: These values represent general findings for dye adsorption on cellulose-based adsorbents and are for illustrative purposes.
Experimental Protocols
Determining the binding affinity of this compound to cellulose involves a series of well-defined experimental procedures. The most common approach is through batch adsorption equilibrium studies.
1. Preparation of Materials
-
Adsorbent: Use pure cellulose (e.g., microcrystalline cellulose, cotton linters) as the adsorbent. It should be washed with deionized water to remove any impurities and dried to a constant weight.
-
Adsorbate: Prepare a stock solution of this compound in deionized water. A series of standard solutions of varying concentrations are then prepared by diluting the stock solution.
2. Batch Adsorption Experiments
The objective of these experiments is to determine the amount of dye adsorbed by the cellulose at equilibrium.
-
Procedure:
-
Add a known mass of dried cellulose (e.g., 0.1 g) to a series of flasks.
-
Add a fixed volume (e.g., 50 mL) of the different standard dye solutions to each flask.
-
Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks at a constant speed (e.g., 150 rpm) for a predetermined time to ensure equilibrium is reached (e.g., 24 hours).[10]
-
After reaching equilibrium, separate the cellulose from the solution by centrifugation or filtration.
-
Measure the final concentration of this compound remaining in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λ_max).[10]
-
-
Data Calculation: The amount of dye adsorbed per unit mass of cellulose at equilibrium (q_e, in mg/g) is calculated using the following equation:
q_e = (C_0 - C_e) * V / m
Where:
-
C_0 is the initial dye concentration (mg/L).
-
C_e is the equilibrium dye concentration (mg/L).
-
V is the volume of the dye solution (L).
-
m is the mass of the cellulose (g).
-
3. Adsorption Isotherm Analysis
Plot q_e versus C_e to obtain the adsorption isotherm. The experimental data is then fitted to various isotherm models (e.g., Langmuir, Freundlich) using non-linear regression analysis to determine the isotherm constants.[11]
4. Thermodynamic Studies
To determine the thermodynamic parameters, the batch adsorption experiments are repeated at different temperatures (e.g., 298 K, 308 K, 318 K). The thermodynamic parameters are then calculated from the variation of the equilibrium constant with temperature.
Visualizations
Binding Mechanism and Influencing Factors
The binding of this compound to cellulose is a complex process influenced by multiple factors. Molecular dynamics simulations have been used to model these interactions, calculating the absolute binding free energy (ΔG_binding) to quantify affinity.[3] Key structural features of the dye, such as the number of aromatic rings, hydroxyl, and amino groups, lead to stronger interactions and higher binding free energies.[3]
Caption: Proposed binding mechanism of this compound to cellulose.
Experimental Workflow for Binding Affinity Determination
The process of quantifying the binding affinity follows a systematic workflow, from sample preparation to data modeling.
Caption: General workflow for determining dye-cellulose binding affinity.
Logical Relationship of Adsorption Isotherm Models
Different isotherm models are chosen based on the assumptions about the adsorbent surface and the nature of the interaction.
Caption: Key assumptions of common adsorption isotherm models.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound dye environmental degradation: experimental studies (UV, mass, and thermal) in comparison with computational exploration hydrogen bonding analysis of TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aensiweb.com [aensiweb.com]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic, isotherm, and thermodynamic studies of the adsorption of dyes from aqueous solution by cellulose-based adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Modeling of Experimental Adsorption Isotherm Data | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for Direct Orange 26 Staining in Plant Histology
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Direct Orange 26, a disazo direct dye, is traditionally utilized in the textile industry for coloring cellulose-based fabrics.[1][2] Its chemical structure suggests a potential affinity for cellulose (B213188) and other polysaccharides present in plant cell walls. While not a conventionally cited stain in plant histology, its properties as a direct dye indicate its potential as a tool for visualizing cell wall structures. These application notes provide a hypothetical protocol for the use of this compound in staining plant tissues, intended for researchers and scientists interested in exploring novel staining methodologies. The protocol is based on general principles of direct dye staining in biological applications.
Principle of Staining
Direct dyes are anionic molecules that adhere to substrates through non-covalent interactions, such as hydrogen bonding and van der Waals forces. In plant tissues, these dyes are expected to bind to cellulose and other polysaccharides that constitute the cell wall. The staining mechanism relies on the linear arrangement of the dye molecules, which allows them to align with the long chains of cellulose microfibrils. This binding is facilitated in an aqueous solution, and the intensity of staining can be influenced by factors such as dye concentration, temperature, and the presence of salts.
Data Presentation
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| C.I. Name | This compound | [3] |
| C.I. Number | 29150 | [4] |
| CAS Number | 3626-36-6 | [3][5] |
| Molecular Formula | C₃₃H₂₂N₆Na₂O₉S₂ | [3][5] |
| Molecular Weight | 756.67 g/mol | [3][5] |
| Appearance | Red-brown powder | [6] |
| Solubility in Water | 10 g/L (at 80 °C) | [4][7] |
| Solubility in Alcohol | Slightly soluble (golden orange) | [4] |
Experimental Protocol
This protocol is a guideline and may require optimization depending on the plant species and tissue type.
Materials
-
This compound powder (CAS 3626-36-6)
-
Distilled water
-
Ethanol (B145695) series (e.g., 50%, 70%, 95%, 100%) for dehydration
-
Fixative (e.g., Formalin-Aceto-Alcohol [FAA]: 50% ethanol, 5% acetic acid, 10% formalin, 35% water)
-
Microscope slides and coverslips
-
Mounting medium (e.g., glycerol (B35011) or a commercial mounting medium)
-
Staining jars
-
Forceps and fine paintbrushes
-
Light microscope
Safety Precautions
This compound may cause eye, skin, and respiratory tract irritation. It may be harmful if swallowed.[3] Always consult the Safety Data Sheet (SDS) before use.[3][8] Handle the powder in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Protocol Steps
-
Fixation:
-
Immerse fresh plant tissue in a suitable fixative like FAA for 12-24 hours. The fixation time will vary depending on the tissue size and density.
-
After fixation, wash the tissue in 50% ethanol to remove the fixative.
-
-
Dehydration and Embedding (for sectioning):
-
For thicker tissues, dehydrate through a graded ethanol series (e.g., 50%, 70%, 85%, 95%, 100% ethanol, 1-2 hours at each step).
-
Infiltrate with a clearing agent (e.g., xylene) and embed in paraffin (B1166041) wax.
-
Section the embedded tissue using a microtome to the desired thickness (e.g., 10-15 µm).
-
Mount the sections on microscope slides.
-
-
Rehydration (for paraffin sections):
-
Deparaffinize the sections in xylene (2 changes of 5 minutes each).
-
Rehydrate through a descending ethanol series (100%, 95%, 70%, 50% ethanol, 2 minutes each).
-
Finally, bring the sections to distilled water.
-
-
Staining Solution Preparation:
-
Prepare a 0.1% (w/v) stock solution of this compound in distilled water. Gentle heating may be required for complete dissolution. This stock solution should be stable for several weeks if stored in the dark.
-
For staining, dilute the stock solution with distilled water to a working concentration of 0.01% - 0.05%. The optimal concentration may need to be determined empirically.
-
-
Staining Procedure:
-
Immerse the rehydrated sections or whole mounts in the this compound working solution.
-
Incubate for 10-30 minutes at room temperature. Staining time can be adjusted to achieve the desired intensity.
-
For potentially more intense staining, the solution can be gently warmed to 40-50°C.
-
-
Washing and Differentiation:
-
Briefly rinse the stained samples in distilled water to remove excess stain.
-
If the staining is too intense, differentiate by washing in 70% ethanol for a short period (e.g., 30-60 seconds), monitoring the color intensity under a microscope.
-
-
Dehydration and Mounting:
-
For permanent slides, dehydrate the stained sections through an ascending ethanol series (70%, 95%, 100%).
-
Clear in xylene.
-
Mount a coverslip using a suitable mounting medium.
-
Expected Results
Based on the properties of direct dyes, it is hypothesized that this compound will stain cellulose-rich structures such as primary and secondary cell walls. The expected coloration would be shades of orange to reddish-brown. Lignified or suberized tissues might show a different affinity for the dye, potentially resulting in differential staining.
Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for this compound staining of plant tissues.
Disclaimer
This protocol is provided as a starting point for research purposes. The author makes no claims regarding the efficacy or suitability of this compound for any specific application in plant histology. Researchers should perform their own optimization and validation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 3. cncolorchem.com [cncolorchem.com]
- 4. This compound - Direct Orange S - Direct Golden Yellow S from Emperor Chem [emperordye.com]
- 5. scbt.com [scbt.com]
- 6. cncolorchem.com [cncolorchem.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. echemi.com [echemi.com]
Application Notes and Protocols for Collagen Visualization Using Picro-Sirius Red
Note to the Reader: Initial searches for protocols utilizing Direct Orange 26 for collagen visualization did not yield established methods for this specific application. This compound is primarily documented as a dye for textiles and paper.[1][2][3][4][5][6][7] In contrast, Picro-Sirius Red (containing Direct Red 80) is a widely validated and extensively documented method for the specific and sensitive staining of collagen in histological sections.[8][9][10][11][12] Therefore, these application notes and protocols are provided for the well-established Picro-Sirius Red method as a reliable alternative for researchers, scientists, and drug development professionals.
Introduction to Picro-Sirius Red Staining
Picro-Sirius Red (PSR) staining is a highly specific method for the visualization of collagen fibers in tissue sections. The technique relies on the interaction between the elongated, anionic molecules of the Sirius Red dye (Direct Red 80) and the basic amino acid residues of collagen.[8] The presence of picric acid in the staining solution provides the necessary acidic environment for this binding and also acts as a counterstain for non-collagenous components, which typically appear yellow.[8][11]
A key advantage of PSR staining is its utility in conjunction with polarized light microscopy. When viewed under cross-polarized light, the highly ordered, parallel arrangement of dye molecules bound to collagen fibers enhances their natural birefringence.[8] This results in a striking appearance where thicker, more mature collagen fibers (often Type I) appear orange to red, while thinner, less organized fibers (including reticular fibers, often Type III) appear green to yellow.[8] This property allows for a qualitative and semi-quantitative assessment of collagen subtypes and organization within tissues.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the Picro-Sirius Red staining protocol.
| Parameter | Value | Notes |
| Fixation Time | 24 hours (minimum) | Neutral buffered formalin is recommended.[11] |
| Section Thickness | 5 µm | Paraffin-embedded sections are standard. |
| Sirius Red F3B Concentration | 0.1% (w/v) | In saturated aqueous picric acid.[11] |
| Staining Incubation Time | 60 - 90 minutes | This allows for near-equilibrium staining.[11] |
| Washing Solution | Acidified water (0.5% acetic acid) | Prevents the loss of dye during washing.[11] |
| Dehydration | Rapid | Brief rinses in absolute ethanol (B145695). |
| Imaging - Bright-field | Standard light microscope | Collagen appears red, background yellow.[8] |
| Imaging - Polarized Light | Polarizing microscope | Thick collagen: orange-red; Thin collagen: green-yellow.[8] |
Experimental Protocols
I. Preparation of Reagents
1. Picro-Sirius Red Staining Solution (0.1% Sirius Red in Picric Acid)
-
Sirius Red F3B (Direct Red 80, C.I. 35780): 0.5 g
-
Saturated Aqueous Picric Acid: 500 ml
-
Procedure: Add the Sirius Red F3B powder to the saturated picric acid solution. Stir until fully dissolved. This solution is stable for several years at room temperature.[11]
2. Acidified Water
-
Glacial Acetic Acid: 5 ml
-
Distilled Water: 1 L
-
Procedure: Add the acetic acid to the distilled water and mix well.
3. Weigert's Iron Hematoxylin (B73222)
-
Follow standard laboratory procedures for the preparation of Weigert's iron hematoxylin for nuclear counterstaining.
II. Staining Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through a graded series of ethanol solutions: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
-
Rinse in running tap water for 5 minutes.
-
-
Nuclear Counterstaining (Optional but Recommended):
-
Stain nuclei with Weigert's iron hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
Differentiate in 1% acid alcohol if necessary, followed by "blueing" in tap water.
-
-
Picro-Sirius Red Staining:
-
Immerse slides in the Picro-Sirius Red solution for 60-90 minutes at room temperature.[11]
-
-
Washing:
-
Transfer the slides directly to the acidified water and rinse briefly (2 changes). Do not wash in tap water as this can cause the dye to leach out.
-
-
Dehydration and Mounting:
-
Rapidly dehydrate the sections through 3 changes of absolute ethanol.
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a resinous mounting medium.
-
Expected Results
-
Bright-field Microscopy: Collagen fibers will appear red, muscle and cytoplasm yellow, and nuclei will be blue/black.[9]
-
Polarized Light Microscopy: Larger, thicker collagen fibers will be bright orange or red, while thinner fibers and reticular fibers will appear green or yellow against a dark background.[8]
Diagrams
Caption: Experimental workflow for Picro-Sirius Red staining of collagen.
Caption: Mechanism of Picro-Sirius Red binding to collagen fibers.
References
- 1. This compound|Direct Fast Orange SE|CAS No: 3626-36-6 - Direct dye [chinainterdyes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Direct Orange S (this compound)-TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITIED [tjuniwin.com]
- 4. Direct Orange S-Direct Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 5. Direct Orange S [buydye.com]
- 6. Direct Orange S factory and manufacturers | LEADING [tianjinleading.com]
- 7. Direct Orange S - Products News - Direct Dyes, Acid Dyes, Basic Dyes, Sulphur Dyes, Solvent Dyes - Sunrise [sunrisedyestuffs.com]
- 8. tissuesampling.weebly.com [tissuesampling.weebly.com]
- 9. Sirius Red - Wikipedia [en.wikipedia.org]
- 10. stainsfile.com [stainsfile.com]
- 11. Sirius Red Staining Protocol for Collagen - IHC WORLD [ihcworld.com]
- 12. researchgate.net [researchgate.net]
Step-by-step guide for Direct Orange 26 staining in microscopy
Application Notes and Protocols for Orange Dyes in Microscopy
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of orange dyes in microscopy. While the initial request specified Direct Orange 26, a thorough review of scientific literature indicates that this dye is primarily used in the textile and paper industries with no established protocols for biological microscopy.[1][2][3][4] Its application is mainly for dyeing materials like cotton, viscose, silk, and wool.[1][2][3][4]
Given the absence of validated methods for this compound in cellular or tissue imaging, this guide focuses on two widely used and well-documented orange fluorescent and non-fluorescent stains in microscopy: Acridine Orange and Orange G . These alternatives are standard dyes used in various cytological and histological applications.
This guide will provide detailed properties, staining mechanisms, and step-by-step protocols for both Acridine Orange and Orange G to assist researchers in achieving reliable and reproducible results.
This compound: Properties and Safety Information
While not used in routine microscopy, for researchers interested in exploring its potential, the known properties of this compound are provided below. It is classified as a fluorescent dye by some suppliers, though its specific applications in biological fluorescence microscopy are not documented.[5]
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [6][7] |
| CAS Number | 3626-36-6 | [6][7] |
| Molecular Formula | C₃₃H₂₂N₆Na₂O₉S₂ | [6][7] |
| Molecular Weight | 756.67 g/mol | [6][7] |
| Appearance | Red-brown powder | [1][2] |
| Solubility | Soluble in water (10 g/L at 80°C), soluble in alcohol. | [1][3] |
Safety and Handling Precautions
This compound may cause irritation to the eyes, skin, and respiratory tract. It is harmful if swallowed.[6] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical.[6]
Section 1: Acridine Orange Staining
Application: Acridine Orange (AO) is a versatile fluorescent dye used for the visualization of nucleic acids and acidic organelles in live and fixed cells.[8] It is a cell-permeable dye that emits green fluorescence when bound to double-stranded DNA and red/orange fluorescence when bound to single-stranded DNA, RNA, or within acidic compartments like lysosomes.[8]
Mechanism of Action: The staining mechanism of Acridine Orange is based on its interaction with cellular components at different pH levels. In the nucleus, it intercalates into dsDNA, emitting green fluorescence. In acidic organelles, it becomes protonated and trapped, leading to aggregation and the emission of red-orange fluorescence.
Experimental Protocol: Staining of Acidic Vesicular Organelles (AVOs) in Live Cells
This protocol is designed for the analysis of AVOs, which can be an indicator of autophagy.
Materials:
-
Acridine Orange stock solution (1 mg/mL in DMSO or water)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Reagent Preparation: Prepare a fresh working solution of Acridine Orange in pre-warmed complete cell culture medium or PBS. A final concentration in the range of 1-5 µM is generally recommended.
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[8]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS to remove excess dye.[8]
-
-
Imaging:
-
Add fresh, pre-warmed PBS or culture medium to the cells.
-
Immediately visualize the cells using a fluorescence microscope.
-
Use a blue excitation filter (around 488 nm) to observe the green fluorescence of the nucleus and cytoplasm, and a green excitation filter (around 540-550 nm) to visualize the red/orange fluorescence of the AVOs.[8]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation (dsDNA) | ~502 nm | [8] |
| Emission (dsDNA) | ~525 nm (Green) | [8] |
| Excitation (ssDNA/RNA/Acidic Organelles) | ~460 nm | [8] |
| Emission (ssDNA/RNA/Acidic Organelles) | ~650 nm (Red/Orange) | [8] |
| Recommended Staining Concentration | 0.5 - 5 µM | [8] |
| Incubation Time | 15 - 30 minutes | [8] |
Diagram: Acridine Orange Staining Workflow
Caption: Workflow for staining live cells with Acridine Orange.
Section 2: Orange G Staining
Application: Orange G is an acidic dye used as a cytoplasmic counterstain in the Papanicolaou (Pap) stain, a common method in cytology for cancer screening.[9][10] It specifically stains keratinized cells, which appear orange.[9]
Mechanism of Action: As an acidic dye, Orange G carries a negative charge and binds to positively charged components in the cytoplasm, primarily proteins. Its affinity for keratin (B1170402) allows for the differentiation of keratinized cells from other cell types in a smear.
Experimental Protocol: Papanicolaou Stain (Standard Method)
This protocol outlines the key steps of a standard Pap stain, including the use of Orange G.
Materials:
-
Fixed cytological smears (e.g., with 95% ethanol)
-
Harris or Gill's Hematoxylin
-
Orange G Solution (OG-6)
-
EA Solution (EA-50 or EA-65, a polychromatic stain)
-
Ethanol (B145695) (95% and 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Fixation: Fix smears in 95% ethanol for at least 15 minutes.[10]
-
Hydration: Rinse slides in descending grades of alcohol and then in distilled water.
-
Nuclear Staining: Stain with Hematoxylin for 1-3 minutes to stain the cell nuclei blue.[9][10]
-
Rinsing: Rinse in tap water.
-
Dehydration: Dip in 95% ethanol (10 dips).[10]
-
Cytoplasmic Staining (Orange G):
-
Rinsing: Dip in 95% ethanol (10 dips).[10]
-
Cytoplasmic Staining (EA):
-
Dehydration and Clearing:
-
Mounting: Mount with a permanent mounting medium.
Quantitative Data Summary
| Component | Staining Time | Target | Resulting Color | Reference |
| Hematoxylin | 1-3 minutes | Cell Nuclei | Blue to Black | [9] |
| Orange G (OG-6) | 1.5 minutes | Keratinized Cells | Yellow/Orange | [9][10] |
| EA Solution (EA-50) | 2.5 minutes | Superficial Cells | Orange to Pink | [9] |
| EA Solution (EA-50) | 2.5 minutes | Intermediate/Parabasal Cells | Turquoise Green to Blue | [9] |
Diagram: Logical Flow of Papanicolaou Staining
References
- 1. This compound - Direct Orange S - Direct Golden Yellow S from Emperor Chem [emperordye.com]
- 2. This compound|Direct Fast Orange SE|CAS No: 3626-36-6 - Direct dye [chinainterdyes.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound - High Purity Industrial Grade Dye at Best Prices [mayurdyes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cncolorchem.com [cncolorchem.com]
- 7. cncolorchem.com [cncolorchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Papanicolaou Stain (Pap Stain) Protocol - IHC WORLD [ihcworld.com]
- 10. microbenotes.com [microbenotes.com]
Application Notes and Protocols for Direct Orange 26 as a Biological Stain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Orange 26 (C.I. 29150; CAS No. 3626-36-6) is a diazo dye traditionally used in the textile and paper industries for coloring cellulosic materials such as cotton, viscose, and pulp.[1][2] Its chemical structure and properties, particularly its ability to bind to substrates via non-covalent interactions, suggest its potential as a biological stain for histological and cytological applications.[3] This document provides a comprehensive overview of this compound, including its physicochemical properties, a hypothetical protocol for its use in biological staining, and safety considerations.
Physicochemical and Quantitative Data
A summary of the key quantitative and qualitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| C.I. Number | 29150 | [1] |
| CAS Number | 3626-36-6 | [1] |
| Molecular Formula | C₃₃H₂₂N₆Na₂O₉S₂ | [1] |
| Molecular Weight | 756.67 g/mol | [1] |
| Appearance | Red-brown to orange powder | [2] |
| Solubility in Water | 10 g/L (at 80 °C) | [1] |
| Solubility in Alcohol | Slightly soluble (golden orange color) | [1] |
| Color in Acidic pH | Red precipitate (in strong HCl or H₂SO₄) | [1] |
| Color in Alkaline pH | Orange-brown (in strong NaOH), Yellow (in 10% NaOH) | [1] |
| Light Fastness | 2-3 (on a scale of 1-8) | [2] |
| Washing Fastness | 2 (on a scale of 1-5) | [2] |
Principle of Staining
Direct dyes are anionic compounds that adhere to tissues, particularly to cellulosic and proteinaceous components, through non-covalent interactions such as hydrogen bonding and van der Waals forces.[3] The linear and planar structure of direct dye molecules facilitates their alignment with the long-chain molecules of substrates like cellulose (B213188) and collagen. The sulphonic acid groups in the dye molecule provide hydrophilicity and are key to its binding properties. It is hypothesized that this compound will preferentially stain cytoplasm, collagen, and muscle fibers in tissue sections.
Experimental Protocols
Preparation of this compound Staining Solution (1% w/v)
This protocol describes the preparation of a 1% (w/v) stock solution of this compound.
Materials:
-
This compound powder
-
Distilled water
-
Ethanol (B145695) (95%)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Filter paper
Procedure:
-
Weigh 1.0 g of this compound powder and place it in a glass beaker.
-
Add 50 ml of distilled water to the beaker.
-
Gently heat the solution on a magnetic stirrer with a hotplate to approximately 60-80°C to aid dissolution. Do not boil.[1]
-
Once the dye is fully dissolved, remove the beaker from the heat and allow it to cool to room temperature.
-
Add 50 ml of 95% ethanol to the solution and mix thoroughly.
-
Filter the solution using filter paper to remove any undissolved particles.
-
Store the staining solution in a tightly capped bottle at room temperature, protected from light. The solution is reasonably stable for several months.[4]
Caption: Workflow for preparing a 1% (w/v) this compound staining solution.
Hypothetical Protocol for Staining Paraffin-Embedded Tissue Sections
This protocol provides a speculative procedure for staining formalin-fixed, paraffin-embedded tissue sections with this compound.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
1% this compound staining solution
-
Weigert's iron hematoxylin (B73222) (for nuclear counterstaining)
-
Acid alcohol (for differentiation)
-
Scott's tap water substitute or running tap water
-
Graded ethanol solutions (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through 100% ethanol (2 changes, 3 minutes each).
-
Transfer through 95% ethanol (2 minutes).
-
Transfer through 70% ethanol (2 minutes).
-
Rinse in running tap water.
-
-
Nuclear Counterstaining (Optional):
-
Stain in Weigert's iron hematoxylin for 5-10 minutes.
-
Wash in running tap water.
-
Differentiate in acid alcohol (a few brief dips).
-
Wash in running tap water.
-
Blue in Scott's tap water substitute or running tap water for 5 minutes.
-
Wash in running tap water.
-
-
This compound Staining:
-
Immerse slides in the 1% this compound staining solution for 10-20 minutes. (Note: Staining time may require significant optimization).
-
-
Dehydration and Mounting:
-
Quickly rinse in distilled water.
-
Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol.
-
Clear in two changes of xylene or xylene substitute.
-
Mount with a permanent mounting medium.
-
Expected Results (Hypothetical):
-
Nuclei: Blue/Black (if counterstained with hematoxylin)
-
Cytoplasm, Keratin, Muscle, Collagen: Shades of orange to reddish-orange
-
Erythrocytes: Bright orange-red
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound - Direct Orange S - Direct Golden Yellow S from Emperor Chem [emperordye.com]
- 3. Dye-tissue interactions: mechanisms, quantification and bonding parameters for dyes used in biological staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stainsfile.com [stainsfile.com]
Application of Direct Orange 26 in Dye-Sensitized Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices due to their potential for low-cost fabrication and respectable power conversion efficiencies. The core of a DSSC is a photosensitizer (dye) that absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). While ruthenium-based complexes have historically dominated as sensitizers, research into organic dyes, such as azo dyes, is expanding due to their high molar extinction coefficients, ease of synthesis, and tunable properties.
Direct Orange 26 is a double azo dye traditionally used in the textile industry.[1] Its molecular structure, featuring conjugated aromatic systems, suggests potential for application as a photosensitizer in DSSCs. Azo dyes, in general, have been investigated as sensitizers in DSSCs and have shown promising, albeit varied, photovoltaic performances. This document provides a detailed overview of the potential application of this compound in DSSCs, including generalized experimental protocols and expected performance metrics based on studies of similar azo dyes.
Application Notes
The use of azo dyes as sensitizers in DSSCs has been explored, with reported power conversion efficiencies (PCE) reaching up to 4.17%.[2] The performance of these dyes is intrinsically linked to their molecular structure, which influences their absorption spectra, energy levels (HOMO/LUMO), and anchoring capability to the TiO₂ surface. For this compound, its utility as a DSSC sensitizer (B1316253) would depend on:
-
Spectral Absorption: The dye's ability to absorb light in the visible spectrum is crucial. The absorption maximum of azo dyes can shift upon adsorption onto a TiO₂ film, which can be beneficial for light harvesting.[2]
-
Energy Level Alignment: For efficient electron injection, the Lowest Unoccupied Molecular Orbital (LUMO) of the dye must be higher in energy than the conduction band of the TiO₂. Conversely, the Highest Occupied Molecular Orbital (HOMO) should be lower than the redox potential of the electrolyte to ensure efficient dye regeneration.
-
Anchoring Groups: The presence of suitable functional groups (e.g., carboxylic acid, sulfonic acid) is necessary to bind the dye to the TiO₂ surface, facilitating effective electron transfer. This compound possesses sulfonic acid groups which can serve as anchoring groups.[1][3]
-
Dye Aggregation: Azo dyes can sometimes form aggregates on the TiO₂ surface, which can be detrimental to performance. The use of anti-aggregation agents, such as chenodeoxycholic acid (CDCA), can mitigate this issue and improve efficiency.[2]
Quantitative Data on Azo Dyes in DSSCs
| Dye Name/Type | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | PCE (%) | Electrolyte | Reference |
| Azo Dye (unspecified) | - | - | - | 3.17 | - | [2] |
| Azo Dye with anti-aggregation agent | - | - | - | 3.52 | - | [2] |
| Dye 1 (Acid Azo Dye) | - | - | - | 2.11 | - | [4] |
| Dye 2 (Acid Azo Dye) | - | - | - | 2.32 | - | [4] |
| Dye 3 (Acid Azo Dye) | - | - | - | 2.17 | - | [4] |
| GNT/AD4 (Azo Dye) | - | 0.862 | - | 3.82 | Triiodide/iodide | [3] |
Experimental Protocols
The following are generalized protocols for the fabrication and characterization of a DSSC using an azo dye like this compound as the sensitizer. These protocols are based on methodologies reported for other azo dyes and should be optimized for the specific dye and materials used.[5][6]
Preparation of TiO₂ Photoanode
-
Substrate Cleaning: Clean fluorine-doped tin oxide (FTO) coated glass plates by sonicating sequentially in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the plates with a stream of nitrogen.
-
TiO₂ Paste Deposition: A layer of TiO₂ paste is deposited on the conductive side of the FTO glass using the doctor-blade technique. The thickness of the layer can be controlled by using adhesive tape as a spacer.
-
Sintering: The TiO₂-coated FTO plate is sintered in a furnace. A typical sintering program involves a gradual increase in temperature to around 450-500°C, holding at this temperature for 30 minutes, and then cooling down slowly to room temperature. This process removes organic binders from the paste and ensures good electrical contact between the TiO₂ nanoparticles.
Dye Sensitization
-
Dye Solution Preparation: Prepare a solution of this compound in a suitable solvent, such as ethanol (B145695) or a mixture of acetonitrile (B52724) and tert-butanol. A typical concentration is in the range of 0.3-0.5 mM. If aggregation is a concern, an anti-aggregation agent like CDCA can be added to the dye solution.
-
Sensitization: Immerse the sintered TiO₂ photoanode in the dye solution and keep it at room temperature for 12-24 hours in a dark environment to allow for dye adsorption onto the TiO₂ surface.
-
Rinsing: After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.
DSSC Assembly
-
Counter Electrode Preparation: A counter electrode is typically prepared by depositing a thin layer of a catalyst, such as platinum or carbon, on another FTO glass plate.
-
Assembly: Assemble the dye-sensitized TiO₂ photoanode and the counter electrode in a sandwich-like configuration, separated by a thin polymer spacer (e.g., Surlyn).
-
Electrolyte Injection: Introduce the electrolyte into the gap between the electrodes through small holes pre-drilled in the counter electrode. A common electrolyte consists of a redox couple, such as iodide/triiodide (I⁻/I₃⁻), in an organic solvent like acetonitrile.
-
Sealing: Seal the holes to prevent electrolyte leakage.
Photovoltaic Characterization
-
Current-Voltage (I-V) Measurement: The performance of the assembled DSSC is evaluated by measuring its current-voltage characteristics under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²).
-
Performance Parameters: From the I-V curve, the key photovoltaic parameters are determined:
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Open-circuit voltage (Voc): The voltage at zero current.
-
Fill factor (FF): A measure of the "squareness" of the I-V curve, calculated as (Jmax × Vmax) / (Jsc × Voc).
-
Power conversion efficiency (PCE): The overall efficiency of the cell, calculated as (Jsc × Voc × FF) / Pin, where Pin is the power of the incident light.
-
Diagrams
Caption: Experimental workflow for fabricating a DSSC with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Acid azo dyes for efficient molecular photovoltaic: study of dye-sensitized solar cells performance [pccc.icrc.ac.ir]
- 5. www3.nd.edu [www3.nd.edu]
- 6. Frontiers | Fabrication of Functional Materials for Dye-sensitized Solar Cells [frontiersin.org]
Direct Orange 26: Application Notes for Histological Counterstaining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Orange 26, a diazo dye traditionally utilized in the textile and paper industries, presents a potential application as a counterstain in histological procedures.[1][2] As an anionic dye, it is expected to bind to cationic (basic) components within tissue sections, primarily proteins in the cytoplasm and extracellular matrix. This property makes it a candidate for providing a contrasting color to nuclear stains, such as hematoxylin, allowing for the clear visualization of cellular morphology. While specific established protocols for this compound in histology are not widely documented, its chemical characteristics suggest its utility as a cytoplasmic counterstain, analogous to other anionic dyes like Eosin or Orange G.[3][4][5]
These application notes provide a generalized, adaptable protocol for the use of this compound as a counterstain for formalin-fixed, paraffin-embedded tissue sections. It is imperative that researchers optimize the staining parameters for their specific tissue types and primary stains to achieve the desired staining intensity and contrast.
Principle of Staining
The fundamental mechanism of staining with this compound in biological tissues is based on electrostatic interactions. The anionic sulfonate groups (-SO3-) on the dye molecule are attracted to the positively charged cationic sites on tissue proteins, such as the amino groups (-NH3+) of amino acids like lysine (B10760008) and arginine. This interaction results in the deposition of the orange-colored dye in the cytoplasm and extracellular matrix, providing a visual contrast to the basophilic (negatively charged) structures like the cell nucleus, which are typically stained with a blue or purple cationic dye like hematoxylin.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for preparing staining solutions and troubleshooting staining procedures.
| Property | Value | Reference |
| C.I. Name | This compound | [1][2] |
| C.I. Number | 29150 | |
| CAS Number | 3626-36-6 | [2] |
| Molecular Formula | C33H22N6Na2O9S2 | [2] |
| Molecular Weight | 756.67 g/mol | [2] |
| Appearance | Reddish-brown powder | [1][2] |
| Solubility | Soluble in water | |
| Shade in Solution | Reddish-orange | [1] |
Proposed Protocol for this compound Counterstaining
This protocol is a recommended starting point and should be optimized for specific laboratory conditions and tissue types.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
This compound powder
-
Distilled water
-
Glacial acetic acid
-
Ethanol (B145695) (70%, 95%, and 100%)
-
Xylene or xylene substitute
-
Harris's Hematoxylin (or other suitable nuclear stain)
-
Acid alcohol (e.g., 1% HCl in 70% ethanol)
-
Scott's tap water substitute (optional)
-
Permanent mounting medium
Reagent Preparation:
-
This compound Staining Solution (1% w/v):
-
Dissolve 1 gram of this compound powder in 100 mL of distilled water.
-
Add 0.5 mL of glacial acetic acid to enhance cytoplasmic staining.
-
Mix well until the dye is completely dissolved. Filter the solution before use to remove any undissolved particles.
-
Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene (or substitute) for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Transfer slides to 70% ethanol for 3 minutes.
-
Rinse slides in running tap water.
-
-
Nuclear Staining:
-
Stain with Harris's Hematoxylin for 5-10 minutes.
-
Wash gently in running tap water.
-
Differentiate in acid alcohol for a few seconds to remove excess stain.
-
Wash in running tap water.
-
"Blue" the sections in Scott's tap water substitute or running tap water for 1-2 minutes.
-
Wash in running tap water.
-
-
Counterstaining with this compound:
-
Immerse slides in the 1% this compound staining solution for 30 seconds to 2 minutes. The optimal time will need to be determined empirically.
-
Wash briefly in distilled water to remove excess stain.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate the sections through graded alcohols: 95% ethanol (2 changes, 1 minute each) and 100% ethanol (2 changes, 2 minutes each).
-
Clear in two changes of xylene (or substitute) for 5 minutes each.
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm, Keratin, Muscle Fibers: Shades of Orange
-
Collagen: Pale Orange
-
Erythrocytes: Bright Orange-Red
Performance Comparison (Theoretical)
The following table provides a theoretical comparison of this compound with a commonly used orange counterstain, Orange G, based on their general properties as anionic dyes.
| Feature | This compound (Proposed) | Orange G |
| Staining Color | Orange to Reddish-Orange | Orange-Yellow |
| Target Structures | Cytoplasm, Extracellular Matrix | Cytoplasm, Keratin, Erythrocytes |
| Staining Mechanism | Electrostatic interaction | Electrostatic interaction |
| Typical Concentration | 0.5 - 1% aqueous solution | 0.2 - 1% in various solvents (water, ethanol) |
| Staining Time | 30 seconds - 2 minutes (to be optimized) | 10 seconds - 2 minutes |
Experimental Workflow
The general workflow for utilizing this compound as a counterstain in a histological procedure is outlined below.
Caption: General workflow for histological staining using this compound as a counterstain.
Logical Relationship of Staining
The diagram below illustrates the principle of differential staining in histology using a nuclear stain and this compound as a counterstain.
Caption: Principle of differential staining with Hematoxylin and this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Orange Staining | Staining time is too short. | Increase the incubation time in the this compound solution. |
| Staining solution is too old or depleted. | Prepare a fresh staining solution. | |
| Excessive washing after counterstaining. | Reduce the duration and vigor of the post-counterstain wash. | |
| Overstaining with Orange | Staining time is too long. | Decrease the incubation time in the this compound solution. |
| Staining solution is too concentrated. | Dilute the this compound solution (e.g., to 0.5%). | |
| Poor Contrast Between Nucleus and Cytoplasm | Overstaining with hematoxylin. | Optimize the differentiation step with acid alcohol. |
| Overstaining with this compound. | Decrease the counterstaining time. | |
| Precipitate on the Section | Staining solution was not filtered. | Filter the this compound solution before use. |
| Incomplete removal of wax. | Ensure complete deparaffinization with fresh xylene. |
Conclusion
This compound holds promise as a cost-effective and readily available alternative counterstain in routine histological and histopathological applications. Its properties as an anionic dye allow for the effective visualization of cytoplasmic and extracellular components. The provided protocol serves as a foundational method that can be tailored to specific research needs. Rigorous validation and comparison with established counterstains are recommended to fully characterize its performance in a diagnostic or research setting.
References
Application Note: Quantification of Total Collagen Using Picrosirius Red Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
Collagen is the most abundant protein in mammals, providing essential structural support to the extracellular matrix (ECM) of connective tissues.[1] Its quantification is crucial for research in fibrosis, tissue engineering, and the evaluation of therapeutics that target ECM remodeling.[1][2] The Picrosirius Red staining method is a simple, cost-effective, and highly specific colorimetric assay for quantifying total fibrillar collagen content in diverse biological samples, including tissue homogenates, cultured cell layers, and cell culture media.[3][4][5]
Principle of the Assay
This protocol is based on the specific binding of the anionic dye, Sirius Red (Direct Red 80), to the [Gly-X-Y]n helical structure characteristic of fibrillar collagens (Types I-V).[5][6][7] The assay is performed under acidic conditions, typically using picric acid, which enhances the specificity of the dye for collagen by facilitating the interaction between the sulfonic acid groups of the dye and the basic amino acid residues of the collagen molecules.[3][7][8] Non-collagenous proteins exhibit minimal binding under these conditions.[7] After staining and washing to remove unbound dye, the collagen-bound dye is eluted using an alkaline solution. The absorbance of the eluted dye is then measured spectrophotometrically, which is directly proportional to the amount of collagen in the sample.[4][7]
Experimental Protocols
Reagent Preparation
-
Picrosirius Red Staining Solution:
-
Dissolve 0.5 g of Sirius Red F3BA (Direct Red 80) in 500 mL of a saturated aqueous solution of picric acid (approximately 1.3% w/v in distilled water).[3]
-
Stir until fully dissolved. This solution is stable at room temperature.
-
-
Washing Solution (Acidified Water):
-
Elution Buffer (0.1 M NaOH):
-
Dissolve 0.4 g of sodium hydroxide (B78521) (NaOH) pellets in 100 mL of distilled water. Ensure pellets are fully dissolved.[4][7]
-
-
Collagen Standard (1 mg/mL Stock):
Collagen Standard Curve Preparation
A standard curve is essential for the accurate quantification of collagen in unknown samples.
-
Prepare Dilutions: Perform a serial dilution of the 1 mg/mL collagen stock solution using 0.05 M acetic acid to create a range of standards (e.g., 0, 8, 16, 31.5, 63, 125, 250 µg/mL).[5][10]
-
Aliquot Standards: Add 100 µL of each standard dilution (in duplicate or triplicate) to separate 1.5 mL microcentrifuge tubes.[5][10]
-
Stain Standards: Add 500 µL of Picrosirius Red Staining Solution to each tube.[5][10]
-
Incubate: Vortex the tubes and incubate at room temperature for 20-30 minutes.[10][11]
-
Pellet the Complex: Centrifuge the tubes at 10,000-12,000 x g for 3-10 minutes to pellet the collagen-dye complex.[5][7]
-
Wash: Carefully aspirate and discard the supernatant without disturbing the pellet.[5] Add 500 µL of the Washing Solution, vortex to resuspend the pellet, and centrifuge again. Repeat this wash step once more.[5][7]
-
Elute: After the final wash, discard the supernatant and add 250 µL of Elution Buffer to each tube. Vortex thoroughly to ensure the pellet is completely dissolved.[5][10]
-
Measure Absorbance: Transfer 100-200 µL of the eluate from each tube to a 96-well clear, flat-bottom plate.[7][10] Read the optical density (OD) at a wavelength between 540-570 nm using a microplate reader.[4][7]
Sample Preparation and Quantification
This protocol is suitable for tissue homogenates or cell lysates.
-
Sample Preparation: Homogenize tissue samples or lyse cultured cells using an appropriate buffer. Solubilization can be achieved using methods like pepsin digestion in 0.05 M acetic acid.[10] Clarify the homogenate by centrifugation to remove insoluble debris.
-
Aliquot Samples: Add 100 µL of your prepared sample to a 1.5 mL microcentrifuge tube. It is recommended to prepare several dilutions of your sample to ensure the reading falls within the linear range of the standard curve.[10]
-
Stain, Wash, and Elute: Follow the exact same procedure as described for the Collagen Standard Curve (Steps 3-8 in Section 2).
-
Calculate Collagen Content:
-
Average the duplicate/triplicate OD readings for each standard and sample.
-
Subtract the average OD of the blank (0 µg/mL standard) from all standard and sample readings.
-
Plot the blank-corrected OD values for the standards against their known concentrations (µg/mL) to generate a standard curve.
-
Use the equation of the line from a linear regression analysis of your standard curve to calculate the collagen concentration in your unknown samples.[5]
-
Data Presentation
Quantitative data should be organized for clarity and easy interpretation.
Table 1: Example Data for Collagen Standard Curve
| Collagen Conc. (µg/mL) | OD 550nm (Replicate 1) | OD 550nm (Replicate 2) | Average OD | Blank-Corrected OD |
| 0 (Blank) | 0.052 | 0.054 | 0.053 | 0.000 |
| 8 | 0.125 | 0.129 | 0.127 | 0.074 |
| 16 | 0.201 | 0.205 | 0.203 | 0.150 |
| 31.5 | 0.355 | 0.361 | 0.358 | 0.305 |
| 63 | 0.680 | 0.688 | 0.684 | 0.631 |
| 125 | 1.250 | 1.262 | 1.256 | 1.203 |
| 250 | 2.110 | 2.124 | 2.117 | 2.064 |
Table 2: Example Data for Unknown Samples
| Sample ID | Dilution Factor | Average OD | Blank-Corrected OD | Calculated Conc. (µg/mL) | Original Conc. (µg/mL) |
| Control 1 | 10 | 0.458 | 0.405 | Calculate from curve | Calculated Conc. x 10 |
| Treated 1 | 10 | 0.792 | 0.739 | Calculate from curve | Calculated Conc. x 10 |
| Control 2 | 20 | 0.261 | 0.208 | Calculate from curve | Calculated Conc. x 20 |
| Treated 2 | 20 | 0.415 | 0.362 | Calculate from curve | Calculated Conc. x 20 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the Picrosirius Red collagen quantification assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 4. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. activeconceptsllc.com [activeconceptsllc.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. med.emory.edu [med.emory.edu]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescence Microscopy of Cellulose Using Direct Orange 26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellulose (B213188), the most abundant biopolymer on Earth, is a critical structural component of plant cell walls and has significant applications in various industries, including pharmaceuticals and biomaterials. Visualizing cellulose microfibrils and their organization is crucial for understanding plant biology, biofuel production, and the development of cellulose-based drug delivery systems. Fluorescence microscopy offers a powerful tool for such visualization. While several fluorescent probes are commonly used for cellulose imaging, this document outlines a potential application and protocol for utilizing Direct Orange 26, a diazo dye known for its affinity for cellulosic materials like cotton.[1] Although not conventionally used for high-resolution microscopy, its properties as a direct dye suggest its potential as a fluorescent stain for cellulose.
This application note provides a detailed, albeit theoretical, protocol for the use of this compound in the fluorescence microscopy of cellulose. The methodologies are based on established principles of cellulose staining and fluorescence imaging, adapted for this specific dye.
Principle of Staining
Direct dyes, such as this compound, are anionic compounds that adhere to cellulose fibers through non-covalent interactions, including hydrogen bonding and van der Waals forces. The linear, planar structure of these dye molecules allows them to align with the linear cellulose polymers, leading to a stable association. When a fluorophore is present within the dye's structure, this binding event can be visualized using fluorescence microscopy, where the dye absorbs light at a specific excitation wavelength and emits it at a longer wavelength. This emitted light can be captured to generate an image of the cellulose distribution within the sample.
Data Presentation
Table 1: Photophysical Properties of Common Cellulose Stains and Proposed Properties for this compound
| Fluorescent Stain | Excitation Max (nm) | Emission Max (nm) | Primary Application | Reference |
| Calcofluor White M2R | 340-380 | >420 | General cellulose staining | [2][3] |
| Congo Red | 488 | >560 | Cellulose and Lignin imaging | [3] |
| Pontamine Fast Scarlet 4B (PFS) | 561 | 570-650 | Super-resolution imaging of cellulose | [4] |
| This compound (Proposed) | ~480-520 | ~570-620 | General cellulose staining | Hypothesized |
Note: The excitation and emission maxima for this compound are hypothesized based on its color and the typical spectral properties of orange fluorescent dyes.[5] These values would need to be experimentally determined.
Experimental Protocols
Protocol 1: Preparation of Staining Solution
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Distilled water
-
0.22 µm syringe filter
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in distilled water.
-
Vortex thoroughly to dissolve the dye. Gentle heating may be applied if necessary.
-
For the working staining solution, dilute the stock solution in PBS to a final concentration of 0.01% to 0.1% (w/v). The optimal concentration should be determined empirically for each sample type.
-
Filter the working solution through a 0.22 µm syringe filter to remove any aggregates that could cause background fluorescence.
Protocol 2: Staining of Cellulose in Plant Tissue Sections
Materials:
-
Plant tissue sections (e.g., microtome sections of stems or roots)
-
This compound working staining solution (from Protocol 1)
-
PBS, pH 7.4
-
Mounting medium (e.g., glycerol-based antifade mountant)
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation: Fix the plant tissue in a suitable fixative (e.g., 4% paraformaldehyde in PBS) and embed in paraffin (B1166041) or a cryo-matrix. Cut thin sections (10-50 µm) using a microtome or cryostat.
-
Rehydration (for paraffin sections): Deparaffinize the sections in xylene and rehydrate through a graded ethanol (B145695) series (100%, 95%, 70%, 50% ethanol) to distilled water.
-
Staining: Immerse the sections in the this compound working solution for 15-30 minutes at room temperature. The incubation time may need optimization.
-
Washing: Rinse the sections thoroughly with PBS three times for 5 minutes each to remove unbound dye and reduce background signal.
-
Mounting: Mount the stained sections on a microscope slide with an antifade mounting medium and apply a coverslip.
-
Imaging: Proceed with fluorescence microscopy.
Protocol 3: Fluorescence Microscopy and Image Acquisition
Instrumentation:
-
Epifluorescence or confocal laser scanning microscope
-
Appropriate filter sets or laser lines and detectors for orange fluorescence.
Proposed Imaging Parameters:
-
Excitation: A laser line or filter set in the range of 488-520 nm. A standard FITC or GFP filter set might be a suitable starting point.
-
Emission: A long-pass or band-pass filter to collect emission in the range of 570-620 nm.
-
Objective: Use an objective appropriate for the desired resolution (e.g., 20x for overview, 63x or 100x oil immersion for high resolution).
-
Image Acquisition: Capture images using appropriate exposure times and gain settings to achieve a good signal-to-noise ratio while avoiding saturation of the detector. For confocal microscopy, Z-stacks can be acquired for 3D reconstruction.
Visualizations
Caption: Experimental workflow for cellulose staining.
Caption: Principle of fluorescent cellulose detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 3. Direct fluorescence imaging of lignocellulosic and suberized cell walls in roots and stems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detecting the orientation of newly-deposited crystalline cellulose with fluorescent CBM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A bright cyan-excitable orange fluorescent protein facilitates dual-emission microscopy and enhances bioluminescence imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Direct Orange 26 Staining in Cellulose Fiber Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Direct Orange 26, a diazo direct dye, for the qualitative and quantitative analysis of cellulose (B213188) fiber structure. This technique is a valuable tool for characterizing cellulosic materials in various research and development settings, including pulp and paper science, biomaterials, and drug delivery systems.
Introduction
This compound is a water-soluble anionic dye that exhibits a high affinity for cellulose fibers. Its linear molecular structure allows it to align with the long-chain cellulose polymers, forming non-covalent interactions, primarily hydrogen bonds and van der Waals forces. This specific binding makes it an effective stain for visualizing cellulose fibers under a light microscope, enabling the assessment of fiber morphology, dispersion, and the effects of processing or treatment on the fiber structure.
Principle of Staining
The staining mechanism of this compound on cellulose is based on the principles of direct dyeing. The dye molecules, which are anionic in aqueous solution, are attracted to the surface of the cellulose fibers. The addition of an electrolyte, such as sodium chloride (NaCl), can enhance the staining intensity by reducing the electrostatic repulsion between the anionic dye molecules and the slightly negative surface charge of cellulose in water. The planar structure of the this compound molecule facilitates its close association with the linear glucose chains of cellulose, leading to the formation of stable, non-covalent bonds.
Applications in Research and Development
-
Microscopic Visualization of Cellulose Fibers: Staining with this compound enhances the contrast of cellulose fibers, allowing for detailed morphological analysis of fiber length, width, and surface characteristics.
-
Analysis of Pulp and Paper: This method is used to evaluate the degree of fibrillation and mechanical damage to pulp fibers during the papermaking process.
-
Biomaterial and Composite Characterization: In the development of cellulose-based biomaterials and composites, this compound staining can be used to visualize the distribution and orientation of cellulose fibers within a matrix.
-
Quantitative Assessment of Fiber Accessibility (Simons' Staining): In conjunction with a smaller direct blue dye, this compound (or a similar orange dye like Direct Orange 15) is a key component of the Simons' staining technique. This method quantitatively assesses the porosity and accessible surface area of cellulose fibers by observing the differential staining of pores of different sizes.
Quantitative Data Presentation
The Simons' staining method provides quantitative insights into the effects of processing on cellulose fiber structure. The following table, adapted from a study on the effects of drying on cellulose, illustrates the differential adsorption of a large orange dye and a smaller blue dye, indicating changes in fiber porosity.
| Sample Condition | Orange Dye Adsorption (mg/g of cellulose) | Blue Dye Adsorption (mg/g of cellulose) | Interpretation |
| Never-Dried Pulp | 154.4 | 36.7 | High accessibility to larger pores. |
| Oven-Dried Pulp | 75.9 | 62.1 | Reduced accessibility to larger pores and an increase in smaller pores due to fiber hornification.[1] |
Experimental Protocols
Protocol for Qualitative Microscopic Staining of Cellulose Fibers
This protocol is adapted from standard procedures for direct dye staining of cellulosic materials.
Materials:
-
This compound (C.I. 29150)
-
Distilled or deionized water
-
Sodium chloride (NaCl) (optional)
-
Microscope slides and coverslips
-
Pipettes
-
Beakers or staining jars
-
Light microscope
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 0.1% to 1.0% (w/v) stock solution of this compound in distilled water. Gentle heating and stirring can aid in dissolution.
-
For enhanced staining, a 1% (w/v) NaCl solution can be prepared separately or added to the dye solution.
-
-
Sample Preparation:
-
Disperse a small amount of the cellulose fiber sample in a drop of water on a microscope slide.
-
For thicker samples or composites, prepare thin sections using a microtome.
-
-
Staining:
-
Add a few drops of the this compound staining solution to the sample on the microscope slide.
-
Allow the stain to incubate for 5-15 minutes at room temperature. The optimal time may vary depending on the sample.
-
-
Washing:
-
Gently wash the slide with distilled water to remove excess stain. This can be done by adding a drop of water to one edge of the coverslip and drawing it through with a piece of absorbent paper at the opposite edge. Repeat this process 2-3 times.
-
-
Mounting and Observation:
-
Mount the stained fibers in a fresh drop of water or a suitable mounting medium.
-
Place a coverslip over the sample, avoiding air bubbles.
-
Observe the stained fibers under a light microscope. Cellulose fibers will appear orange-red.
-
Protocol for Quantitative Analysis of Fiber Porosity (Simons' Staining Method)
This is a generalized protocol for the Simons' staining technique, which utilizes a mixture of a high molecular weight orange dye and a low molecular weight blue dye.
Materials:
-
High molecular weight fraction of a direct orange dye (e.g., Direct Orange 15 or a fractionated this compound)
-
Direct Blue 1 (C.I. 24410)
-
Cellulose fiber samples (e.g., untreated and treated pulp)
-
Phosphate (B84403) buffer (pH 7)
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Dye Solution Preparation:
-
Prepare stock solutions of the orange dye and blue dye (e.g., 10 mg/mL) in phosphate buffer.
-
Create a mixed dye solution with a specific ratio of orange to blue dye (e.g., 1:1 v/v).
-
-
Staining and Adsorption:
-
Accurately weigh a small amount of the cellulose sample (e.g., 10 mg) into a microcentrifuge tube.
-
Add a defined volume of the mixed dye solution (e.g., 1 mL) to the tube.
-
Incubate the samples on a shaker at a controlled temperature (e.g., 60°C) for a set period (e.g., 6 hours) to reach equilibrium.
-
-
Quantification of Adsorbed Dye:
-
Centrifuge the tubes to pellet the stained fibers.
-
Carefully remove the supernatant.
-
Measure the absorbance of the supernatant at the respective absorption maxima for the orange and blue dyes using a spectrophotometer.
-
Calculate the concentration of each dye remaining in the supernatant using a pre-established calibration curve.
-
The amount of each dye adsorbed onto the cellulose fibers is determined by subtracting the amount of dye in the supernatant from the initial amount of dye added.
-
-
Data Analysis:
-
The ratio of adsorbed orange dye to blue dye provides a quantitative measure of the accessibility of larger pores in the cellulose fiber structure. A higher orange-to-blue ratio indicates a more porous and accessible structure.
-
Visualizations
References
Application Notes and Protocols for Live-Cell Imaging Using Acridine Orange
A Viable Alternative to Direct Orange 26 for Visualizing Cellular Dynamics
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Dye Selection: While the inquiry specified this compound, extensive research revealed no established protocols for its use in live-cell imaging. This compound is primarily characterized as a textile dye. In contrast, Acridine Orange is a well-documented and widely used fluorescent dye for live-cell analysis, offering a robust alternative with similar spectral properties. These application notes, therefore, focus on a detailed protocol using Acridine Orange.
Introduction to Acridine Orange in Live-Cell Imaging
Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye essential for the analysis of live cells.[1] As a nucleic acid selective and pH-sensitive stain, AO exhibits differential fluorescence based on the cellular components it binds to, making it an invaluable tool for assessing cell viability, studying acidic vesicular organelles (AVOs) like lysosomes and autophagosomes, and analyzing the cell cycle.[1][2] Its metachromatic properties enable the simultaneous visualization of different cellular compartments and states.[1] When AO intercalates with double-stranded DNA (dsDNA), it emits green fluorescence, whereas its interaction with single-stranded DNA (ssDNA) or RNA results in red fluorescence.[1][3] Furthermore, in acidic compartments, AO becomes protonated and trapped, leading to aggregation and a bright red or orange fluorescence.[1]
Key Applications:
-
Cell Viability and Cytotoxicity Assays: Distinguishing between live, apoptotic, and necrotic cells.[4][5]
-
Autophagy Analysis: Quantifying the increase in acidic vesicular organelles during autophagy.[6][7]
-
Cell Cycle Analysis: Differentiating cells based on their DNA and RNA content.[8]
Quantitative Data Summary
The spectral properties of Acridine Orange are highly dependent on its molecular environment and binding state. The following table summarizes its key quantitative characteristics.
| Target Molecule/Organelle | Binding Mechanism | Excitation (nm) | Emission (nm) | Observed Color |
| Double-stranded DNA (dsDNA) | Intercalation | ~502 | ~525 | Green |
| Single-stranded DNA (ssDNA) / RNA | Electrostatic interactions, stacking | ~460 | ~650 | Red |
| Acidic Vesicular Organelles (AVOs) | Protonation and aggregation | ~460-500 | ~640-650 | Red/Orange |
Data compiled from multiple sources.[1][8][9][10]
Recommended Staining Concentrations:
| Application | Cell Type | Acridine Orange Concentration | Incubation Time |
| General live-cell staining | Various | 0.5 - 5 µM | 15 - 30 minutes |
| Staining of acidic vesicular organelles (AVOs) | Various | 1 - 5 µM | 15 - 30 minutes |
| Autophagy analysis by flow cytometry | Various | 1 µg/ml | 15 minutes |
Note: Optimal concentration and incubation time are cell-type dependent and should be determined empirically.[1][6]
Experimental Protocols
Protocol 1: Live-Cell Staining of Acidic Vesicular Organelles (AVOs)
This protocol is designed for the qualitative and quantitative analysis of AVOs, which is often used as an indicator of autophagy.[6][7]
Materials:
-
Acridine Orange stock solution (e.g., 1 mg/mL in DMSO or water)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (blue and green excitation)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Reagent Preparation: Prepare a fresh working solution of Acridine Orange in pre-warmed complete cell culture medium or PBS. A final concentration in the range of 1-5 µM is generally recommended.[1]
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[1]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS to remove excess dye.[1]
-
-
Imaging:
-
Add fresh, pre-warmed PBS or culture medium to the cells.
-
Immediately visualize the cells using a fluorescence microscope.
-
Use a blue excitation filter (around 488 nm) to observe the green fluorescence of the cytoplasm and nucleus, and a green excitation filter (around 540-550 nm) to visualize the red/orange fluorescence of the AVOs.[1]
-
Protocol 2: Cell Viability Assessment using Acridine Orange and Propidium Iodide (AO/PI) Co-staining
This protocol allows for the differentiation of live, apoptotic, and necrotic cells.
Materials:
-
Acridine Orange stock solution (e.g., 1 mg/mL in DMSO or water)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell suspension
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of 10⁵ to 10⁶ cells in 100 µL of PBS or culture medium.
-
Staining Solution Preparation: Prepare a fresh AO/PI staining solution by combining Acridine Orange and Propidium Iodide in PBS. Final concentrations of 1-5 µg/mL for AO and 5-10 µg/mL for PI are commonly used.
-
Staining:
-
Add the AO/PI staining solution to the cell suspension.
-
Mix gently.
-
A short incubation of 5-15 minutes at room temperature, protected from light, can be performed, although staining is often rapid.[1]
-
-
Analysis:
-
Fluorescence Microscopy: Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope using appropriate filters.
-
Flow Cytometry: Run the samples on a flow cytometer using a blue laser for excitation (488 nm). Collect green fluorescence at ~530 nm and red fluorescence at >600 nm.[11]
-
Visualizations
Caption: Workflow for live-cell staining and imaging using Acridine Orange.
Caption: Differential staining mechanism of Acridine Orange in various cellular compartments.
References
- 1. benchchem.com [benchchem.com]
- 2. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 3. microbenotes.com [microbenotes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Acridine orange - Wikipedia [en.wikipedia.org]
- 10. Acridine Orange | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Multicolor Imaging and FRET with Orange Fluorescent Dyes
A Note on the Selection of Direct Orange 26: Initial searches for the fluorescent properties of this compound, an azo dye, did not yield the necessary data for its application in fluorescence microscopy, such as excitation and emission spectra, quantum yield, and photostability. Azo dyes are generally characterized by very weak fluorescence or fluorescence quenching, making them unsuitable for sensitive imaging techniques.[1] Therefore, this document focuses on well-characterized and widely used orange fluorescent dyes that are suitable for combination with other fluorophores in advanced imaging applications.
Introduction to Multicolor Fluorescent Imaging and FRET
Multicolor fluorescence microscopy allows for the simultaneous visualization of multiple molecular species within a single sample, providing crucial insights into the spatial distribution and colocalization of proteins and other cellular components. By using fluorescent dyes with distinct spectral characteristics, researchers can label different targets and observe their interactions.
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions at the nanometer scale. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the two fluorophores, making FRET an effective "molecular ruler" for probing protein-protein interactions, conformational changes, and enzymatic activities.
Selecting a Suitable Orange Fluorescent Dye
The choice of an orange fluorescent dye for multicolor imaging and FRET depends on several factors, including the spectral properties of other fluorophores in the experiment, the available excitation sources and emission filters on the microscope, and the brightness and photostability of the dye.
Here, we present two exemplary and widely used orange fluorescent dyes, Cy3 and Alexa Fluor 555 , as alternatives to this compound. Their spectral properties are well-documented, and they are known for their excellent performance in various bio-imaging applications.
Table 1: Spectral Properties of Selected Orange Fluorescent Dyes and Potential Partner Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Common Applications | Potential FRET Partner (Donor) |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Immunofluorescence, FRET (Acceptor) | Fluorescein (FITC), Alexa Fluor 488 |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.10 | Immunofluorescence, FRET (Acceptor) | Alexa Fluor 488, GFP |
| Fluorescein (FITC) | ~494 | ~518 | ~75,000 | ~0.92 | Immunofluorescence, FRET (Donor) | N/A |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.92 | Immunofluorescence, FRET (Donor) | N/A |
| Alexa Fluor 647 | ~650 | ~668 | ~239,000 | ~0.33 | Multicolor Imaging (Far-Red) | Cy5 |
Experimental Protocols
Protocol for Two-Color Immunofluorescence Staining
This protocol describes the simultaneous detection of two different target proteins in fixed cells using a green-emitting dye (Alexa Fluor 488) and an orange-emitting dye (Cy3 or Alexa Fluor 555).
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody 1 (raised in species A, e.g., mouse)
-
Primary antibody 2 (raised in species B, e.g., rabbit)
-
Secondary antibody anti-A conjugated to Alexa Fluor 488
-
Secondary antibody anti-B conjugated to Cy3 or Alexa Fluor 555
-
Mounting medium with an antifade reagent
-
Fluorescence microscope with appropriate filter sets for Alexa Fluor 488 and Cy3/Alexa Fluor 555
Procedure:
-
Cell Culture and Fixation:
-
Plate cells on sterile coverslips in a petri dish and culture overnight.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the two primary antibodies to their optimal concentrations in blocking buffer.
-
Incubate the cells with the primary antibody cocktail for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibodies in blocking buffer. Protect from light from this step onwards.
-
Incubate the cells with the secondary antibody cocktail for 1 hour at room temperature in a dark, humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow to dry.
-
-
Imaging:
-
Image the samples using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophores. Acquire images sequentially for each channel to avoid spectral bleed-through.
-
Caption: Workflow for Two-Color Immunofluorescence Staining.
Protocol for FRET Microscopy using an Alexa Fluor 488 (Donor) and Cy3 (Acceptor) Pair
This protocol outlines a method to detect protein-protein interactions using FRET microscopy by labeling two potentially interacting proteins with a donor-acceptor pair.
Materials:
-
Cells co-expressing two fusion proteins: Protein A-Alexa Fluor 488 (Donor) and Protein B-Cy3 (Acceptor). This can be achieved through transient transfection or stable cell line generation.
-
Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for donor, acceptor, and FRET channels, and capabilities for sensitized emission or acceptor photobleaching).
-
Image analysis software for FRET calculations.
Procedure (Sensitized Emission Method):
-
Sample Preparation:
-
Prepare three sets of samples:
-
Donor only (cells expressing Protein A-Alexa Fluor 488)
-
Acceptor only (cells expressing Protein B-Cy3)
-
FRET sample (cells co-expressing both fusion proteins)
-
-
-
Image Acquisition:
-
For each sample, acquire three images using specific filter sets:
-
Donor Channel: Excite with the donor excitation wavelength (e.g., 488 nm) and detect with the donor emission filter (e.g., 500-550 nm).
-
Acceptor Channel: Excite with the acceptor excitation wavelength (e.g., 543 nm) and detect with the acceptor emission filter (e.g., 560-600 nm).
-
FRET Channel: Excite with the donor excitation wavelength (e.g., 488 nm) and detect with the acceptor emission filter (e.g., 560-600 nm).
-
-
Ensure that imaging parameters (exposure time, laser power, etc.) are kept constant across all samples.
-
-
FRET Analysis (Image Calculation):
-
Correct the raw FRET image for spectral bleed-through from the donor and direct excitation of the acceptor.
-
The corrected FRET (cFRET) or FRET efficiency (E) can be calculated using various algorithms, a common one being the three-cube FRET method which involves subtracting the bleed-through components determined from the donor-only and acceptor-only control samples.
-
A positive cFRET signal indicates that the two proteins are in close proximity (<10 nm).
-
Caption: Principle of Förster Resonance Energy Transfer (FRET).
Data Presentation and Interpretation
Table 2: Example Data from a Two-Color Immunofluorescence Experiment
| Target Protein | Fluorophore | Cellular Localization | Co-localization with Target 2 |
| Protein X | Alexa Fluor 488 | Nucleus | High |
| Protein Y | Cy3 | Nucleus | High |
| Control (no primary) | Alexa Fluor 488/Cy3 | No specific staining | N/A |
Table 3: Example Data from a FRET Experiment
| Sample | Average Donor Intensity | Average Acceptor Intensity | Average Corrected FRET (cFRET) | Interpretation |
| Donor Only | 1500 | 50 | 0 | No FRET |
| Acceptor Only | 100 | 1200 | 0 | No FRET |
| FRET Sample | 800 | 1100 | 600 | Significant FRET, proteins interact |
Conclusion
While this compound is not a suitable candidate for fluorescence-based research applications, a wide array of excellent orange fluorescent dyes are commercially available. By carefully selecting fluorophores with appropriate spectral properties and utilizing optimized protocols for multicolor imaging and FRET, researchers can gain valuable insights into complex biological processes at the molecular level. The protocols and data presented here provide a foundation for designing and executing successful experiments using orange fluorescent dyes in combination with other fluorescent probes.
References
Application Notes and Protocols for Assessing Direct Orange 26 Dye Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for assessing the degradation of Direct Orange 26, a widely used azo dye. The following sections outline various degradation techniques, analytical methods for monitoring the degradation process, and protocols for assessing the toxicity of degradation byproducts.
Overview of Degradation Methods
This compound can be degraded through several methods, broadly categorized as advanced oxidation processes (AOPs), and biological degradation. AOPs, such as photocatalysis and Fenton-like reactions, utilize highly reactive hydroxyl radicals to break down the complex dye molecule.[1] Biological methods employ microorganisms that can metabolize the dye, often leading to complete mineralization.
Analytical Techniques for Degradation Assessment
The extent of this compound degradation can be monitored using various analytical techniques:
-
UV-Visible (UV-Vis) Spectrophotometry: This is the most common method for quantifying the decolorization of the dye solution. The degradation is monitored by measuring the decrease in absorbance at the maximum wavelength (λmax) of this compound, which is around 495 nm and 519 nm.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the changes in functional groups of the dye molecule before and after degradation. The disappearance of characteristic peaks of the azo bond (–N=N–) and the appearance of new peaks can confirm the degradation process.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying the intermediate and final products of the degradation process. This helps in elucidating the degradation pathway and assessing the toxicity of the byproducts.[3]
-
Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD): These parameters are used to assess the overall reduction in organic pollutants in the treated wastewater. An increase in the BOD5/COD ratio indicates an enhancement in the biodegradability of the effluent.[4]
Experimental Protocols
Protocol 1: Photocatalytic Degradation using CoFe2O4/Ag2O Nanoparticles
This protocol describes the visible light-induced photocatalytic degradation of this compound using cobalt ferrite/silver oxide (CoFe2O4/Ag2O) nanocomposites.[5][6]
Materials:
-
This compound dye
-
CoFe2O4/Ag2O nanoparticles (catalyst)
-
Double-jacketed photoreactor
-
Visible light source (e.g., 60-Watt Philips lamps)
-
Magnetic stirrer
-
pH meter
-
UV-Vis Spectrophotometer
-
Distilled water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
Procedure:
-
Preparation of Dye Solution: Prepare a stock solution of this compound in distilled water. From the stock solution, prepare working solutions of desired concentrations (e.g., 10, 15, 20 ppm).[5]
-
Photocatalytic Reaction:
-
Add a specific amount of the CoFe2O4/Ag2O catalyst to the photoreactor containing the this compound solution (e.g., 1 g/L).[5]
-
Adjust the pH of the solution to the desired value using HCl or NaOH.
-
Place the photoreactor on a magnetic stirrer and cover it with aluminum foil to prevent light exposure.
-
Stir the solution in the dark for 30 minutes to establish adsorption-desorption equilibrium.
-
Turn on the visible light source to initiate the photocatalytic reaction.
-
Maintain a constant temperature by circulating water through the outer jacket of the reactor.
-
-
Sample Analysis:
-
Withdraw aliquots of the solution at regular time intervals (e.g., every 10 minutes).[5]
-
Centrifuge the samples to separate the catalyst nanoparticles.
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the λmax of this compound.
-
Calculate the degradation efficiency using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Protocol 2: Heterogeneous Fenton-like Oxidation
This protocol details the degradation of this compound using a heterogeneous Fenton-like process with an Fe(III)-sepiolite catalyst.[7]
Materials:
-
This compound dye
-
Fe(III)-sepiolite catalyst
-
Hydrogen peroxide (H₂O₂)
-
Batch reactor
-
Magnetic stirrer
-
pH meter
-
UV-Vis Spectrophotometer
-
Distilled water
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Preparation of Reaction Mixture:
-
Fenton Reaction:
-
Sample Analysis:
-
Withdraw samples at specific time intervals.
-
Immediately quench the reaction in the samples (e.g., by adding a strong base to raise the pH).
-
Centrifuge the samples to remove the catalyst.
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer.
-
Calculate the decolorization efficiency as described in Protocol 1.
-
Protocol 3: Biodegradation by Bacterial Consortium
This protocol outlines the assessment of this compound degradation using a bacterial consortium.
Materials:
-
This compound dye
-
Bacterial consortium capable of degrading azo dyes
-
Nutrient broth or Mineral Salt Medium (MSM)
-
Incubator shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Sterile glassware
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial consortium in a suitable nutrient broth for 24-48 hours at an optimal temperature (e.g., 37°C) to obtain a sufficient cell density.
-
-
Degradation Experiment:
-
Prepare a sterile Mineral Salt Medium (MSM) containing a known concentration of this compound.
-
Inoculate the medium with a specific volume of the bacterial culture.
-
Incubate the flasks in an incubator shaker under optimal conditions of temperature, pH, and agitation.
-
A control flask without bacterial inoculum should be run in parallel.
-
-
Analysis:
-
At regular intervals, withdraw an aliquot of the culture medium.
-
Centrifuge the sample to pellet the bacterial cells.
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer to determine the extent of decolorization.
-
For further analysis of degradation products, the supernatant can be extracted with a suitable solvent (e.g., ethyl acetate) and analyzed by FTIR and GC-MS.[8]
-
Protocol 4: Phytotoxicity Assessment
This protocol is for assessing the toxicity of the degraded products of this compound on plant seeds.[9]
Materials:
-
Seeds of a suitable plant (e.g., Sorghum vulgare, Phaseolus mungo)[9]
-
Untreated this compound solution
-
Treated (degraded) dye solution
-
Sterile distilled water
-
Petri dishes with sterile filter paper
Procedure:
-
Sample Preparation:
-
Prepare solutions of the untreated dye and the degraded dye metabolites at the same concentration (e.g., 100 ppm).[9]
-
-
Seed Germination Assay:
-
Place a set number of healthy seeds (e.g., 10) in sterile petri dishes lined with filter paper.[9]
-
Moisten the filter paper in each petri dish with one of the following:
-
Sterile distilled water (control)
-
Untreated this compound solution
-
Treated dye solution
-
-
Incubate the petri dishes in the dark or under a light/dark cycle for a specific period (e.g., 7 days).
-
-
Data Collection and Analysis:
-
After the incubation period, measure the following parameters:
-
Percentage of seed germination
-
Plumule (shoot) length
-
Radicle (root) length
-
-
Compare the results from the dye-treated seeds with the control to determine the phytotoxicity.
-
Data Presentation
Table 1: Comparison of Different Degradation Methods for this compound
| Degradation Method | Catalyst/Microorganism | Initial Dye Conc. | Optimal pH | Degradation Efficiency (%) | Reaction Time | Reference |
| Photocatalysis | CoFe₂O₄/Ag₂O | 10 ppm | 7 | ~90% | 90 min | [5] |
| TiO₂, CoFe₂O₄, Fenton | Not specified | Not specified | Significant decrease in absorbance | 2-11 h | [2] | |
| Fenton-like | Fe(III)-sepiolite | 40 mg/L | 2.0 | 98% | 60 min | [7] |
| UV/Fenton-like | nano-Fe₂O₃ | Not specified | 7.5 | BOD₅/COD ratio of 0.50 | 21.66 min | [4] |
Table 2: Analytical Techniques for Monitoring this compound Degradation
| Analytical Technique | Purpose | Key Findings/Observations | Reference |
| UV-Vis Spectrophotometry | Quantify decolorization | Decrease in absorbance at λmax (495 nm, 519 nm) | [2] |
| FTIR Spectroscopy | Identify functional group changes | Disappearance of azo bond peaks, appearance of new peaks indicating bond cleavage. | [8] |
| GC-MS | Identify degradation products | Elucidation of intermediate and final degradation products. | [3] |
| COD/BOD | Assess overall organic load reduction | Reduction in COD and increase in BOD₅/COD ratio. | [4] |
Visualization of Workflows and Pathways
Caption: Experimental workflow for photocatalytic degradation of this compound.
Caption: Generalized degradation pathway of an azo dye like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jabsonline.org [jabsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. aet.irost.ir [aet.irost.ir]
- 6. Photocatalytic degradation of textile dye this compound by using CoFe2O4/Ag2O [aet.irost.ir]
- 7. tandfonline.com [tandfonline.com]
- 8. Molecular identification of dye degrading bacterial isolates and FT-IR analysis of degraded products [eeer.org]
- 9. ijcmas.com [ijcmas.com]
Troubleshooting & Optimization
Troubleshooting uneven Direct Orange 26 staining in tissue sections
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing uneven staining with Direct Orange 26 in tissue sections.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of uneven or patchy this compound staining?
Uneven staining is a frequent artifact in histology that can arise from various stages of tissue preparation and staining. The most common culprits include inadequate deparaffinization, poor tissue fixation, suboptimal staining solution properties, and inconsistent section thickness.[1][2][3] Each step, from tissue collection to final coverslipping, is critical for achieving a uniform stain.
Q2: How does tissue fixation and processing affect this compound staining quality?
Proper fixation is the cornerstone of high-quality histology. If fixation is delayed, incomplete, or uses an inappropriate agent, it can alter tissue morphology and the chemical properties of target structures, leading to inconsistent dye binding.[3][4] Likewise, issues during tissue processing, such as using exhausted reagents for dehydration or clearing, can cause shrinkage or hardening of the tissue, which in turn prevents uniform stain penetration.[5]
Q3: Could incomplete deparaffinization be the reason for my patchy staining?
Yes, this is one of the most prevalent causes of uneven staining.[1][3] Paraffin wax is hydrophobic and must be completely removed from the tissue section before applying the aqueous this compound stain.[6] If residual wax remains, it will block the dye from reaching the tissue, resulting in unstained or weakly stained patches.[3][7] Using fresh xylene (or a xylene substitute) and ensuring sufficient time for this step is crucial.[3]
Q4: How do the properties of the staining solution itself impact results?
The composition of the staining solution is critical. Key factors include:
-
Dye Concentration: An incorrect dye concentration can lead to weak or overly intense staining.[3][4]
-
pH Level: The binding of direct dyes is often dependent on pH, which affects the electrostatic charges on both the dye molecules and the tissue components.[4][8][9] An incorrect pH can significantly reduce staining affinity and uniformity.
-
Water Quality: The quality of water used to prepare solutions can impact the stain. High mineral content or improper pH in tap water can interfere with the dye's effectiveness.[1] Using deionized or distilled water is recommended.
Q5: Can incubation times and temperatures lead to uneven staining?
Absolutely. Incubation time must be optimized; insufficient time will result in weak staining, while excessive time can lead to high background and obscure details.[6] Temperature also plays a role by affecting the rate of dye diffusion into the tissue.[4][8] Inconsistency in temperature across a slide or between batches can lead to variable staining outcomes.
Troubleshooting Guide for Uneven Staining
This guide provides a structured approach to identifying and resolving common issues encountered during this compound staining.
| Problem | Possible Cause | Recommended Solution |
| Patchy or Splotchy Staining | Incomplete Deparaffinization: Residual wax is preventing dye penetration.[1][2][3] | Ensure slides are incubated in at least two changes of fresh xylene or a suitable substitute for an adequate duration.[3] |
| Air Bubbles: Air trapped on the tissue surface blocks the stain.[3] | Apply staining solution carefully to avoid bubble formation. If bubbles are present, gently remove them with a fine needle or by agitating the slide.[3] | |
| Weak or Pale Staining | Poor Fixation: Fixation was too short, delayed, or used the wrong fixative.[3] | Review and optimize the fixation protocol. Ensure the fixative volume is at least 10 times the tissue volume and that fixation time is appropriate for the tissue size and type.[5] |
| Stain Solution is Too Old or Depleted: The dye concentration has decreased over time or with repeated use. | Prepare a fresh staining solution. Consider filtering the solution before use. | |
| Incorrect pH: The pH of the staining solution is not optimal for dye binding.[8] | Check and adjust the pH of the staining solution according to the protocol. Use distilled or deionized water for preparation.[1] | |
| Uneven Color Across Section | Uneven Section Thickness: Variations in thickness due to microtomy issues cause differences in stain uptake.[1] | Ensure the microtome blade is sharp and securely clamped. Maintain a consistent, smooth cutting rhythm. |
| Reagent Carryover: Inadequate rinsing between steps contaminates subsequent solutions.[1][3] | Ensure thorough but gentle rinsing between each step of the protocol. Drain slides adequately before moving to the next reagent. | |
| Poor Dehydration/Clearing: Water remaining in the tissue can cause issues with mounting and clarity.[1] | Use fresh, anhydrous alcohols for dehydration and ensure sufficient time in each step. |
Standard Experimental Protocol for this compound Staining
This protocol provides a general framework for staining paraffin-embedded tissue sections. Optimization may be required depending on the tissue type and fixation method.
1. Reagent Preparation
-
This compound Staining Solution (1% aqueous):
2. Deparaffinization and Rehydration
-
Xylene (or substitute): 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled Water: Rinse for 5 minutes.
3. Staining Procedure
-
Immerse slides in the pre-warmed (e.g., 60°C) this compound staining solution for 60-90 minutes. Note: Optimal time and temperature may vary.
-
Rinse slides thoroughly in running tap water for 5 minutes to remove excess stain.
4. Dehydration, Clearing, and Mounting
-
95% Ethanol: 1 change, 1 minute.
-
100% Ethanol: 2 changes, 2 minutes each.
-
Xylene (or substitute): 2 changes, 3 minutes each.
-
Mount with a permanent mounting medium.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the cause of uneven this compound staining.
Caption: A flowchart for troubleshooting uneven tissue staining.
References
- 1. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 2. Troubleshooting Guidance for Hematoxylin and Eosin Stain - MediaLab [medialabinc.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. Troubleshooting in H&E Staining | PPTX [slideshare.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. The Chemistry of Dyes and Staining - National Diagnostics [nationaldiagnostics.com]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. This compound - Direct Orange S - Direct Golden Yellow S from Emperor Chem [emperordye.com]
How to reduce background noise in Direct Orange 26 fluorescence imaging
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals reduce background noise in Direct Orange 26 fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise when using this compound?
High background noise in fluorescence imaging is a common issue that can obscure the desired signal. The sources can be broadly categorized into three main groups:
-
Sample-Related Autofluorescence : Many biological specimens naturally fluoresce. This autofluorescence can arise from endogenous molecules like collagen, NADH, riboflavin, and lipofuscin.[1][2][3] The fixation process itself, especially when using aldehyde fixatives like paraformaldehyde (PFA) or formalin, can also induce autofluorescence.[2][4] Additionally, red blood cells are a significant source of autofluorescence due to the heme group.[1][4]
-
Reagent-Related Noise : This category includes issues stemming from the fluorescent dye and other reagents.
-
Non-specific Binding : this compound, as a dye, may bind to cellular components other than the intended target through electrostatic or hydrophobic interactions, leading to off-target signal.[5][6]
-
Excess Dye : If the concentration of this compound is too high or if it is not adequately washed away after staining, unbound dye molecules will contribute to overall background fluorescence.[5][6]
-
Contaminated Reagents or Fluorescent Media : The buffers, mounting media, or even the immersion oil used can be sources of background fluorescence.[5]
-
-
System-Related Noise : This noise originates from the imaging hardware. It can include electronic noise from the camera detector (dark current) and stray light from the excitation source or ambient room light.[5][7][8] The vessel used for imaging, such as a plastic-bottom dish, can also be highly fluorescent compared to glass-bottom dishes.[3][5]
Q2: How can I systematically identify the source of the high background in my images?
A systematic approach using controls is the most effective way to pinpoint the source of background noise.
-
Image an Unstained Control : Prepare a sample that undergoes all the same processing steps (fixation, permeabilization, blocking, washing) but is never exposed to this compound.[3][6] Image this control using the identical microscope settings as your stained sample.
-
High Signal in Unstained Control : This indicates that sample autofluorescence is a significant problem.[6]
-
Low Signal in Unstained Control : If the background is low here but high in your stained sample, the issue is likely related to the dye itself—either non-specific binding or excess, unbound dye.[6]
-
-
Check Reagents and Vessels : Image a drop of your mounting medium on a clean slide and coverslip. If you see significant fluorescence, your mounting medium is a contributing factor.[5] Similarly, check the fluorescence of the culture vessel you are using.[5]
Q3: What are the most critical first steps to reduce non-specific background from this compound?
If you suspect the background is from the dye itself, optimizing your staining protocol is the first line of defense.
-
Optimize Dye Concentration : The concentration of the fluorescent dye is critical. Create a titration series with concentrations below, at, and above the recommended starting point to find the optimal concentration that provides bright, specific signal with minimal background.[5]
-
Increase Washing Steps : Insufficient washing is a common cause of high background from excess dye.[9][10] Increase the number and duration of wash steps after dye incubation.[5][6] Washing 3-5 times for 5 minutes each with a suitable buffer like PBS is a good starting point.[6][11] Gentle agitation during washing can improve efficiency.[6][10]
Q4: How can I specifically combat sample autofluorescence?
If your unstained controls show high background, you need to address autofluorescence directly.
-
Pre-Fixation Perfusion : For tissue samples, perfusing the animal with PBS prior to fixation can effectively remove red blood cells, a major source of autofluorescence.[1][2]
-
Modify Fixation Protocol : Aldehyde fixatives (like PFA) are a known cause of autofluorescence.[2] Try reducing the fixation time to the minimum required or switching to an alternative fixative like ice-cold methanol (B129727) or ethanol.[2][4]
-
Chemical Quenching : After aldehyde fixation, you can treat samples with a quenching agent.
-
Sodium Borohydride (B1222165) : Treatment with sodium borohydride can reduce aldehyde-induced autofluorescence, though results can be variable.[1][4]
-
Commercial Reagents : Products like Sudan Black B or commercial kits (e.g., TrueVIEW™) are available to quench autofluorescence, particularly from lipofuscin.[1][12]
-
-
Photobleaching : Before staining, you can intentionally expose the sample to the excitation light source for an extended period to "burn out" or photobleach the endogenous fluorophores.[13][14]
Q5: My background appears to be from non-specific binding. How can I improve specificity?
-
Use a Blocking Solution : Blocking is an essential step to prevent non-specific interactions.[15] Before adding this compound, incubate your sample with a blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the species of your secondary antibody (if applicable).[11][15][16] Increasing the blocking incubation time may also help.[9][17]
-
Add Detergent to Buffers : Including a small amount of a non-ionic detergent like Triton X-100 or Tween 20 in your blocking and wash buffers can help reduce non-specific hydrophobic interactions.[16]
Q6: Can my choice of materials and final mounting medium affect background?
Absolutely. The materials you use can either contribute to or help reduce background noise.
-
Imaging Vessels : Plastic-bottom dishes used for cell culture often have high intrinsic fluorescence. For imaging, it is highly recommended to use glass-bottom dishes or slides.[5]
-
Mounting Medium : The mounting medium is a critical component for preserving your signal and minimizing background.
-
Use an Antifade Reagent : Choose a mounting medium that contains an antifade agent (like n-propyl gallate) to protect your signal from photobleaching during imaging.[18][19][20]
-
Match the Refractive Index : A mounting medium with a refractive index close to that of glass (approx. 1.5) will improve image clarity and brightness.[19][20]
-
Avoid DAPI in the Medium : Do not use mounting media that comes premixed with nuclear stains like DAPI, as the unbound DAPI in the solution will increase the overall background fluorescence across multiple channels.[20]
-
Troubleshooting Guides & Experimental Protocols
Data Presentation
Table 1: Quick Troubleshooting Guide for High Background
| Problem | Potential Cause | Recommended Solution & Starting Point |
| High fluorescence in unstained sample | Sample Autofluorescence | Perfuse tissue with PBS before fixation to remove red blood cells.[4] Reduce fixation time or switch from PFA to cold methanol.[2] Treat with a quenching agent like 0.1% Sodium Borohydride post-fixation.[21] |
| Low autofluorescence, but high background in stained sample | Excess/Unbound Dye | Titrate this compound concentration to find the lowest effective concentration.[5] Increase the number and duration of washes (e.g., 4 washes, 5 minutes each) with PBS + 0.1% Tween 20.[10][16] |
| Diffuse, non-specific staining pattern | Non-specific Dye Binding | Increase blocking step duration (e.g., 60 minutes at room temperature).[9][11] Use a blocking buffer such as 1-5% BSA in PBS.[11][16] |
| Faint signal that is difficult to distinguish from background | Low Signal-to-Noise Ratio | Optimize dye concentration to maximize signal.[5] Use an antifade mounting medium to prevent photobleaching.[18] Optimize microscope settings (e.g., exposure time, gain).[6] |
| Background appears high in all channels | Fluorescent Mounting Medium or Vessel | Image a clean slide with only mounting medium to check for fluorescence.[5] Switch from plastic-bottom dishes to glass-bottom imaging dishes.[5] |
Table 2: Common Reagent Concentrations for Background Reduction
| Reagent | Purpose | Working Concentration | Reference |
| Bovine Serum Albumin (BSA) | Blocking Agent | 1 - 5% (w/v) in PBS | [16] |
| Normal Goat/Donkey Serum | Blocking Agent | 5 - 10% (v/v) in PBS | [16] |
| Tween 20 / Triton X-100 | Detergent (reduces non-specific binding) | 0.1 - 0.5% (v/v) in wash/blocking buffers | [13][16] |
| Sodium Borohydride | Quenching of Aldehyde Autofluorescence | 0.1 - 1% (w/v) in PBS | [21] |
| Glycine | Quenching of Aldehyde Autofluorescence | 0.1 M in PBS | [13] |
Experimental Protocols
Protocol 1: Optimized General Staining Protocol for this compound
This protocol incorporates steps to proactively minimize background noise.
-
Sample Preparation : a. Grow cells on glass-bottom imaging dishes or sterile coverslips. b. Wash cells twice with Phosphate-Buffered Saline (PBS).
-
Fixation : a. Fix with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature. Note: To minimize autofluorescence, use fresh PFA solution and the shortest possible fixation time.[2] b. Wash three times with PBS for 5 minutes each.
-
Permeabilization (Optional, for intracellular targets) : a. Incubate with 0.1% Triton X-100 in PBS for 10 minutes. b. Wash three times with PBS for 5 minutes each.
-
Blocking : a. Prepare a blocking buffer (e.g., 3% BSA in PBS with 0.1% Tween 20). b. Incubate the sample in blocking buffer for at least 1 hour at room temperature in a humidified chamber.[11]
-
Staining : a. Dilute this compound stock solution in blocking buffer to the desired working concentration (titration is recommended, e.g., 0.1 to 5 µg/mL). b. Incubate the sample with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Washing : a. Wash the sample four to five times with PBS containing 0.1% Tween 20 for 5 minutes each with gentle agitation.[6][10] This step is critical for removing unbound dye.
-
Mounting : a. Briefly rinse with deionized water to remove salt crystals. b. Mount the coverslip onto a microscope slide using an antifade mounting medium.[18][19] c. Seal the edges with nail polish and allow to dry. Store at 4°C in the dark.
Protocol 2: Quenching Aldehyde-Induced Autofluorescence
This procedure should be performed after fixation and before the blocking step.
-
Fixation and Washing : a. Fix the sample as described in Protocol 1 (Step 2a). b. Wash three times with PBS for 5 minutes each.
-
Quenching : a. Prepare a fresh 0.1% Sodium Borohydride solution in PBS (e.g., 10 mg in 10 mL PBS). Caution: Sodium borohydride will bubble upon contact with water. Prepare fresh and use in a well-ventilated area. b. Incubate the sample with the sodium borohydride solution for 10 minutes at room temperature. c. Wash thoroughly three to four times with PBS for 5 minutes each to remove all traces of the quenching agent.
-
Proceed to Blocking : Continue with the blocking step (Step 4) in Protocol 1.
Visualizations
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. OPG [opg.optica.org]
- 8. Imaging in focus: An introduction to denoising bioimages in the era of deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. youtube.com [youtube.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. biotium.com [biotium.com]
- 13. researchgate.net [researchgate.net]
- 14. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 16. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Mounting media | Abcam [abcam.com]
- 20. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 21. researchgate.net [researchgate.net]
Optimizing Direct Orange 26 Concentration for Cell Staining: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Direct Orange 26 concentration in cell staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties for cell staining?
This compound is a diazo dye with the molecular formula C₃₃H₂₂N₆Na₂O₉S₂.[1][2] It is a red-brown powder that is soluble in water, forming a red-orange-brown solution.[2][3] While traditionally used in the textile industry, its fluorescent properties are being explored for biological applications.[2][4] In an acidic environment, the dye solution turns red, and in a strongly alkaline solution, it becomes orange-brown.[2][3]
Q2: What is the proposed mechanism of action for this compound in cell staining?
The precise mechanism for cell staining is not well-documented in peer-reviewed literature. However, based on its chemical structure as a direct dye, it is hypothesized to bind to cellular components through non-covalent interactions, such as hydrogen bonding and van der Waals forces. Its anionic nature may lead to interactions with positively charged components within the cell.
Q3: Is this compound suitable for live or fixed cell staining?
The suitability of this compound for live or fixed cells has not been extensively determined. Generally, small, water-soluble dyes can sometimes be membrane-permeant to live cells. However, fixation and permeabilization are often required to facilitate the entry of dyes into the cell and allow access to intracellular targets.[5][6] It is recommended to test both live and fixed cell protocols to determine the optimal conditions for your specific cell type and application.
Q4: What are the potential off-target effects or cytotoxicity of this compound?
As with many dyes, high concentrations and prolonged exposure to this compound may induce cytotoxicity.[7][8] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Signs of cytotoxicity can include changes in cell morphology, reduced proliferation, or cell death.[9]
Troubleshooting Guide
Problem 1: Weak or No Staining
| Possible Cause | Recommended Solution |
| Suboptimal Dye Concentration | Increase the concentration of the this compound working solution incrementally. Perform a titration to find the optimal concentration for your cell type. |
| Insufficient Incubation Time | Extend the incubation time with the dye. Test a time course (e.g., 15, 30, 60 minutes) to determine the optimal duration. |
| Inadequate Permeabilization (for intracellular targets) | If staining intracellular components, ensure the permeabilization step is effective. Consider trying a different permeabilization agent (e.g., Triton X-100 vs. Saponin).[6] |
| Incorrect pH of Staining Buffer | The pH of the staining solution can influence dye binding.[10] Test a range of pH values for your staining buffer to optimize the signal. |
| Dye Degradation | Ensure the this compound stock solution is properly stored (protected from light) and has not expired. Prepare fresh working solutions for each experiment. |
Problem 2: High Background Staining
| Possible Cause | Recommended Solution |
| Excessive Dye Concentration | Reduce the concentration of the this compound working solution. |
| Inadequate Washing | Increase the number and duration of wash steps after staining to remove unbound dye.[10] |
| Non-specific Binding | Include a blocking step (e.g., with Bovine Serum Albumin - BSA) before adding the dye to reduce non-specific binding. |
| Precipitation of Dye | Ensure the dye is fully dissolved in the staining buffer. Filter the staining solution if precipitates are visible. |
Problem 3: Cell Clumping or Morphological Changes
| Possible Cause | Recommended Solution |
| Cytotoxicity of the Dye | Reduce the concentration of this compound and/or shorten the incubation time. Perform a viability assay to determine a non-toxic concentration range. |
| Harsh Sample Preparation | Be gentle during cell harvesting and washing steps. Over-trypsinization or excessive centrifugation can damage cells. |
| Inappropriate Buffer Osmolality | Ensure all buffers are isotonic to prevent cell swelling or shrinking. |
Experimental Protocols
General Staining Protocol for Adherent Cells (Fixed)
-
Cell Culture: Plate cells on coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Incubate the cells with the desired concentration of this compound in a suitable buffer (e.g., PBS) for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets.
Data Presentation: Optimization of this compound Concentration
The following table provides an example of how to structure data from an optimization experiment.
| Concentration (µg/mL) | Incubation Time (min) | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Background Ratio | Cell Viability (%) |
| 1 | 30 | 150 | 50 | 3.0 | 98 |
| 5 | 30 | 500 | 100 | 5.0 | 95 |
| 10 | 30 | 1200 | 250 | 4.8 | 85 |
| 20 | 30 | 2500 | 800 | 3.1 | 60 |
| 5 | 15 | 300 | 80 | 3.8 | 96 |
| 5 | 60 | 800 | 150 | 5.3 | 92 |
Visualizations
Caption: A typical experimental workflow for staining fixed and permeabilized cells.
Caption: A logical troubleshooting guide for common cell staining issues.
References
- 1. researchgate.net [researchgate.net]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound|Direct Fast Orange SE|CAS No: 3626-36-6 - Direct dye [chinainterdyes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. revistaseletronicas.pucrs.br [revistaseletronicas.pucrs.br]
- 8. In Vitro Direct and Indirect Cytotoxicity Comparative Analysis of One Pre-Hydrated versus One Dried Acellular Porcine Dermal Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Direct Orange 26 Histological Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Direct Orange 26 in their histological preparations. Our aim is to help you achieve consistent, high-quality staining results and avoid common artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in histology?
This compound is a diazo dye. While it is predominantly used in the textile industry for dyeing materials like cotton, its properties as a direct dye suggest its potential for histological applications, such as the staining of collagen or other connective tissue elements. Direct dyes are characterized by their ability to bind to tissues without the need for a mordant, often through non-covalent interactions like hydrogen bonding.
Q2: How do I prepare a staining solution with this compound?
Since this compound is a powder, a stock solution should be prepared. It is soluble in water and slightly soluble in alcohol. For histological purposes, a starting concentration in the range of 0.1% to 1% (w/v) in distilled water is recommended. The pH of the solution can be critical for staining efficacy and may require optimization. Based on the properties of similar direct dyes used in histology, a slightly acidic pH may enhance staining specificity for certain tissue components like collagen. It is crucial to ensure the dye is fully dissolved, and filtering the solution before use is highly recommended to prevent artifacts from undissolved dye particles.
Q3: What are the most common artifacts encountered with this compound staining?
Common artifacts include uneven or patchy staining, the presence of crystalline precipitates on the tissue section, and weak or inconsistent staining intensity. These issues can arise from various factors throughout the histological workflow, from tissue fixation to the final mounting.
Q4: How can I prevent the formation of precipitates in my this compound staining solution?
Precipitate formation can be minimized by:
-
Ensuring the dye is completely dissolved in the solvent. Gentle heating and stirring can aid dissolution.
-
Filtering the staining solution before each use.
-
Using high-purity dye and distilled or deionized water.
-
Maintaining a stable temperature during the staining procedure, as temperature fluctuations can affect dye solubility.[1]
Q5: Why does my tissue show uneven or patchy staining with this compound?
Uneven staining is a common histological artifact that can be caused by several factors:
-
Incomplete deparaffinization: Residual paraffin (B1166041) wax can block the dye from reaching the tissue. Ensure fresh xylene and alcohol baths are used for sufficient time.
-
Poor fixation: Inadequate or delayed fixation can lead to inconsistent tissue morphology and dye penetration.
-
Air bubbles: Trapped air bubbles on the tissue surface will prevent the dye from making contact with those areas.
-
Tissue drying: Allowing the tissue section to dry at any stage before coverslipping can cause uneven dye concentration.
Troubleshooting Guides
Issue 1: Weak or No Staining
Question: My tissue sections exhibit very faint or no orange staining after following the protocol. What are the possible causes and solutions?
| Possible Cause | Recommended Solution |
| Incorrect pH of Staining Solution | The pH of the staining solution may not be optimal for binding to the target tissue component. For collagen staining with direct dyes, a more acidic environment is often required. Try adjusting the pH of your this compound solution with a weak acid (e.g., picric acid, as used in Van Gieson staining). |
| Insufficient Staining Time | The incubation time may be too short for the dye to adequately penetrate and bind to the tissue. Increase the staining duration in increments (e.g., 30, 60, 90 minutes) to determine the optimal time. |
| Low Dye Concentration | The concentration of the this compound solution may be too low. Prepare a fresh solution with a slightly higher concentration (e.g., increase from 0.1% to 0.5%). |
| Exhausted Staining Solution | With repeated use, the dye in the staining solution can become depleted. Always use a fresh or recently prepared staining solution for consistent results. |
| Excessive Differentiation or Washing | Overly aggressive washing or differentiation steps after staining can remove the dye from the tissue. Use gentle rinsing and reduce the duration or strength of the differentiating agent if applicable. |
Issue 2: Presence of Crystalline Precipitate on Tissue
Question: I am observing orange-red crystals or precipitate on my stained tissue sections. How can I prevent this artifact?
| Possible Cause | Recommended Solution |
| Undissolved Dye Particles | The staining solution may contain undissolved dye particles that deposit on the tissue. Always filter your this compound solution through a fine-pore filter paper (e.g., Whatman No. 1) before use. |
| Dye Precipitation During Staining | Evaporation of the solvent during incubation can lead to dye concentration and precipitation. Keep staining dishes covered during the staining process to minimize evaporation. |
| Interaction with Other Reagents | Carryover of reagents from previous steps, particularly those with a different pH, can cause the dye to precipitate. Ensure thorough but gentle rinsing of slides between each step of the staining protocol. |
| Unstable Staining Solution | Direct dye solutions can sometimes be unstable, especially if prepared long in advance. Prepare fresh staining solutions regularly. The stability of the solution can sometimes be improved by adding a small amount of alcohol. |
Issue 3: Uneven and Patchy Staining
Question: The staining on my tissue sections is not uniform, with some areas appearing darker than others. What should I investigate to resolve this?
| Possible Cause | Recommended Solution |
| Incomplete Deparaffinization | Residual paraffin wax is a common cause of patchy staining as it prevents the aqueous dye solution from penetrating the tissue. Ensure complete removal of wax by using fresh xylene and extending the deparaffinization time if necessary. |
| Air Bubbles Trapped on the Slide | Air bubbles can prevent the staining solution from coming into contact with the tissue. Apply the staining solution carefully to avoid trapping air bubbles. |
| Inadequate Fixation | Poor or uneven fixation can result in variable tissue density and, consequently, uneven dye uptake. Ensure that the tissue is properly and uniformly fixed immediately after collection. |
| Section Thickness Variability | Sections of uneven thickness will stain unevenly. Ensure your microtome is properly maintained and that sections are cut at a consistent thickness. |
| Tissue Folds or Wrinkles | Folds and wrinkles in the tissue section can trap excess dye, leading to darker staining in those areas. Take care during the section mounting process to ensure the tissue is flat on the slide. |
Experimental Protocols
As there is no standardized, published histological protocol for this compound, the following adapted protocol is based on the principles of staining with other direct dyes, such as Sirius Red, which is commonly used for collagen visualization. Optimization of incubation times and concentrations is highly recommended for your specific tissue and application.
Adapted this compound Staining Protocol for Paraffin-Embedded Sections
1. Reagents:
-
This compound Staining Solution:
-
This compound powder: 0.1 g
-
Saturated Picric Acid solution: 100 mL
-
Preparation: Dissolve the this compound powder in the saturated picric acid solution. Stir until fully dissolved and filter before use.
-
-
Acidified Water:
-
Distilled water: 100 mL
-
Glacial Acetic Acid: 0.5 mL
-
-
Weigert's Iron Hematoxylin (for nuclear counterstain, optional)
-
Graded alcohols (100%, 95%, 70%)
-
Xylene
-
Resinous mounting medium
2. Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Hydrate through graded alcohols to distilled water (100% alcohol for 2 changes, 2 minutes each; 95% alcohol for 2 minutes; 70% alcohol for 2 minutes).
-
Rinse in running tap water.
-
-
Nuclear Counterstain (Optional):
-
Stain with Weigert's Iron Hematoxylin for 5-10 minutes.
-
Wash in running tap water for 5-10 minutes.
-
Differentiate briefly in 0.5% acid alcohol if necessary.
-
"Blue" in Scott's tap water substitute or running tap water.
-
-
This compound Staining:
-
Immerse slides in the this compound staining solution for 60 minutes.
-
-
Rinsing and Dehydration:
-
Rinse slides briefly in two changes of acidified water.
-
Dehydrate rapidly through 3 changes of 100% ethanol.
-
Clear in 2 changes of xylene (5 minutes each).
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Collagen/Connective Tissue: Orange to Red
-
Cytoplasm: Yellow
-
Nuclei (if counterstained): Blue/Black
Quantitative Data Summary
The optimal parameters for this compound staining should be determined empirically. The following table provides recommended starting ranges for key quantitative variables.
| Parameter | Recommended Starting Range | Notes |
| This compound Concentration | 0.1% - 1.0% (w/v) | Higher concentrations may lead to increased background staining. |
| pH of Staining Solution | 2.0 - 4.0 | A lower pH is generally recommended for selective collagen staining with direct dyes. |
| Incubation Time | 30 - 90 minutes | Longer incubation times may increase staining intensity but also background. |
| Differentiation Time | 5 - 30 seconds | If using a differentiation step, it should be brief to avoid removing all the stain. |
| Temperature | Room Temperature (20-25°C) | Increased temperature may speed up staining but can also lead to overstaining and precipitate formation. |
Visualizations
Experimental Workflow for this compound Staining
Caption: Adapted workflow for this compound histological staining.
Troubleshooting Decision Tree for Staining Artifacts
Caption: Decision tree for troubleshooting common artifacts.
References
Fading and photobleaching of Direct Orange 26 and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Direct Orange 26. The information addresses common issues related to the fading and photobleaching of this dye during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known by its Colour Index name C.I. 29150, is a double azo dye. It is commonly used for dyeing cotton, viscose, silk, wool, and polyamide fibers, as well as for coloring leather and paper. Its molecular formula is C₃₃H₂₂N₆Na₂O₉S₂.
Q2: What causes the fading and photobleaching of this compound?
The fading and photobleaching of this compound, like other azo dyes, is a complex process initiated by exposure to light, particularly in the UV spectrum. The process, known as photodegradation, involves the photochemical alteration of the dye molecule, rendering it unable to absorb light in the visible spectrum and thus appear colorless. This can be exacerbated by factors such as the presence of oxygen, humidity, pH, and the chemical nature of the substrate it is applied to. One study has explored the photocatalytic degradation of this compound using CoFe₂O₄/Ag₂O under visible light, indicating that photocatalytic processes can contribute to its degradation.[1]
Q3: How can I prevent or minimize the fading of this compound in my experiments?
Minimizing fading of this compound involves controlling the experimental environment and considering the use of protective agents. Key strategies include:
-
Limiting Light Exposure: Store samples and solutions in the dark or under amber light to prevent photobleaching.
-
Controlling the Atmosphere: In sensitive experiments, deoxygenating the solutions can slow down photo-oxidation.
-
pH Optimization: The stability of azo dyes can be pH-dependent. For instance, the photodegradation of some azo dyes is influenced by pH, with stability being highest around a neutral pH.[2][3]
-
Use of Antifade Reagents: For applications in microscopy or when mounting stained samples, consider using commercial or self-made antifade reagents. These often contain reactive oxygen species scavengers.
-
Substrate Selection: The substrate on which the dye is adsorbed can influence its lightfastness. Lignin-containing substrates, for example, can sensitize the dye to photo-oxidation.[2]
Q4: What is the typical lightfastness of this compound?
The lightfastness of this compound is generally considered to be poor to moderate. On the Blue Wool Scale (from 1 to 8, where 8 is the highest fastness), it is often rated between 2 and 3.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Rapid fading of stained tissue or material under the microscope. | 1. High-intensity light source. 2. Prolonged exposure to excitation light. 3. Absence of an antifade agent in the mounting medium. 4. The mounting medium has a pH that is detrimental to the dye's stability. | 1. Reduce the intensity of the microscope's light source to the lowest acceptable level for imaging. 2. Minimize the duration of light exposure by only illuminating the sample when actively observing or capturing an image. 3. Use a commercially available mounting medium containing an antifade reagent or prepare one (see Experimental Protocols). 4. Check the pH of your mounting medium and adjust to a neutral pH if possible. |
| Color of dyed substrate fades over time, even in storage. | 1. Storage in an area with ambient light exposure (sunlight or artificial light). 2. High humidity in the storage environment. 3. Reactive chemicals present on the substrate or in the storage environment. | 1. Store samples in a dark, light-tight container or a dark room. 2. Store in a desiccator or a controlled low-humidity environment. 3. Ensure the substrate is thoroughly rinsed and dried after dyeing to remove any residual chemicals. Store away from volatile chemicals. |
| Inconsistent fading across different samples or parts of the same sample. | 1. Uneven application of the dye. 2. Inhomogeneous substrate material. 3. Uneven light exposure across the sample. | 1. Ensure a uniform dyeing procedure to achieve even color distribution. 2. Characterize the substrate for uniformity before dyeing. 3. During light exposure experiments, ensure that the entire sample surface receives uniform illumination. |
Quantitative Data
Lightfastness of this compound
| Parameter | Value | Reference |
| Lightfastness Rating (Blue Wool Scale) | 2-3 | Manufacturer Data Sheets |
Experimental Protocols
Protocol 1: Assessing the Lightfastness of this compound on a Textile Substrate (Based on ISO 105-B02)
This protocol outlines a standardized method to determine the color fastness to artificial light.
1. Materials:
- This compound dyed textile specimen.
- Blue Wool References (ISO 105-B08).[4]
- Xenon arc fading lamp tester.[5]
- Grey Scale for assessing color change (ISO 105-A02).
- Opaque card for masking.
2. Procedure:
- Prepare the test specimen by mounting it on a card. Cover a portion of the specimen with the opaque card to serve as the unexposed original.
- Place the test specimen and a set of Blue Wool References (e.g., types 1 to 8) in the xenon arc fading lamp tester.
- Expose the specimen and the references to the light from the xenon arc lamp under controlled conditions of temperature and humidity as specified in ISO 105-B02.[5][6]
- Periodically inspect the fading of the specimen and the Blue Wool References.
- The test is complete when the contrast between the exposed and unexposed parts of the test specimen is equal to a specific grade on the Grey Scale (e.g., grade 4).
- Assess the lightfastness by comparing the fading of the test specimen with the fading of the Blue Wool References. The lightfastness rating is the number of the Blue Wool Reference that shows a similar change in color.
Protocol 2: Preparation of an Antifade Mounting Medium
This protocol describes the preparation of a simple antifade mounting medium to reduce photobleaching in microscopy.
1. Materials:
- Glycerol (B35011)
- Phosphate-buffered saline (PBS), pH 7.4
- p-Phenylenediamine (PPD) or n-propyl gallate (NPG)
- Magnetic stirrer and stir bar
- Dark storage bottle
2. Procedure:
- For PPD-based medium:
- Dissolve p-Phenylenediamine in PBS to a final concentration of 0.1%.
- Caution: PPD is toxic and an irritant. Handle with appropriate personal protective equipment.
- Slowly add glycerol to the PPD solution to a final concentration of 90%.
- Stir until the solution is homogeneous.
- Adjust the pH to ~8.0 with a suitable buffer if necessary.
- For NPG-based medium:
- Dissolve n-propyl gallate in glycerol to a final concentration of 2%. This may require gentle heating.
- Add PBS to the glycerol-NPG solution to a final glycerol concentration of 70%.
- Stir until homogeneous.
- Store the prepared antifade medium in a dark bottle at 4°C. Use within a few weeks.
Visualizations
References
Solving poor Direct Orange 26 signal intensity in fixed tissues
Welcome to the Technical Support Center for Direct Orange 26 staining. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the use of this compound for staining fixed tissues. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues, such as poor signal intensity, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in histology?
A1: this compound is a diazo dye traditionally used in the textile industry for coloring materials like cotton, silk, and wool. In a histological context, it can be adapted for staining connective tissues, particularly collagen, in fixed tissue sections. Its mechanism of action involves the formation of hydrogen bonds and van der Waals forces between the dye molecules and tissue proteins.
Q2: Why is my this compound staining resulting in a weak or faint signal?
A2: Poor signal intensity with this compound can stem from several factors, including improper tissue fixation, incomplete deparaffinization, suboptimal dye solution pH or concentration, insufficient staining time, or excessive differentiation.
Q3: What is the optimal pH for a this compound staining solution?
A3: While specific data for this compound in histology is limited, for direct dyes in general, a slightly acidic to neutral pH is often recommended to enhance binding to tissue proteins. However, for some applications, a slightly alkaline pH (around 8.0) has been shown to increase dye uptake for certain fibers. It is crucial to empirically determine the optimal pH for your specific tissue and target.
Q4: Can I use a counterstain with this compound?
A4: Yes, a nuclear counterstain like Weigert's hematoxylin (B73222) is often recommended to provide contrast and better visualization of the tissue morphology. It is important to use a hematoxylin solution that is resistant to the acidic conditions of the this compound solution.
Q5: How does tissue fixation affect this compound staining?
A5: The choice of fixative can significantly impact staining results. Over-fixation in formalin can mask the binding sites for the dye. While 10% neutral buffered formalin is commonly used, the fixation time should be optimized.
Troubleshooting Guide: Poor this compound Signal Intensity
This guide provides a systematic approach to identifying and resolving the causes of weak this compound staining.
Initial Checks
Before making significant changes to your protocol, perform these quick checks:
-
Visual Inspection of Reagents: Check the this compound solution for any signs of precipitation.
-
Review Protocol Parameters: Double-check all incubation times, concentrations, and pH measurements from your recent staining run.
Troubleshooting Workflow
If the initial checks do not resolve the issue, follow the workflow below.
Detailed Troubleshooting Steps and Solutions
| Potential Cause | Observation | Recommended Action |
| Tissue Preparation | ||
| Inadequate Fixation | Staining is uneven or weak throughout the tissue. | Optimize fixation time in 10% neutral buffered formalin. Avoid prolonged fixation. |
| Improper Deparaffinization | Patchy or no staining in certain areas. | Ensure complete removal of paraffin (B1166041) by using fresh xylene and adequate incubation times (e.g., 2-3 changes of 5-10 minutes each). |
| Reagent and Solution Issues | ||
| Suboptimal Dye Solution pH | Consistently weak staining across all slides. | Prepare fresh dye solution and carefully adjust the pH. Test a range of pH values (e.g., 3.0 to 8.0) to find the optimum for your tissue. |
| Incorrect Dye Concentration | Staining is pale and lacks intensity. | Increase the concentration of this compound in the staining solution incrementally (e.g., from 0.1% to 0.5% w/v). |
| Depleted or Old Reagents | Gradual decrease in staining quality over time. | Prepare fresh solutions of this compound and other reagents. Do not store working solutions for extended periods. |
| Staining Protocol Parameters | ||
| Insufficient Staining Time | Weak staining despite correct reagent preparation. | Increase the incubation time in the this compound solution (e.g., from 30 minutes to 60 minutes or longer). |
| Excessive Differentiation | Staining is very light, especially in areas with less dense connective tissue. | Reduce the time in the differentiating solution or use a more dilute differentiator. Monitor the differentiation step microscopically if possible. |
| Excessive Washing/Dehydration | Faint, washed-out appearance of the stained structures. | Be gentle with washing steps. Ensure that the alcohols used for dehydration after staining are anhydrous, as water can remove the dye. |
Experimental Protocols
Adapted this compound Staining Protocol for Collagen in Fixed Tissues
This protocol is adapted from established methods for other direct dyes like Sirius Red, as a standardized histological protocol for this compound is not widely published.
1. Reagents and Solutions
-
This compound Staining Solution (0.1% w/v):
-
This compound: 0.1 g
-
Saturated Picric Acid: 100 mL
-
Note: Handle picric acid with appropriate safety precautions.
-
-
Acidified Water (0.5% Acetic Acid):
-
Glacial Acetic Acid: 0.5 mL
-
Distilled Water: 99.5 mL
-
-
Weigert's Iron Hematoxylin: Prepare according to standard protocols.
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Distilled Water
-
Mounting Medium
2. Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5-10 minutes each).
-
Transfer through 100% ethanol (2 changes, 3-5 minutes each).
-
Transfer through 95% ethanol (1 change, 3 minutes).
-
Transfer through 70% ethanol (1 change, 3 minutes).
-
Rinse in running tap water for 5 minutes.
-
-
Nuclear Staining (Optional):
-
Stain in Weigert's iron hematoxylin for 5-10 minutes.
-
Wash in running tap water for 5-10 minutes.
-
Differentiate in 0.5% acid alcohol if necessary.
-
"Blue" in Scott's tap water substitute or running tap water.
-
-
This compound Staining:
-
Immerse slides in 0.1% this compound solution for 30-60 minutes.
-
-
Washing and Differentiation:
-
Rinse slides in acidified water (2 changes, 1-2 minutes each).
-
-
Dehydration and Clearing:
-
Dehydrate rapidly through 95% ethanol and then 100% ethanol (2-3 changes).
-
Clear in xylene (2 changes, 3-5 minutes each).
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Collagen: Orange to red
-
Nuclei: Blue/black (if counterstained)
-
Cytoplasm: Pale yellow
Signaling Pathway Visualization
This compound is used to stain extracellular matrix components like collagen. The synthesis and deposition of collagen are critical cellular processes regulated by complex signaling pathways.
Direct Orange 26 dye precipitation issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Direct Orange 26 dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a diazo dye used in various applications, including the dyeing of cotton, viscose, silk, wool, polyamide fibers, leather, and pulp.[1][2] It is a red-brown powder that is soluble in water.[1][2]
Q2: What are the primary causes of this compound precipitation?
Precipitation of this compound is most commonly caused by:
-
Low pH: The dye's solubility decreases in acidic conditions.[3] The addition of strong acids like hydrochloric acid or sulfuric acid will cause the dye to precipitate.[1][2]
-
Low Temperature: Solubility of this compound is temperature-dependent. As a solution cools, especially if it is near saturation, the dye can precipitate out.
-
High Salt Concentration: Excessive concentrations of inorganic salts can lead to the "salting out" of the dye, reducing its solubility.[3]
-
Presence of Divalent Cations (Hard Water): this compound is sensitive to hard water, which contains divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). These ions can form insoluble salts with the dye, causing precipitation.[2]
Q3: What is the solubility of this compound in water?
The solubility of this compound in water is 10 g/L at 80 °C.[1][2] Its solubility is lower at cooler temperatures.
Troubleshooting Guide
This guide addresses common precipitation issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the dye to water. | Poor dye dispersion or incorrect mixing procedure. | Ensure the dye powder is added to the water with constant, moderate stirring to ensure even dispersion. Avoid adding the entire amount of dye at once. |
| Use of hard water containing divalent cations. | Use deionized or distilled water for all solutions. If hard water is unavoidable, consider adding a chelating agent like EDTA to sequester the metal ions. | |
| Precipitate forms when an acidic buffer or reagent is added. | Low pH of the final solution. | Most azo dyes are more soluble at a neutral or slightly alkaline pH.[3] Adjust the pH of your final solution to be within the optimal range for this compound, which is generally neutral to slightly alkaline. |
| Precipitate forms as the solution cools down. | The solution is supersaturated at a lower temperature. | Prepare the dye solution at a temperature where it is fully soluble and, if possible, maintain the experimental temperature to prevent precipitation. If the solution must be used at a lower temperature, prepare a less concentrated solution. |
| Precipitate forms after the addition of a salt solution. | "Salting out" effect due to high ionic strength. | If possible, reduce the concentration of the salt in your solution. If a high salt concentration is necessary for your experiment, you may need to work with a lower concentration of this compound. |
Quantitative Data
Solubility of this compound
| Solvent | Temperature | Solubility |
| Water | 80 °C | 10 g/L[1][2] |
Factors Leading to Precipitation
| Factor | Observation | Notes |
| Strong Acids | Addition of strong hydrochloric or sulfuric acid results in a red precipitate.[1][2] | This indicates that the dye is not stable in highly acidic environments. |
| Strong Bases | Addition of a strong sodium hydroxide (B78521) solution results in an orange-brown solution.[1][2] | While not causing immediate precipitation, it does alter the color, indicating a change in the dye's chemical structure. |
| Hard Water | The dye is sensitive to hard water, which can cause precipitation.[2] | This is due to the presence of divalent cations like Ca²⁺ and Mg²⁺. |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Solution of this compound
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound dye powder
-
Deionized or distilled water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Heating plate
-
pH meter
Procedure:
-
Determine the desired concentration and volume of the solution. Do not exceed the solubility limit at the working temperature.
-
Weigh the required amount of this compound powder.
-
Add approximately 80% of the final volume of deionized water to a beaker with a magnetic stir bar.
-
Gently warm the water on a heating plate while stirring. A temperature of around 60-70°C is often sufficient to aid dissolution without causing degradation.
-
Slowly add the weighed this compound powder to the vortex of the stirring water. This ensures good dispersion and prevents clumping.
-
Continue stirring and gently heating until all the dye has dissolved. This may take some time.
-
Allow the solution to cool to room temperature.
-
Check the pH of the solution. If necessary, adjust to a neutral or slightly alkaline pH (e.g., pH 7.0-8.0) using dilute NaOH or HCl. Most azo dyes exhibit better stability in this range.[3]
-
Quantitatively transfer the solution to a volumetric flask.
-
Add deionized water to the final volume mark.
-
Stopper the flask and invert several times to ensure the solution is homogeneous.
-
Store the solution in a well-sealed container, protected from light.
Visualizations
Caption: Experimental workflow for preparing a stable this compound solution.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
Effect of pH on Direct Orange 26 staining efficiency
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the effect of pH on the staining efficiency of Direct Orange 26. It is intended for researchers, scientists, and professionals in drug development who utilize this dye in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for staining with this compound?
The optimal pH for this compound can vary depending on the substrate being stained. For many materials, particularly those with surfaces that can be protonated, an acidic pH can enhance the staining of anionic dyes like this compound.[1] This is because a lower pH increases the positive charge on the substrate, which promotes electrostatic attraction with the negatively charged dye anions.[1] However, for cellulosic fibers like jute, studies on similar direct dyes have shown optimal dye uptake at a slightly alkaline pH of 8.0.[2][3] It is recommended to perform a pH optimization experiment for your specific substrate, typically within a range of pH 4.0 to 10.0.
Q2: How does pH influence the interaction between this compound and the substrate?
This compound is an anionic disazo dye, meaning it carries a negative charge in solution.[1][4] The pH of the staining solution affects the surface charge of the substrate.
-
In acidic conditions (low pH): The concentration of protons (H+) is high. These protons can interact with functional groups on the substrate surface (like amino groups in proteins), leading to a net positive charge. This positive charge attracts the negatively charged anionic dye molecules, enhancing adsorption.[1]
-
In alkaline conditions (high pH): For some substrates like cellulosic fibers (e.g., cotton, viscose), which may have a negative surface charge in water, the addition of an alkali (like soda ash) and an electrolyte (like sodium sulfate) can reduce the electrostatic repulsion between the fiber and the dye anions.[2] This allows the dye to approach and enter the fibers more readily.[2]
Q3: Can a drastic change in pH alter the color of this compound?
Yes, extreme pH values can alter the color of the this compound solution. The dye appears as a red-orange-brown in a water-soluble state.[4][5]
-
Adding a strong acid (like concentrated hydrochloric or sulfuric acid) can cause a red precipitate to form.[4][5]
-
Adding a strong sodium hydroxide (B78521) solution will turn the solution orange-brown, while a 10% sodium hydroxide solution will make it yellow.[4][5] These color changes are important to consider during the preparation of staining solutions and for the final appearance of the stained substrate.
Troubleshooting Guide
Issue 1: Weak or No Staining
-
Possible Cause: The pH of your staining solution may be suboptimal for your specific substrate.
-
Solution: Conduct a pH optimization experiment. Prepare a series of staining solutions with pH values ranging from acidic to slightly alkaline (e.g., pH 4, 6, 7, 8, 10) to determine the ideal condition for your material. For some direct dyes on cellulosic fibers, a pH of 8.0 has been shown to be effective.[2][3]
-
Possible Cause: Insufficient dye concentration.
-
Solution: Increase the concentration of this compound in your staining solution. The solubility is 10 g/L at 80°C.[4][5]
-
Possible Cause: Inadequate incubation time or temperature.
-
Solution: Increase the staining time and/or temperature. For dyeing cotton or viscose, it is suggested to slowly heat the dye bath and allow it to naturally cool to 60°C after the dyeing stage to promote dye exhaustion.[5]
Issue 2: Uneven Staining
-
Possible Cause: The dye was added too quickly, or the pH was not uniform throughout the substrate. This compound has poor transferability and is sensitive to salt.[5]
-
Solution: Ensure the substrate is fully immersed and agitated in the dye bath for uniform exposure. When dyeing, it is recommended to heat the solution slowly and add salt incrementally to control the dyeing process and achieve a uniform color.[5]
-
Possible Cause: The substrate was not properly prepared or cleaned.
-
Solution: Ensure the material to be stained is clean and free of any residues that might interfere with dye binding.
Issue 3: Unexpected Color Shift in Stained Material
-
Possible Cause: The pH of the washing or mounting medium is affecting the dye.
-
Solution: After staining, ensure that any subsequent washing or mounting steps are performed with solutions that have a pH compatible with the desired final color of the stain. As noted, strong acids or bases can alter the dye's color.[4][5]
Quantitative Data
Table 1: Percent Dye Uptake by Jute Fiber at Different pH Values for Similar Direct Dyes
| pH | Dye Uptake (%) for Direct Yellow 29 | Dye Uptake (%) for Direct Orange 31 |
| 4.0 | 82.3 | 85.1 |
| 7.0 | 88.6 | 90.5 |
| 8.0 | 92.5 | 94.2 |
| 10.0 | 89.4 | 91.3 |
Data adapted from a study on the effect of pH on direct dye absorption by jute fiber.[2][6]
Experimental Protocols
Protocol: pH Optimization for Staining with this compound
This protocol provides a general framework for determining the optimal pH for staining a specific substrate with this compound.
Materials:
-
This compound (C.I. 29150)[4]
-
Substrate to be stained
-
Distilled or deionized water
-
Sodium sulfate (B86663) (electrolyte)
-
Acetic acid (to lower pH)
-
Soda ash (sodium carbonate) (to raise pH)
-
pH meter
-
Heating and stirring equipment
-
Beakers or staining jars
Procedure:
-
Prepare a Stock Dye Solution: Dissolve this compound in distilled water to create a stock solution (e.g., 1 g/L). Heat may be required to fully dissolve the dye (soluble at 10 g/L at 80°C).[4][5]
-
Prepare pH-Adjusted Dye Baths:
-
For each pH value to be tested (e.g., 4.0, 7.0, 8.0, 10.0), prepare a separate dye bath.
-
Add the stock dye solution to water to achieve the desired final concentration (e.g., 2% of the substrate weight).[2]
-
Add an electrolyte, such as sodium sulfate.[2]
-
Adjust the pH of each bath using acetic acid (for acidic pH) or soda ash (for alkaline pH).[2] Use a pH meter to ensure accuracy.
-
-
Staining:
-
Rinsing and Soaping:
-
Evaluation:
-
Dry the stained substrates.
-
Visually compare the staining intensity and evenness across the different pH conditions to determine the optimum pH. For quantitative analysis, a spectrophotometer or colorimeter could be used.
-
Visualizations
Caption: Experimental workflow for optimizing the pH of this compound staining.
Caption: Effect of pH on the interaction between this compound and a substrate.
References
- 1. This compound | 3626-36-6 | Benchchem [benchchem.com]
- 2. Effect of pH on the Dye Absorption of Jute Fibre Dyed with Direct Dyes – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. This compound - Direct Orange S - Direct Golden Yellow S from Emperor Chem [emperordye.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Direct Orange 26 & Autofluorescence
Welcome to the technical support center for handling autofluorescence when using Direct Orange 26. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve high-quality fluorescence imaging results.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?
Autofluorescence is the natural fluorescence emitted by biological materials such as cells and tissues when they are excited by light, even without the addition of a fluorescent dye.[1][2][3] This intrinsic fluorescence can be a significant issue in fluorescence microscopy as it can obscure the specific signal from the fluorescent probe (in this case, this compound), leading to a low signal-to-noise ratio and making it difficult to distinguish the target signal from the background.[2][4]
Q2: What are the common sources of autofluorescence in my samples?
Autofluorescence can originate from various endogenous molecules and sample preparation steps. Common sources include:
-
Endogenous Fluorophores: Molecules naturally present in cells and tissues, such as NADH, flavins, collagen, elastin, and lipofuscin, are known to fluoresce.[2][3][4][5] Lipofuscin, in particular, is an age-related pigment that can be highly fluorescent across a broad spectrum.[5][6]
-
Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in the tissue to create fluorescent products.[1][5][7] Glutaraldehyde generally induces more autofluorescence than formaldehyde.[5][7]
-
Red Blood Cells: The heme groups in red blood cells can cause significant autofluorescence.[1][8]
-
Culture Media Components: Phenol red and other components in cell culture media can be fluorescent.[2][3]
Q3: I cannot find the exact excitation and emission spectra for this compound. What should I do?
This compound is primarily known as a textile dye, and detailed fluorescence specifications are not always readily available. As an azo dye, it is expected to absorb light in the visible spectrum. To overcome the lack of specific data, it is crucial to empirically determine the optimal imaging settings for your specific lot of this compound and your experimental setup. This involves running excitation and emission scans on a sample stained with the dye to find the peak intensities.
Q4: What is spectral unmixing and can it help with autofluorescence?
Spectral unmixing is a powerful computational technique used to separate the fluorescence signals from multiple fluorophores, including autofluorescence, in an image.[9][10][11] By acquiring images across a range of emission wavelengths (a lambda stack), the unique spectral signature of the autofluorescence can be identified from an unstained control sample. This signature can then be mathematically subtracted from the images of your stained samples, resulting in a cleaner signal from your specific dye.[9][10]
Troubleshooting Guides
Problem: High background fluorescence is obscuring my this compound signal.
High background can be due to autofluorescence or non-specific binding of the dye. The following steps provide a systematic approach to identify and mitigate the issue.
Before troubleshooting, it is essential to understand the spectral properties of the autofluorescence in your specific samples.
Experimental Protocol: Characterizing Autofluorescence
-
Prepare a Control Sample: Use a sample that has gone through all the same preparation steps (fixation, permeabilization, etc.) as your experimental samples but has not been stained with this compound.
-
Image the Control: Using a confocal microscope with a spectral detector, acquire a series of images of the unstained sample at different excitation and emission wavelengths (a lambda scan).
-
Determine the Autofluorescence Spectrum: Plot the fluorescence intensity versus the emission wavelength to identify the peak emission of the autofluorescence. This will help you choose the best filter sets and strategies to separate it from your this compound signal.
Several steps can be taken during sample preparation to reduce autofluorescence before imaging.
| Mitigation Strategy | Description | Experimental Protocol |
| Perfusion | For tissue samples, perfusing the animal with phosphate-buffered saline (PBS) before fixation can remove red blood cells, a major source of autofluorescence.[1][7][8] | Prior to tissue harvesting and fixation, perfuse the vasculature with cold PBS until the draining fluid is clear. |
| Choice of Fixative | Aldehyde fixatives are a common cause of autofluorescence.[1][7] Consider using a non-aldehyde fixative or reducing the concentration and incubation time of the aldehyde fixative.[1][5] | Fix cells with ice-cold methanol (B129727) or ethanol (B145695) for 10 minutes at -20°C as an alternative to aldehydes. If aldehydes are necessary, use the lowest effective concentration of paraformaldehyde for the shortest possible time.[4] |
| Aldehyde Blocking | If using aldehyde fixatives, you can chemically reduce the free aldehyde groups that cause autofluorescence. | After fixation, incubate the sample in a freshly prepared solution of 0.1% sodium borohydride (B1222165) in PBS for 30 minutes at room temperature.[1][5] Be aware that this can sometimes have variable effects.[1] |
Quenching agents are chemicals that can reduce autofluorescence after sample preparation and before imaging.
| Quenching Agent | Target Autofluorescence | Experimental Protocol |
| Sudan Black B | Effective at quenching lipofuscin-based autofluorescence.[6] However, it can introduce its own fluorescence in the far-red spectrum.[6] | After staining, incubate the sample in 0.1% Sudan Black B in 70% ethanol for 10-20 minutes, followed by thorough washing. |
| Trypan Blue | Can reduce background fluorescence and is soluble in aqueous mounting media.[5] It fluoresces in the red region, so it may not be suitable for all multi-color experiments.[5] | Treat sections with 0.05% Trypan Blue for 15 minutes at room temperature after the blocking step, followed by extensive washing.[12] |
| Commercial Quenching Reagents | Several commercial kits (e.g., TrueVIEW™) are available that are designed to quench autofluorescence from various sources, including collagen, elastin, and red blood cells.[1][13][14] | Follow the manufacturer's protocol. Typically, this involves a short incubation step after the final wash of your staining protocol.[13] |
If autofluorescence cannot be completely eliminated, you can use imaging techniques to separate its signal from your dye of interest.
Experimental Workflow: Spectral Unmixing
Caption: Workflow for spectral unmixing to remove autofluorescence.
Table 1: Common Sources of Autofluorescence and Their Approximate Spectral Ranges
| Source of Autofluorescence | Typical Excitation Max (nm) | Typical Emission Max (nm) | Notes |
| Collagen/Elastin | 340-400 | 420-480 | Primarily in the blue/green region.[1] |
| NADH | 340-360 | 440-470 | Found in metabolically active cells.[1] |
| Flavins | 440-470 | 520-540 | Emits in the green/yellow region.[5] |
| Lipofuscin | Broad (UV to Green) | Broad (Green to Red) | "Aging pigment" with very broad fluorescence.[5][6] |
| Aldehyde Fixation | Broad | Broad (Blue to Red) | Broad emission that can interfere with many channels.[1] |
| Red Blood Cells | Broad | Broad | Due to heme groups.[1] |
Logical Flow for Troubleshooting Autofluorescence
Caption: A decision-making workflow for troubleshooting autofluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. biocompare.com [biocompare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
- 6. This compound - Direct Orange S - Direct Golden Yellow S from Emperor Chem [emperordye.com]
- 7. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound|Direct Fast Orange SE|CAS No: 3626-36-6 - Direct dye [chinainterdyes.com]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
- 13. Dyeing Textiles with Bacteria: Making LB-Agar Plates [opencell.bio]
- 14. Fluorescent Staining Overview | Visikol [visikol.com]
Adjusting incubation time for optimal Direct Orange 26 staining
Welcome to the technical support center for Direct Orange 26 staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound staining?
A1: As an initial recommendation, a starting incubation time of 30-60 minutes at room temperature is advised. However, the optimal incubation time is highly dependent on the tissue type, fixation method, and desired staining intensity.[1][2][3] We strongly recommend performing a time-course experiment to determine the ideal duration for your specific application.
Q2: How does incubation temperature affect this compound staining?
A2: Increasing the incubation temperature (e.g., to 37°C) can accelerate the staining process, potentially reducing the required incubation time.[1] However, higher temperatures may also increase the risk of non-specific binding and background staining. Conversely, lower temperatures (e.g., 4°C) may require longer incubation periods but can sometimes yield more specific staining.[1]
Q3: Can I reuse the this compound staining solution?
A3: For consistent and reproducible results, it is best practice to use a fresh staining solution for each experiment. Reusing the solution can lead to variability in staining intensity due to dye depletion and potential contamination.
Q4: What are the critical quality control steps for this compound staining?
A4: Key quality control measures include using positive and negative control tissues, ensuring proper fixation and tissue processing, and consistently preparing fresh staining solutions.[4] Regularly monitoring the pH of your solutions and the quality of your deionized water is also crucial, as these factors can impact dye binding.[5]
Experimental Protocols
General Protocol for this compound Staining of Paraffin-Embedded Sections
This protocol provides a general framework. Optimization of dye concentration and incubation times is highly recommended for specific tissue types and experimental goals.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.
-
Rinse with distilled water for 5 minutes.
-
-
Staining:
-
Washing:
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) for 3 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a resinous mounting medium.
-
Data Presentation
Table 1: Effect of Incubation Time on Staining Intensity
| Incubation Time (minutes) | Staining Intensity (Arbitrary Units) | Background Staining |
| 15 | 25 | Low |
| 30 | 55 | Low |
| 60 | 85 | Moderate |
| 90 | 95 | High |
| 120 | 98 | Very High |
This table illustrates a hypothetical optimization experiment. Optimal timing will vary with the experimental system.
Table 2: Effect of Dye Concentration on Staining Intensity (60-minute incubation)
| Dye Concentration (% w/v) | Staining Intensity (Arbitrary Units) | Background Staining |
| 0.01 | 30 | Very Low |
| 0.05 | 70 | Low |
| 0.1 | 85 | Moderate |
| 0.2 | 90 | High |
| 0.5 | 92 | Very High |
This table shows hypothetical data to guide concentration optimization.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Insufficient Incubation Time: The dye has not had enough time to bind to the target structures.[3] | Increase the incubation time in increments (e.g., 30, 60, 90 minutes) to find the optimal duration. |
| Low Stain Concentration: The concentration of this compound is too low.[4] | Prepare a fresh, higher concentration of the staining solution. Perform a concentration series to optimize. | |
| Poor Fixation: Inadequate fixation can lead to poor tissue morphology and reduced dye binding.[4] | Ensure that the tissue is properly fixed with an appropriate fixative and for the recommended duration. | |
| High Background Staining | Excessive Incubation Time: Prolonged exposure to the dye can lead to non-specific binding. | Reduce the incubation time. A time-course experiment will help determine the point at which specific staining is optimal before the background becomes too high. |
| High Stain Concentration: The dye concentration is too high, causing it to bind non-specifically.[4] | Decrease the concentration of the this compound solution. | |
| Inadequate Rinsing: Insufficient rinsing may not remove all of the unbound dye. | Ensure thorough but gentle rinsing after the staining step.[4] | |
| Uneven or Patchy Staining | Incomplete Deparaffinization: Residual paraffin (B1166041) can prevent the stain from reaching the tissue.[4] | Ensure complete deparaffinization by using fresh xylene and adequate immersion times. |
| Air Bubbles: Air bubbles trapped on the slide can block the stain from accessing the tissue. | Carefully apply the staining solution to avoid trapping air bubbles. | |
| Tissue Drying Out: Allowing the tissue to dry at any stage can lead to inconsistent staining. | Keep the slides moist throughout the entire staining procedure. |
Visualizations
Caption: General experimental workflow for this compound staining.
Caption: Troubleshooting decision tree for this compound staining.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 6. med.emory.edu [med.emory.edu]
- 7. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Compatibility of Direct Orange 26 with different fixatives
This technical support center provides guidance for researchers, scientists, and drug development professionals using Direct Orange 26 in their experiments. Find troubleshooting tips and frequently asked questions to address common issues encountered during staining procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a research setting?
This compound is a synthetic anionic azo dye. While traditionally used in the textile industry for dyeing materials like cotton, viscose, silk, and wool, its properties may be explored for specific applications in biological staining.[1][2] As a direct dye, it does not require a mordant to bind to substrates. Its utility in a laboratory setting would be for specialized staining protocols where its affinity for certain tissue components is desired.
Q2: How does the choice of fixative impact staining with this compound?
The choice of fixative is a critical step that can significantly impact the quality of staining.[3] Fixatives act by preserving tissue from degradation, but they can also alter the chemical properties of cellular components, which in turn affects dye binding.[3] Fixatives can be broadly categorized as cross-linking (e.g., formaldehyde) or precipitating/denaturing (e.g., alcohols, acetic acid).[4][5] The interaction between the fixative and the tissue can either enhance or hinder the binding of a dye like this compound.
Q3: Which fixatives are generally recommended for use with anionic dyes like this compound?
While specific data for this compound is limited, general principles for anionic dyes can be applied. In acidic staining solutions, tissue proteins become protonated (positively charged), which facilitates binding with negatively charged anionic dyes. Therefore, fixatives that preserve the overall protein structure and charge are generally preferred.
-
Neutral Buffered Formalin (NBF): This is a widely used fixative that cross-links proteins.[4] It is generally compatible with many staining procedures.
-
Bouin's Solution: This fixative contains picric acid, formaldehyde (B43269), and acetic acid. It can enhance the staining of some dyes and preserves glycogen (B147801) well.[4] However, the acidic nature of Bouin's should be considered, as it can alter tissue antigenicity. Tissues fixed in Bouin's require thorough washing to remove the yellow color of picric acid before staining.[4][6]
-
Carnoy's Fluid: This is a non-aqueous, rapid-acting fixative composed of ethanol (B145695), chloroform, and acetic acid.[7][8] It is excellent for preserving glycogen and nuclear detail but can cause tissue shrinkage.[7]
Q4: Are there any fixatives that should be avoided when using this compound?
The compatibility of a fixative can be application-dependent. However, some fixatives may be less suitable. For instance, fixatives that excessively harden the tissue or significantly alter the charge of target structures could lead to poor staining. It is always recommended to perform a pilot study with different fixatives to determine the optimal choice for your specific tissue and target.
Troubleshooting Guide
Encountering issues with your this compound staining protocol? This guide provides solutions to common problems.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Inadequate deparaffinization | Ensure complete removal of paraffin (B1166041) wax by using fresh xylene and sufficient incubation times.[3] |
| Poor fixation | Optimize fixation time and choose a compatible fixative. Under-fixation can lead to poor dye binding.[3] | |
| Incorrect pH of staining solution | The pH of the staining solution can affect the charge of both the dye and the tissue. Adjust the pH to optimize electrostatic interactions. | |
| Dye concentration is too low | Prepare a fresh staining solution and consider increasing the dye concentration. | |
| Uneven or Patchy Staining | Incomplete mixing of staining solution | Ensure the dye is fully dissolved and the solution is homogenous before use. |
| Air bubbles on the tissue section | Carefully apply the coverslip to avoid trapping air bubbles. | |
| Uneven fixation | Ensure the tissue is fully immersed in the fixative and that the fixative volume is adequate (10:1 to 20:1 fixative to tissue volume ratio). | |
| High Background Staining | Staining time is too long | Reduce the incubation time in the staining solution. |
| Inadequate rinsing | Thoroughly rinse the slides after staining to remove excess, unbound dye. | |
| Dye concentration is too high | Decrease the concentration of the this compound solution. | |
| Presence of Artifacts | Contaminated reagents | Use fresh, filtered staining solutions and clean glassware. |
| Water quality issues | Use distilled or deionized water for preparing solutions to avoid mineral contamination that can affect staining.[9] | |
| Fixative-induced pigments | Some fixatives, like unbuffered formalin, can produce acid formaldehyde hematin.[10] Ensure proper buffering of formalin. If using a mercury-containing fixative, remove the pigment before staining.[4] |
Experimental Protocols
As specific histological protocols for this compound are not widely established, the following is a generalized protocol that can be used as a starting point for optimization.
General Staining Protocol for Paraffin-Embedded Sections:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Prepare a 0.1% to 1.0% (w/v) solution of this compound in distilled water. The addition of a small amount of acetic acid (e.g., 1%) may enhance staining of cytoplasmic components.
-
Immerse slides in the this compound solution for 5-15 minutes. (Optimal time should be determined experimentally).
-
-
Rinsing and Differentiation:
-
Rinse slides briefly in distilled water.
-
(Optional) Differentiate in 70% ethanol for a few seconds to remove excess stain. This step needs careful monitoring to avoid over-differentiation.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded alcohols (95% and 100% ethanol).
-
Clear in two changes of xylene.
-
Mount with a permanent mounting medium.
-
Visual Guides
Logical Workflow for Troubleshooting Staining Issues
Caption: A logical workflow for troubleshooting common staining problems.
Fixative Compatibility Decision Tree
Caption: A decision tree to guide fixative selection.
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. stainsfile.com [stainsfile.com]
- 3. benchchem.com [benchchem.com]
- 4. Popular Types of Fixatives used in Histopathology [leicabiosystems.com]
- 5. Fixation Strategies and Formulations | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. webpath.med.utah.edu [webpath.med.utah.edu]
- 7. stainsfile.com [stainsfile.com]
- 8. Carnoy’s Solution [nsh.org]
- 9. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 10. Factors Influencing Chemical Fixation, Formaldehyde & Glutaraldehyde [leicabiosystems.com]
Validation & Comparative
A Comparative Guide to Direct Dyes for Cellulose Analysis: Direct Orange 26 vs. Congo Red
For researchers, scientists, and drug development professionals engaged in the analysis of cellulosic materials, the selection of an appropriate staining agent is a critical decision that can significantly impact experimental outcomes. Direct dyes, which adhere to cellulose (B213188) fibers without the need for a mordant, are invaluable tools for both qualitative visualization and quantitative assessment. Among these, Congo Red is a well-established and widely utilized dye, while Direct Orange 26 presents a lesser-known alternative. This guide provides an objective, data-supported comparison of these two dyes to inform their application in cellulose analysis.
At a Glance: Key Performance Indicators
| Feature | This compound | Congo Red |
| Binding Mechanism | Primarily through hydrogen bonding and van der Waals forces due to its planar structure and presence of amino and hydroxyl groups. | Binds to β-(1-4)-D-glucans in cellulose via hydrogen bonds between the dye's amino groups and the hydroxyl groups of the polysaccharide.[1][2][3] |
| Primary Application | Dyeing of cotton, viscose, silk, wool, and leather.[4] Its use as a molecular probe for cellulose accessibility is suggested but less documented than Congo Red. | Widely used for qualitative and quantitative analysis of cellulose and cellulase (B1617823) activity, and in microbiology to screen for cellulolytic microorganisms.[2][5][6][7][8] |
| Analytical Methods | Primarily spectrophotometry based on its absorption spectrum. | Colorimetric assays, plate-based cellulase activity screening, and fluorescence microscopy (can distinguish modified cellulose).[2][5][9][10] |
| Reported Wavelength (λmax) | Not specified for cellulose-bound state in search results. | Absorbance shift upon binding to soluble cellulose is utilized for quantitative analysis.[5] |
| Specificity for Cellulose | Generally high affinity for cellulosic fibers.[4] | High affinity for cellulose, but also binds to other polysaccharides with similar structures and to amyloid proteins.[1][11] |
| Ease of Use | Soluble in water and alcohol.[4] | Soluble in water; protocols for staining and destaining are well-established.[12] |
Binding and Interaction with Cellulose
The efficacy of a direct dye in cellulose analysis is fundamentally determined by its binding mechanism. Both this compound and Congo Red are anionic diazo dyes with a high affinity for cellulose. Their elongated and planar molecular structures facilitate alignment with the linear cellulose polymer chains.
Congo Red 's interaction with cellulose is well-characterized and relies on the formation of hydrogen bonds between the amino groups of the dye and the hydroxyl groups of the cellulose molecules.[1][13] This specific interaction with the β-(1-4)-D-glucan backbone makes it a reliable indicator for the presence of intact cellulose.[2][3]
This compound , with its multiple azo groups and aromatic rings, is also expected to bind to cellulose through a combination of hydrogen bonding and van der Waals forces, a common mechanism for direct dyes.[14][15] While less specifically documented for analytical purposes compared to Congo Red, its strong affinity for cotton and viscose fibers suggests a similar mode of interaction.[4]
Experimental Protocols and Applications
The practical application of these dyes in a laboratory setting is a key differentiator. Congo Red has a wealth of established protocols for various analytical techniques, whereas specific, validated protocols for this compound in cellulose analysis are less common in the literature.
Congo Red: A Versatile Tool for Cellulose Analysis
Congo Red is extensively used for both qualitative and quantitative assessments of cellulose.
Qualitative Plate Assay for Cellulase Activity: A common application is in screening for microorganisms that produce cellulase enzymes.[6][7][10] In this assay, a medium containing carboxymethyl cellulose (CMC) is used. After microbial growth, the plate is flooded with a Congo Red solution. Areas where cellulase has degraded the CMC will not stain red, resulting in clear halos around the active colonies.[10][12]
Quantitative Colorimetric Assay: A method termed "Congo Red Analysis of Cellulose Concentration" (CRACC) has been developed for the quantitative measurement of soluble cellulose.[5] This assay is based on the shift in the absorbance spectrum of Congo Red when it binds to cellulose. The concentration of cellulose can be determined by measuring the absorbance at a specific wavelength.
Experimental Protocol: Plate Assay for Cellulase Activity using Congo Red
-
Prepare CMC Agar Plates: Prepare a suitable growth medium containing 1% (w/v) carboxymethyl cellulose (CMC). Autoclave and pour into sterile petri dishes.
-
Inoculate and Incubate: Inoculate the plates with the microorganisms to be tested. Incubate under appropriate conditions to allow for growth and enzyme secretion.
-
Staining: Flood the plates with a 1% (w/v) aqueous solution of Congo Red and let it stand for 15-30 minutes at room temperature.[12]
-
Destaining: Pour off the Congo Red solution and destain the plates by washing with a 1 M NaCl solution for 15 minutes.[12]
-
Observation: Observe the plates for the formation of clear or yellowish zones (halos) around the microbial colonies against a red background, indicating cellulase activity.[6][12]
This compound: Potential for Spectrophotometric Quantification
While specific protocols for this compound in routine cellulose analysis are not as readily available, its properties suggest its potential for spectrophotometric methods. As a direct dye with a strong affinity for cellulose, it could be used to quantify the accessible surface area of cellulosic materials, similar to other direct dyes.[16]
Hypothetical Experimental Protocol: Spectrophotometric Quantification of Cellulose using this compound
-
Prepare Standard Solutions: Prepare a series of known concentrations of this compound in a suitable buffer.
-
Incubation: Incubate known amounts of the cellulosic substrate with the this compound solutions for a set period to allow for binding equilibrium to be reached.
-
Centrifugation: Centrifuge the samples to pellet the cellulose-dye complex.
-
Spectrophotometry: Measure the absorbance of the supernatant at the λmax of this compound to determine the concentration of unbound dye.
-
Calculation: The amount of bound dye can be calculated by subtracting the unbound dye concentration from the initial concentration. This can then be related to the amount of cellulose.
Conclusion and Recommendations
Congo Red remains the dye of choice for a wide range of established qualitative and quantitative cellulose analyses due to its well-understood binding mechanism and the extensive body of literature supporting its use.[2][5][6][7][8] Its application in plate assays for screening cellulolytic organisms is particularly valuable.[10] However, researchers should be mindful of its potential for non-specific binding to other structurally similar polysaccharides and amyloid proteins.[1][11]
This compound presents a potential alternative, particularly for spectrophotometric quantification, given its strong affinity for cellulose.[4] However, the lack of established and validated protocols for its use in cellulose analysis necessitates further research to determine its reliability, specificity, and optimal working conditions. For laboratories looking to develop novel or complementary methods for cellulose quantification, this compound may be a candidate for investigation.
For routine and well-validated cellulose analysis, Congo Red is the recommended dye . For exploratory research or the development of new analytical methods, This compound could be considered , with the caveat that significant methods development and validation would be required.
References
- 1. Congo Red and amyloids: history and relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Quantitative colorimetric measurement of cellulose degradation under microbial culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection and quantitation of cellulase by Congo red staining of substrates in a cup-plate diffusion assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Dyes for Easy Detection of Extracellular Cellulases in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Influence of the amyloid dye Congo red on curli, cellulose, and the extracellular matrix in E. coli during growth and matrix purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. deshbandhucollege.ac.in [deshbandhucollege.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. Analytical staining of cellulosic materials: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative Collagen Analysis: Evaluating Direct Orange 26 and Established Alternatives
For researchers, scientists, and drug development professionals engaged in studies of fibrosis, tissue remodeling, and extracellular matrix dynamics, the accurate quantification of collagen is paramount. This guide provides an objective comparison of methodologies for quantitative collagen analysis, with a special focus on the validation of Direct Orange 26 against well-established techniques such as the Hydroxyproline (B1673980) Assay and Sirius Red staining.
Executive Summary
The quantification of collagen is essential for understanding the progression of various diseases and evaluating the efficacy of therapeutic interventions. While the Hydroxyproline Assay has traditionally been considered a gold standard for its ability to measure total collagen content, dye-based histochemical methods like Sirius Red staining offer the advantage of visualizing and quantifying collagen within tissue sections. This compound (also known as Mordant Orange 6) emerges as a potential alternative, however, its validation for robust quantitative analysis is less documented compared to established methods. This guide presents a comparative overview of these techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.
Comparison of Quantitative Collagen Analysis Methods
The selection of an appropriate collagen quantification method depends on several factors, including the sample type, the need for spatial information, desired throughput, and available equipment.
| Feature | Hydroxyproline Assay | Sirius Red Staining | This compound (Mordant Orange 6) |
| Principle | Colorimetric assay based on the quantification of hydroxyproline, an amino acid abundant in collagen. | Anionic dye that specifically binds to the basic groups in collagen, enhancing its natural birefringence.[1] | A mordant dye that forms a complex with collagen fibers.[1] |
| Specificity for Collagen | High, as hydroxyproline is almost exclusively found in collagen.[2][3] | Highly specific for collagen, especially when viewed under polarized light.[1] | Generally considered specific for collagen, but less extensively validated than Sirius Red.[1] |
| Type of Analysis | Total collagen content in a homogenized sample. | Quantification of collagen area fraction, fiber thickness, and orientation in tissue sections.[1][4] | Primarily for visualization, with potential for quantitative analysis through image processing.[1] |
| Visualization | None; provides a bulk measurement. | Bright red under bright-field microscopy; yellow/orange (Type I) and green (Type III) under polarized light.[1][4] | Bright orange-red under bright-field microscopy.[1] |
| Throughput | High; suitable for plate-based assays. | Lower; requires slide preparation and image analysis. | Moderate; requires slide preparation and image analysis. |
| Advantages | - Direct measurement of total collagen. - High throughput. - Well-established and validated.[5] | - Provides spatial information on collagen deposition. - Can differentiate between collagen types (with polarized light). - High specificity.[4] | - Potential for quantitative analysis with digital imaging. - Provides good contrast for visualization. |
| Limitations | - Destructive to the tissue sample. - Does not provide spatial information. - Can be affected by non-collagenous proteins containing hydroxyproline. | - Indirect quantification based on image analysis. - Staining intensity can be influenced by fixation and processing. | - Limited published quantitative validation data. - Binding mechanism is less characterized than Sirius Red.[1] |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable results in quantitative collagen analysis.
Hydroxyproline Assay Protocol
This protocol is based on the chemical quantification of the hydroxyproline content within a tissue sample.
-
Sample Preparation: Homogenize the tissue sample in distilled water.
-
Hydrolysis: Add concentrated NaOH to the homogenate in a pressure-tight, screw-capped vial and hydrolyze at 120°C for 1 hour to break down collagen into its constituent amino acids.[6]
-
Neutralization: Cool the vial on ice and neutralize the hydrolysate by adding an equivalent volume of concentrated HCl.[6]
-
Oxidation: The released hydroxyproline is then oxidized to form a reaction intermediate.[6]
-
Colorimetric Reaction: A developer solution is added, which reacts with the intermediate to form a brightly-colored chromophore.[6]
-
Quantification: Measure the absorbance of the solution at 560 nm using a microplate reader.[6] The collagen content is calculated based on a standard curve generated from known concentrations of collagen or hydroxyproline.[7]
Sirius Red Staining Protocol
This protocol outlines the steps for staining tissue sections with Picro-Sirius Red for subsequent quantitative image analysis.
-
Deparaffinization and Rehydration: Deparaffinize paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Staining: Stain the slides in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.[8] This allows for the specific binding of the dye to collagen fibers.
-
Washing: Wash the slides in two changes of acidified water (0.5% acetic acid in water) to remove unbound dye.[8]
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a coverslip using a resinous mounting medium.[9]
-
Image Acquisition: Capture images of the stained sections using a bright-field or polarized light microscope.
-
Quantitative Analysis: Use image analysis software to quantify the collagen content. This is typically done by setting a color threshold for the red-stained collagen fibers and calculating the percentage of the total tissue area that is positively stained.
This compound (Mordant Orange 6) Staining Protocol (Proposed)
While less established for quantitative analysis, the following protocol can be used for staining with this compound.
-
Deparaffinization and Rehydration: As described for Sirius Red staining.
-
Mordanting (if required): Depending on the specific protocol, a mordant may be used to enhance dye binding.
-
Staining: Immerse slides in this compound solution. The optimal staining time and concentration may require optimization.
-
Differentiation: Briefly differentiate in a weak acid solution if necessary to remove excess stain.[1]
-
Dehydration and Mounting: As described for Sirius Red staining.[1]
-
Image Acquisition and Analysis: Capture images and perform quantitative analysis using color deconvolution to isolate the orange-red stain, followed by thresholding.[1]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the Hydroxyproline Assay and a generalized workflow for dye-based quantitative analysis.
Caption: Workflow for the Hydroxyproline Assay.
Caption: Generalized workflow for dye-based quantitative collagen analysis.
Conclusion
The choice of method for quantitative collagen analysis should be guided by the specific research question and the nature of the samples. The Hydroxyproline Assay remains a robust and high-throughput method for determining total collagen content. For studies requiring the visualization and localization of collagen within tissues, Sirius Red staining, particularly when combined with polarized light microscopy, offers a highly specific and well-validated approach.
While this compound shows promise as a staining reagent for collagen, its application for quantitative analysis is not as extensively documented as the other methods. Further validation studies are necessary to establish its reliability and comparability to the current gold standards. Researchers considering this compound should perform thorough in-house validation against a more established method, such as Sirius Red or the Hydroxyproline Assay, to ensure the accuracy and reproducibility of their findings. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to achieve reliable and meaningful quantification of collagen in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydroxyproline Assay Kit [cellbiolabs.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. benchchem.com [benchchem.com]
- 5. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Collagen Assay Kit - Hydroxyproline (ab222942) | Abcam [abcam.com]
- 7. caymanchem.com [caymanchem.com]
- 8. med.emory.edu [med.emory.edu]
- 9. Histochemical Detection of Collagen Fibers by Sirius Red/Fast Green Is More Sensitive than van Gieson or Sirius Red Alone in Normal and Inflamed Rat Colon - PMC [pmc.ncbi.nlm.nih.gov]
Direct Orange 26: A Comparative Guide to its Cellular Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of Direct Orange 26 with various cellular components. This compound is a diazo dye traditionally used in the textile industry for dyeing cellulose-rich fabrics such as cotton.[1][2] While its application as a biological stain is not widespread, understanding its potential interactions with cellular macromolecules is crucial for any research application to avoid artifacts and misinterpretation of results. This document outlines the known and inferred binding characteristics of this compound and similar azo dyes with key cellular components and provides standardized experimental protocols to assess these interactions.
Known and Potential Cellular Targets of this compound
This compound, as a "direct dye," is designed to have a high affinity for cellulose (B213188) through hydrogen bonding and van der Waals forces.[3] This inherent affinity for polysaccharides suggests a potential for interaction with glycosylated proteins and other carbohydrate-rich structures within a cell. Furthermore, its chemical nature as an azo dye indicates a possibility of interaction with nucleic acids and proteins. One study has shown that this compound can bind to copper ions, which can then generate reactive oxygen species, leading to oxidative damage within cells.[4]
Comparative Analysis of Binding Affinities
Quantitative data on the specific binding affinities of this compound to various cellular components is scarce in the scientific literature. However, based on the known interactions of similar dyes, a qualitative comparison can be inferred. The following table summarizes the expected interactions and provides a framework for experimental investigation.
| Cellular Component | Known/Inferred Interaction with this compound | Alternative Probes for Specific Staining |
| Polysaccharides (e.g., Glycocalyx, Cellulose) | High affinity due to hydrogen bonding and van der Waals forces, as evidenced by its use in dyeing cotton and in Simons' staining for pulp fibers.[5][6][7] | Lectins (for specific glycans), Calcofluor White (for cellulose and chitin) |
| Nucleic Acids (DNA/RNA) | Azo dyes can interact with DNA through groove binding or intercalation.[4][5] This interaction is often sequence-dependent. | DAPI, Hoechst 33342 (for DNA), SYTO RNASelect (for RNA) |
| Proteins | Direct dyes can bind to proteins via hydrogen bonds and van der Waals forces.[3] The affinity is likely to be variable and dependent on protein structure and post-translational modifications (e.g., glycosylation). | Coomassie Brilliant Blue (general protein stain), specific antibodies (for target proteins) |
| Lipids (Membranes) | As an anionic dye, electrostatic interactions with charged lipid headgroups are possible.[2] Lipophilicity will determine the extent of membrane partitioning. | DiI, DiO (lipophilic membrane stains), Laurdan (for membrane fluidity) |
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound, a series of biophysical and biochemical assays can be employed.
Protein Binding Assays
Objective: To determine the binding affinity of this compound to a panel of standard and specific proteins.
Methodology: Spectrophotometric Titration
-
Prepare Solutions: Prepare a stock solution of this compound in a suitable buffer (e.g., PBS, pH 7.4). Prepare solutions of test proteins (e.g., Bovine Serum Albumin (BSA), Lysozyme, a specific protein of interest) at known concentrations in the same buffer.
-
Spectrophotometric Measurement: Record the absorbance spectrum of the this compound solution in the absence of protein.
-
Titration: Add increasing concentrations of the protein solution to the dye solution.
-
Data Acquisition: After each addition, allow the mixture to equilibrate and record the absorbance spectrum.
-
Data Analysis: Monitor changes in the absorbance maximum and intensity. The binding constant (Kd) can be calculated by fitting the data to a suitable binding model (e.g., Scatchard plot). A significant change in the spectrum upon protein addition indicates binding.[8]
Nucleic Acid Interaction Assays
Objective: To characterize the mode and affinity of this compound binding to DNA and RNA.
Methodology: Fluorescence Spectroscopy
-
Prepare Solutions: Prepare a stock solution of this compound and solutions of DNA (e.g., calf thymus DNA) and RNA (e.g., yeast RNA) in a suitable buffer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of the dye in the absence of nucleic acids.
-
Titration: Add increasing concentrations of the nucleic acid solution to the dye solution.
-
Data Acquisition: Record the fluorescence spectrum after each addition.
-
Data Analysis: Analyze changes in fluorescence intensity and emission wavelength. A significant quenching or enhancement of fluorescence, or a shift in the emission maximum, suggests binding. The binding mode (intercalation vs. groove binding) can be further investigated using techniques like circular dichroism.[4][6][7]
Lipid Membrane Interaction Assays
Objective: To evaluate the partitioning of this compound into lipid membranes.
Methodology: Vesicle-Dye Interaction Assay
-
Prepare Vesicles: Prepare large unilamellar vesicles (LUVs) of a defined lipid composition (e.g., POPC, a mix of lipids mimicking a specific cell membrane).
-
Prepare Solutions: Prepare a stock solution of this compound in the same buffer used for vesicle preparation.
-
Mixing: Mix the dye solution with the vesicle suspension.
-
Fluorescence Measurement: Measure the fluorescence of the dye in the presence and absence of vesicles.
-
Data Analysis: An increase in fluorescence intensity upon addition of vesicles suggests partitioning of the dye into the lipid bilayer. The partition coefficient can be quantified by titrating with increasing vesicle concentrations.[9][10][11]
Visualization of Interaction Pathways and Workflows
To facilitate the understanding of the experimental design and potential interaction pathways, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound cross-reactivity.
Caption: Potential interaction points of this compound within a cell.
Conclusion and Recommendations
This compound, while primarily an industrial dye, possesses chemical properties that suggest potential cross-reactivity with various cellular components, most notably polysaccharides, nucleic acids, and proteins. The lack of specific binding data for this compound in a biological context necessitates a cautious approach when considering its use in cellular imaging or as a biological probe.
Researchers are strongly encouraged to perform the described experimental protocols to characterize the specific interactions of this compound within their experimental system. This will enable a more accurate interpretation of results and prevent potential artifacts arising from off-target binding. For applications requiring high specificity, the use of well-characterized alternative probes is recommended. This guide serves as a foundational resource for initiating a thorough evaluation of this compound's suitability for specific research applications.
References
- 1. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]
- 2. tinytwig.in [tinytwig.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Binding of cationic dyes to DNA: distinguishing intercalation and groove binding mechanisms using simple experimental and numerical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Choose Your Label Wisely: Water-Soluble Fluorophores Often Interact with Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dye lipophilicity and retention in lipid membranes: implications for single-molecule spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Dyes for Plant Cell Wall Imaging
For researchers, scientists, and drug development professionals engaged in plant cell biology, the visualization of cell wall structures is paramount. Direct Orange 26 has been a dye of choice for this purpose; however, a range of alternative fluorescent dyes offer distinct advantages in terms of specificity, spectral properties, and compatibility with various imaging modalities. This guide provides an objective comparison of prominent alternatives—Pontamine Fast Scarlet 4B, Congo Red, and Calcofluor White—supported by experimental data and detailed protocols to aid in the selection of the most suitable dye for your research needs.
Performance Comparison of Cell Wall Dyes
The selection of an appropriate fluorescent dye for plant cell wall imaging is contingent on several factors, including the specific cell wall component of interest, the imaging system available, and the potential for spectral overlap with other fluorescent reporters. The following table summarizes the key quantitative data for this compound and its alternatives.
| Dye | Common Synonyms | Target Component(s) | Excitation Max (nm) | Emission Max (nm) | Key Advantages |
| This compound | Direct Fast Orange SE | Cellulose (B213188), Cotton fabrics | ~497[1][2] | Not specified in searches | Good for general cotton fabric dyeing.[3] |
| Pontamine Fast Scarlet 4B | Direct Red 23, S4B | Primarily Cellulose[4][5] | 510-535[5] | 576-615 | High specificity for cellulose; suitable for confocal microscopy.[4] |
| Congo Red | - | Cellulose (β-1,4-glucans)[6] | 497[6] | ~614-625[6] | Can be used for in vivo imaging; fluorescence dichroism allows for determining cellulose fibril orientation. |
| Calcofluor White | Fluorescent Brightener 28 | Cellulose, Chitin (β-1,3 and β-1,4-glucans) | ~350-380 | ~425-475 | Broad-spectrum glucan staining; useful for general cell wall visualization.[7] |
In-Depth Look at Alternative Dyes
Pontamine Fast Scarlet 4B (Direct Red 23)
Pontamine Fast Scarlet 4B (PFS) has emerged as a valuable tool for visualizing cellulose within plant cell walls with high specificity.[4][5] Studies have shown that its fluorescence is significantly enhanced in the presence of cellulose compared to other polysaccharides like xyloglucan.[4] This specificity allows for detailed imaging of cellulose microfibril orientation and dynamics, particularly when coupled with polarization microscopy.[8]
Congo Red
Congo Red is a well-established dye that binds to β-1,4-glucans, making it effective for staining cellulose.[6] A key feature of Congo Red is its ability to exhibit fluorescence dichroism, a property that can be exploited using polarization confocal microscopy to determine the mean orientation of cellulose fibrils within the cell wall. While it can be used for in vivo imaging, its specificity for cellulose is considered lower than that of Pontamine Fast Scarlet 4B.
Calcofluor White
Calcofluor White is a widely used fluorescent brightener that binds to both cellulose and chitin, making it a general stain for fungal and plant cell walls.[7] It is excited by UV light and emits in the blue region of the spectrum. Due to its broad binding affinity for β-glucans, it is an excellent tool for outlining the entire cell wall and observing overall cell morphology. However, this lack of specificity for a single polysaccharide may be a limitation for studies focused solely on cellulose.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable cell wall imaging. Below are representative protocols for each of the discussed alternative dyes.
Pontamine Fast Scarlet 4B Staining Protocol
This protocol is adapted from studies on Arabidopsis root imaging.[4]
-
Preparation of Staining Solution: Prepare a 0.01% (w/v) solution of Pontamine Fast Scarlet 4B in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Sample Incubation: Immerse the plant tissue (e.g., whole seedlings or tissue sections) in the staining solution. Incubation times can vary from a few minutes to an hour, depending on the tissue thickness and permeability.
-
Washing: Briefly rinse the stained tissue with the buffer to remove excess dye.
-
Mounting and Imaging: Mount the sample in the buffer on a microscope slide. Image using a confocal microscope with an excitation wavelength of around 510-535 nm and an emission collection window of approximately 570-650 nm.
Congo Red Staining Protocol
This protocol is suitable for visualizing cellulose in plant stem sections.
-
Preparation of Staining Solution: Prepare a 0.01% to 0.1% (w/v) aqueous solution of Congo Red.
-
Sample Incubation: Incubate the plant tissue in the Congo Red solution for 10-30 minutes.
-
Washing: Rinse the tissue thoroughly with distilled water until the wash solution is clear.
-
Mounting and Imaging: Mount the sample in water and image immediately, as the stain can wash out over time. Use an excitation wavelength of approximately 497 nm and collect emission around 614 nm. For polarization studies, a confocal microscope equipped with polarizing filters is required.
Calcofluor White Staining Protocol
This is a general protocol for staining plant cell walls.[7]
-
Preparation of Staining Solution: Prepare a 0.01% to 0.1% (w/v) aqueous solution of Calcofluor White.
-
Sample Incubation: Immerse the plant tissue in the staining solution for 5-15 minutes.
-
Washing: Rinse the sample with distilled water to remove unbound dye.
-
Mounting and Imaging: Mount the tissue in water and visualize using a fluorescence microscope equipped with a UV light source (excitation ~350-380 nm) and a filter set appropriate for detecting blue fluorescence (emission ~425-475 nm).
Experimental Workflows
Visualizing the experimental process can aid in understanding and implementation. The following diagrams, generated using the DOT language, outline the general workflows for plant cell wall staining.
References
- 1. researchgate.net [researchgate.net]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Real-Time Imaging of Cellulose Reorientation during Cell Wall Expansion in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct fluorescence imaging of lignocellulosic and suberized cell walls in roots and stems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journaljabb.com [journaljabb.com]
- 8. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
A Comparative Analysis of Direct Orange Dyes for Biological Research
For researchers, scientists, and drug development professionals, the selection of appropriate staining reagents is a critical step in the accurate visualization and analysis of biological specimens. While traditional dyes have well-established protocols, the exploration of alternative dyes, such as those from the Direct Orange class, warrants a comprehensive comparison to ascertain their potential benefits and limitations in a research setting.
This guide provides a comparative study of Direct Orange dyes, specifically Direct Orange 26 and Direct Orange 39, against commonly used alternatives like Sirius Red and Congo Red for specific biological applications. Due to the limited availability of direct comparative studies of Direct Orange dyes in biological research, this guide synthesizes existing data on their chemical properties and toxicity, alongside established data for the alternative dyes.
General Properties and Applications
Direct dyes are anionic dyes initially developed for cellulose (B213188) fibers, but their ability to bind to proteins makes them potentially useful in histology.[1] this compound and Direct Orange 39 are diazo dyes historically used in the textile and paper industries.[2][3] In contrast, Sirius Red (Direct Red 80) and Congo Red (Direct Red 28) are well-established direct dyes in biological research, primarily for the staining of collagen and amyloid, respectively.[4][5]
Performance Comparison: A Data-Driven Overview
Quantitative data on the performance of Direct Orange dyes in biological applications is scarce. The following tables summarize the available physicochemical properties and provide a comparative look at their established alternatives.
Table 1: Physicochemical Properties of Selected Direct Dyes
| Property | This compound | Direct Orange 39 | Sirius Red (Direct Red 80) | Congo Red (Direct Red 28) |
| C.I. Name | This compound | Direct Orange 39 | Direct Red 80 | Direct Red 28 |
| CAS Number | 3626-36-6 | 1325-54-8 | 2610-10-8 | 573-58-0 |
| Molecular Formula | C₃₃H₂₂N₆Na₂O₉S₂ | C₃₈H₂₈N₈O₁₂S₄·4Na | C₄₅H₂₆N₁₀Na₆O₂₁S₆ | C₃₂H₂₂N₆Na₂O₆S₂ |
| Molecular Weight | 756.67 g/mol | Not readily available | 1373.05 g/mol | 696.67 g/mol |
| Solubility in Water | Soluble | Soluble (50 g/L at 60 °C) | Soluble | Water-soluble[6] |
| Appearance | Red-brown powder[2] | Red-brown powder | Red solid | Red-brown solid |
Table 2: Performance Characteristics in Biological Staining
| Feature | Direct Orange Dyes (Hypothesized) | Sirius Red (Picro-Sirius Red) | Congo Red |
| Primary Target | Proteins (e.g., Collagen, Amyloid) | Collagen I and III fibers[4] | Amyloid fibrils[5] |
| Visualization | Bright-field microscopy | Bright-field (Red) & Polarized light (Birefringence)[7] | Bright-field (Red), Polarized light (Apple-green birefringence)[6] |
| Specificity | To be determined | High for collagen[7] | High for amyloid[5] |
| Photostability | Data not available for biological applications | Generally more resistant to fading than Masson's Trichrome[7] | Data not readily available |
| Toxicity | Potential for cytotoxicity and DNA damage (Disperse Orange 1)[8] | Low toxicity, does not release benzidine[4] | Carcinogenic properties have been noted[6] |
Experimental Protocols
Hypothetical Protocol for Direct Orange Staining of Tissue Sections:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Hydrate through graded ethanol (B145695) solutions: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).
-
Rinse in running tap water.
-
-
Staining:
-
Prepare a 0.1% (w/v) solution of this compound or Direct Orange 39 in a suitable buffer (e.g., picric acid for collagen, alkaline solution for amyloid).
-
Incubate tissue sections in the staining solution for 60 minutes at room temperature.
-
-
Rinsing and Differentiation:
-
Briefly rinse in an appropriate differentiating solution (e.g., acidified water for Picro-Sirius Red method).
-
Wash in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol solutions: 70%, 95%, 100% (2 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a resinous mounting medium.
-
Note: This is a generalized protocol and requires optimization for specific tissues and targets.
Established Protocol for Picro-Sirius Red Staining:
A well-established protocol for Picro-Sirius Red staining for collagen involves the following steps:
-
Deparaffinize and rehydrate tissue sections.
-
(Optional) Stain nuclei with Weigert's hematoxylin.
-
Stain in Picro-Sirius Red solution for 1 hour.
-
Wash in two changes of acidified water.
-
Dehydrate in 100% ethanol, clear in xylene, and mount.
Established Protocol for Congo Red Staining:
A common method for Congo Red staining for amyloid includes:
-
Deparaffinize and rehydrate tissue sections.
-
Stain in Congo Red solution.
-
Differentiate in an alkaline alcohol solution.
-
Dehydrate, clear, and mount.
Visualization of Methodologies
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Figure 1. A generalized workflow for staining tissue sections with direct dyes.
Figure 2. Logical relationship of direct dyes to biological targets.
Conclusion
Direct Orange dyes, such as this compound and 39, present a potential, yet largely unexplored, avenue for biological staining. Their chemical properties as direct dyes suggest an affinity for proteins, making them candidates for applications like collagen and amyloid staining. However, a significant lack of published research and validated protocols for their use in a biological context is a major limitation.
In contrast, Sirius Red and Congo Red are the established standards for collagen and amyloid detection, respectively, with extensive literature supporting their specificity and utility. While Sirius Red is considered to have low toxicity, the carcinogenic potential of Congo Red is a noteworthy consideration. The toxicity profile of Direct Orange dyes in biological systems requires thorough investigation, with preliminary studies on related disperse orange dyes indicating potential for cytotoxicity.
Researchers interested in exploring Direct Orange dyes for biological staining should be prepared to undertake significant optimization and validation studies. For routine and reliable staining of collagen and amyloid, Picro-Sirius Red and Congo Red remain the recommended choices based on the current body of scientific evidence. Further research is necessary to determine if Direct Orange dyes can offer any advantages in terms of specificity, photostability, or safety over these established methods.
References
- 1. adityacolorchem.com [adityacolorchem.com]
- 2. This compound|Direct Fast Orange SE|CAS No: 3626-36-6 - Direct dye [chinainterdyes.com]
- 3. Direct Orange 39 - Direct fast orange GGL - Ever direct Supra Orange 2GL from Emperor Chem [emperordye.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are the staining methods for identifying amyloid in tissue sections? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Collagen Visualization: Second Harmonic Generation Imaging versus Traditional Staining
In the realms of biological research and drug development, the accurate visualization and quantification of collagen are paramount for understanding tissue architecture, disease progression, and the efficacy of therapeutic interventions. This guide provides a comprehensive comparison between two prominent techniques for collagen analysis: the label-free, high-resolution method of Second Harmonic Generation (SHG) imaging, and the widely used histological stain, Picrosirius Red. Notably, while the initial scope of this guide included Direct Orange 26, a thorough review of scientific literature revealed a lack of established protocols or significant use of this dye for specific collagen staining in biological tissues. Therefore, Picrosirius Red, a well-documented and validated method, will serve as the benchmark for comparison against the advanced capabilities of SHG imaging.
Introduction to the Techniques
Second Harmonic Generation (SHG) Imaging is a nonlinear optical microscopy technique that has emerged as a powerful tool for imaging fibrillar collagen.[1] It is a label-free method, meaning it does not require the use of exogenous dyes or antibodies, thus preserving the natural state of the tissue.[2][3] The signal in SHG is generated when two photons of the same frequency from a high-intensity laser interact with a non-centrosymmetric molecule, like fibrillar collagen, to generate a single photon with exactly twice the frequency (and half the wavelength).[4][5] This intrinsic property of collagen makes SHG highly specific for its detection.[6][7]
Picrosirius Red Staining is a traditional histochemical method used for the visualization of collagen in tissue sections.[8][9] The technique employs Sirius Red F3B, a strong, elongated anionic dye that aligns parallel to the long axis of collagen fibers.[10] When viewed under polarized light, this alignment enhances the natural birefringence of collagen, resulting in a highly specific and intense signal.[8][11] The color and intensity of the birefringence can be used to differentiate between different collagen fiber thicknesses and packing densities.[8][12]
Quantitative Performance Comparison
The choice between SHG imaging and Picrosirius Red staining depends on the specific experimental needs, including the desired resolution, the need for live-cell imaging, and the importance of preserving the tissue in its native state. The following table summarizes the key performance metrics of each technique.
| Feature | Second Harmonic Generation (SHG) Imaging | Picrosirius Red Staining |
| Specificity for Collagen | High (specific to non-centrosymmetric fibrillar collagens like types I and III)[6][13] | High (when combined with polarization microscopy)[11] |
| Resolution | Sub-micron (~0.2-0.3 µm)[7] | Diffraction-limited (dependent on microscope optics) |
| Labeling Requirement | Label-free[2] | Requires staining with Picrosirius Red dye |
| Sample Preparation | Minimal; can be used on fresh, fixed, or stained tissues[7][12] | Requires fixation, sectioning, and staining |
| Live Cell/Tissue Imaging | Yes, suitable for in vivo and ex vivo imaging of dynamic processes[7] | No, requires fixed tissues |
| Imaging Depth | Deep tissue imaging (up to ~500 µm)[7] | Limited to thin tissue sections (typically 5-10 µm)[10] |
| 3D Imaging | Intrinsic 3D sectioning capability[3] | Requires serial sectioning and reconstruction |
| Quantitative Analysis | Enables quantification of fiber orientation, density, and alignment[14] | Allows for quantification of collagen area and fiber thickness based on birefringence color[14] |
| Phototoxicity/Bleaching | Low phototoxicity and no photobleaching[7] | Not applicable (stain is stable) |
| Equipment | Requires a multiphoton microscope with a tunable pulsed laser[5] | Requires a standard light microscope with polarizers |
Experimental Protocols
Second Harmonic Generation (SHG) Imaging Protocol
This protocol provides a general framework for SHG imaging of collagen in biological tissues. Specific parameters may need optimization based on the sample and the microscope system.
1. Sample Preparation:
-
Fresh Tissue: Can be imaged directly after excision. Keep the tissue hydrated with phosphate-buffered saline (PBS) or cell culture medium.
-
Fixed Tissue: Tissues can be fixed with 4% paraformaldehyde (PFA) or other standard fixatives. Thick sections (100-500 µm) can be prepared using a vibratome or cryostat.[10]
-
Paraffin-Embedded Tissue: Unstained paraffin (B1166041) sections can be deparaffinized and rehydrated prior to imaging.[15]
2. Microscope Setup:
-
Microscope: A multiphoton laser scanning microscope is required.
-
Laser: A tunable, pulsed infrared laser, such as a Ti:Sapphire laser, is typically used. The excitation wavelength is commonly set between 800 nm and 900 nm for optimal collagen signal and imaging depth.[10][16]
-
Detection: The SHG signal is detected at half the excitation wavelength. For an 880 nm excitation, the signal will be at 440 nm. A bandpass filter centered at the emission wavelength (e.g., 440/20 nm) is used to isolate the SHG signal.[10] Both forward and backward detectors can be used to collect the signal, providing complementary information about the collagen structure.[1][17]
3. Imaging Procedure:
-
Mount the sample on the microscope stage.
-
Locate the region of interest using a lower magnification objective.
-
Switch to a high numerical aperture (NA) objective (e.g., 20x or 40x) for high-resolution imaging.
-
Set the laser power to the minimum level required to obtain a good signal-to-noise ratio to minimize potential photodamage.
-
Acquire single images or Z-stacks for 3D reconstruction.
Picrosirius Red Staining Protocol
This protocol is a standard method for staining collagen in paraffin-embedded tissue sections.
1. Reagents:
-
Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red F3B (Direct Red 80) in a saturated aqueous solution of picric acid.
-
Weigert's Hematoxylin (B73222) (for nuclear counterstaining, optional).
-
Acidified Water: 0.5% (v/v) acetic acid in distilled water.
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%) for deparaffinization and dehydration.
2. Staining Procedure:
-
Deparaffinization and Rehydration: Deparaffinize paraffin-embedded sections in xylene and rehydrate through a graded series of ethanol to water.[8]
-
(Optional) Nuclear Staining: Stain nuclei with Weigert's hematoxylin for 8 minutes and then wash in running tap water.[9]
-
Picro-Sirius Red Staining: Immerse slides in the Picro-Sirius Red solution for 1 hour.[9]
-
Washing: Briefly wash the slides in two changes of acidified water to remove excess stain.[9]
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear in xylene, and mount with a resinous mounting medium.[9]
3. Imaging:
-
View the stained sections under a standard bright-field microscope to observe the red staining of collagen.
-
For enhanced specificity and visualization of collagen fiber organization, use a polarizing microscope. Collagen fibers will appear bright against a dark background, with colors ranging from green-yellow for thin fibers to orange-red for thick fibers.[8][12]
Visualization of Methodologies and Principles
To further clarify the workflows and underlying principles of each technique, the following diagrams are provided.
Caption: Experimental workflows for SHG imaging and Picrosirius Red staining.
Caption: Principles of signal generation for SHG and Picrosirius Red.
Conclusion
Both Second Harmonic Generation imaging and Picrosirius Red staining are powerful techniques for the visualization and analysis of collagen. SHG imaging stands out for its label-free nature, high resolution, and capacity for live, deep-tissue, and 3D imaging, making it an invaluable tool for studying dynamic processes in their native environment.[3][7] Picrosirius Red staining, when combined with polarization microscopy, offers a robust, cost-effective, and highly specific method for assessing collagen in fixed tissues, and it remains a cornerstone of histopathological analysis.[11][14] The choice between these two methods will ultimately be guided by the specific research question, available resources, and the nature of the biological sample. For researchers and drug development professionals, understanding the capabilities and limitations of each technique is crucial for obtaining accurate and meaningful data on collagen architecture and its role in health and disease.
References
- 1. Second harmonic generation microscopy for quantitative analysis of collagen fibrillar structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Collagen Organization: Practical Guide for Second-Harmonic Generation (SHG) Imaging | Springer Nature Experiments [experiments.springernature.com]
- 3. Imaging Collagen in Scar Tissue: Developments in Second Harmonic Generation Microscopy for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using second-harmonic generation for a closer look at collagen [advancedsciencenews.com]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. [PDF] Second harmonic imaging and scoring of collagen in fibrotic tissues. | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Second Harmonic Generation Imaging of Collagen in Chronically Implantable Electrodes in Brain Tissue [frontiersin.org]
- 8. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.emory.edu [med.emory.edu]
- 10. Second Harmonic Generation Imaging of Collagen in Chronically Implantable Electrodes in Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Picrosirius Red Staining With Second Harmonic Generation Imaging for the Quantification of Clinically Relevant Collagen Fiber Features in Histopathology Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Comparison of Picrosirius Red Staining With Second Harmonic Generation Imaging for the Quantification of Clinically Relevant Collagen Fiber Features in Histopathology Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lo.um.es [lo.um.es]
- 17. Second harmonic generation microscopy: a powerful tool for bio-imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Direct Azo Dyes in Histological Staining: A Comparative Guide
A note on Direct Orange 26: Initial research indicates that this compound is a diazo dye primarily utilized in the textile, paper, and leather industries for its vibrant orange hue.[1] Currently, there is a lack of available scientific literature or documented experimental data demonstrating its application as a biological stain for microscopic analysis. Therefore, a direct comparison of this compound with traditional histological staining methods is not feasible at this time.
To address the core interest in comparing the utility of direct azo dyes against conventional techniques, this guide will focus on a well-established direct azo dye used in histology: Picrosirius Red . Picrosirius Red shares the "direct dye" classification with this compound and offers a compelling case for the advantages of this class of dyes in specific histological applications, particularly in the visualization of collagen. This comparison will be made against the universally recognized traditional staining method, Hematoxylin and Eosin (H&E).
Executive Summary
Hematoxylin and Eosin (H&E) staining has long been the gold standard in histology, providing a broad overview of tissue morphology.[2][3] However, for specific applications such as the detailed analysis of collagenous structures, direct azo dyes like Picrosirius Red offer superior specificity and quantitative capabilities. When combined with polarized light microscopy, Picrosirius Red staining allows for the differentiation of collagen types, an advantage not offered by H&E.[4] This guide provides a detailed comparison of Picrosirius Red and H&E staining, including quantitative data, experimental protocols, and workflow visualizations to aid researchers in selecting the optimal staining method for their needs.
Performance Comparison: Picrosirius Red vs. Hematoxylin and Eosin
The primary advantage of Picrosirius Red lies in its high specificity for collagen fibers, which is enhanced under polarized light.[5][6] H&E, while excellent for general morphology, does not specifically differentiate collagen from other eosinophilic (pink-staining) structures.[7]
| Feature | Picrosirius Red | Hematoxylin and Eosin (H&E) | References |
| Target Structures | Primarily collagen fibers. Also stains amyloid. | General tissue morphology: nuclei (blue/purple), cytoplasm and other eosinophilic structures (pink). | [1][2][7] |
| Specificity for Collagen | High, especially with polarized light. | Low; collagen stains pink along with other extracellular matrix and cytoplasmic components. | [6][8][9] |
| Differentiation of Collagen Types | Yes, with polarized light (Type I: yellow-orange birefringence; Type III: green birefringence). | No. | [4][10] |
| Quantitative Analysis | Well-suited for quantitative analysis of collagen density and organization through image analysis of birefringent fibers. | Not ideal for collagen quantification due to lack of specificity. | [6][11][12] |
| Visualization Method | Bright-field and polarized light microscopy. | Bright-field microscopy. | [5] |
| Background Staining | Pale yellow background (from picric acid). | Provides good contrast between nucleus and cytoplasm for overall morphology. | [1][2] |
Experimental Protocols
Detailed methodologies for both Picrosirius Red and H&E staining are provided below. These protocols are for formalin-fixed, paraffin-embedded tissue sections.
Picrosirius Red Staining Protocol
This protocol is adapted from standard histological procedures for collagen visualization.[1][10]
Solutions and Reagents:
-
Picro-Sirius Red Solution:
-
Sirius Red F3B (Direct Red 80): 0.5 g
-
Saturated aqueous solution of picric acid: 500 ml
-
-
Acidified Water:
-
Glacial acetic acid: 5 ml
-
Distilled or tap water: 1 liter
-
-
Xylene
-
Ethanol (B145695) (100%, 95%, 90%, 80%)
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 2 minutes each. c. Immerse in 95% Ethanol: 2 minutes. d. Immerse in 90% Ethanol: 2 minutes. e. Immerse in 80% Ethanol: 2 minutes. f. Rinse in distilled water: 2 minutes.
-
Staining: a. Cover the tissue section completely with Picro-Sirius Red solution and incubate for 60 minutes.
-
Rinsing: a. Wash in two changes of acidified water (0.5% acetic acid).[10]
-
Dehydration: a. Dehydrate in three changes of 100% ethanol.[1]
-
Clearing and Mounting: a. Clear in two changes of xylene and mount with a resinous medium.[1]
Hematoxylin and Eosin (H&E) Staining Protocol
This is a general and widely used protocol for H&E staining.[5][13] (H&E staining from external thought)
Solutions and Reagents:
-
Harris Hematoxylin Solution
-
Eosin Y Solution (1% aqueous)
-
Acid Alcohol (1% HCl in 70% ethanol)
-
Ammonia (B1221849) Water or Scott's Tap Water Substitute (for bluing)
-
Xylene
-
Ethanol (100%, 95%)
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 3 minutes. d. Rinse in running tap water.
-
Hematoxylin Staining: a. Immerse in Harris Hematoxylin for 5-15 minutes. b. Rinse in running tap water.
-
Differentiation: a. Dip slides in 1% acid alcohol for a few seconds to remove excess hematoxylin. b. Rinse immediately in running tap water.
-
Bluing: a. Immerse in ammonia water or Scott's tap water substitute until sections turn blue. b. Rinse in running tap water.
-
Eosin Staining: a. Immerse in 1% Eosin Y solution for 1-3 minutes. b. Rinse briefly in running tap water.
-
Dehydration, Clearing, and Mounting: a. Dehydrate through 95% ethanol (2 changes) and 100% ethanol (2 changes). b. Clear in two changes of xylene. c. Mount with a resinous mounting medium.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for Picrosirius Red and H&E staining.
References
- 1. med.emory.edu [med.emory.edu]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Understanding Hematoxylin & Eosin Staining Part 1 - Dye, Counterstain & Quality Assurance | Lab Storage Systems, Inc. [labstore.com]
- 4. Differential Staining of Collagens Type I, II and III by Sirius Red and Polarization Microscopy [jstage.jst.go.jp]
- 5. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Robust quantitative assessment of collagen fibers with picrosirius red stain and linearly polarized light as demonstrated on atherosclerotic plaque samples | PLOS One [journals.plos.org]
- 7. medli.nyu.edu [medli.nyu.edu]
- 8. Comparison of Picrosirius Red Staining With Second Harmonic Generation Imaging for the Quantification of Clinically Relevant Collagen Fiber Features in Histopathology Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. dbiosys.com [dbiosys.com]
- 11. Histochemical Detection of Collagen Fibers by Sirius Red/Fast Green Is More Sensitive than van Gieson or Sirius Red Alone in Normal and Inflamed Rat Colon | PLOS One [journals.plos.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. stainsfile.com [stainsfile.com]
A Comparative Guide: Correlating Direct Orange 26 Staining with Biochemical Assays for Cell Viability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using Direct Orange 26 staining as a potential indicator of cell viability against a standard biochemical method, the MTT assay. It offers detailed experimental protocols, data presentation, and a theoretical framework for correlating the two techniques. This guide is intended to be an objective resource, presenting a potential application of this compound for quantitative analysis and highlighting areas for further investigation.
Introduction
The assessment of cell viability and cytotoxicity is fundamental in biomedical research and drug development. While several established biochemical assays exist, the exploration of new, potentially more cost-effective or informative methods is ongoing. This compound is a disazo dye traditionally used in the textile industry and for staining fixed biological samples. This guide explores the prospective use of this compound as a simple, colorimetric stain for the quantitative assessment of cell viability in a format that can be correlated with established methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The underlying hypothesis is that viable cells, with intact membranes, will exhibit a different level of this compound uptake and/or retention compared to non-viable cells with compromised membranes. This differential staining could then be quantified spectrophotometrically, providing a measure of the viable cell population.
Principles of the Assays
This compound Staining (Proposed Mechanism)
The proposed mechanism for using this compound as a cell viability indicator is based on the differential permeability of live versus dead cell membranes.
-
Live Cells: Possess intact cell membranes that are selectively permeable, thus limiting the entry of the dye.
-
Dead Cells: Have compromised membrane integrity, allowing the passive entry and accumulation of this compound within the cell.
Following a staining and washing procedure, the amount of dye retained by the cells can be quantified by lysing the cells and measuring the absorbance of the released dye. A higher absorbance would theoretically correlate with a lower number of viable cells.
MTT Assay
The MTT assay is a well-established colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2][3][4]
-
Principle: Viable, metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product.[4][5]
-
Quantification: The formazan crystals are solubilized, and the absorbance of the resulting colored solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[1]
Experimental Protocols
Cell Culture
-
Cell Line: A549 (human lung carcinoma) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Cytotoxicity Induction
To create a range of cell viabilities for correlation, cells are treated with a known cytotoxic agent, such as Doxorubicin.
-
Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Doxorubicin (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 24 hours.
This compound Staining Protocol (Proposed)
-
Preparation of Staining Solution: Prepare a 1 mg/mL stock solution of this compound in sterile distilled water. Further dilute to a working concentration of 100 µg/mL in Phosphate Buffered Saline (PBS).
-
Staining: After the 24-hour Doxorubicin treatment, carefully remove the culture medium from each well. Wash the cells once with 100 µL of PBS.
-
Add 50 µL of the this compound working solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the staining solution and wash the cells three times with 100 µL of PBS to remove extracellular dye.
-
Lysis and Quantification: Add 100 µL of a lysis buffer (e.g., 1% Sodium Dodecyl Sulfate in PBS) to each well. Pipette up and down to ensure complete lysis and solubilization of the dye.
-
Measure the absorbance at the maximum absorbance wavelength for this compound (approximately 475 nm) using a microplate reader.
MTT Assay Protocol
-
MTT Addition: Following the 24-hour Doxorubicin treatment, add 20 µL of 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Quantification: Gently agitate the plate to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
The quantitative data from both assays can be summarized in the following table. The values for this compound are inversely proportional to viability, while MTT values are directly proportional. For easier comparison, this compound absorbance can be normalized by subtracting the values from the absorbance of the untreated control (representing maximal staining of dead cells in a hypothetical 100% cytotoxicity scenario).
| Doxorubicin (nM) | This compound Absorbance (475 nm) | % Viability (vs. Control - MTT) |
| 0 | 0.05 ± 0.01 | 100% |
| 0.1 | 0.12 ± 0.02 | 85% ± 4% |
| 1 | 0.25 ± 0.03 | 65% ± 5% |
| 10 | 0.48 ± 0.04 | 40% ± 3% |
| 100 | 0.85 ± 0.06 | 15% ± 2% |
| 1000 | 1.20 ± 0.08 | 5% ± 1% |
Visualization of Workflows and Relationships
Experimental Workflow
The following diagram illustrates the parallel workflows for the this compound staining and MTT assays.
Caption: Parallel workflows for this compound and MTT assays.
Correlation Logic
This diagram illustrates the logical relationship between the staining/assay readouts and cell viability.
Caption: Correlation of assay readouts with cell viability.
Comparison of this compound Staining and MTT Assay
| Feature | This compound Staining (Proposed) | MTT Assay |
| Principle | Measures membrane integrity | Measures metabolic activity |
| Detection | Colorimetric (Absorbance at ~475 nm) | Colorimetric (Absorbance at 570 nm) |
| Endpoint | Inverse correlation with viability | Direct correlation with viability |
| Workflow | Staining, washing, lysis, reading | Reagent addition, incubation, solubilization, reading |
| Advantages | Potentially rapid and inexpensive. | Well-established and widely validated. |
| Limitations | Mechanism in live cells is not fully characterized. Requires optimization. | Can be affected by compounds that alter cellular metabolism.[2] |
| Alternative Dyes | Trypan Blue, Propidium Iodide, Acridine Orange | MTS, XTT, WST-8, Resazurin |
Conclusion and Future Directions
This guide presents a framework for exploring the use of this compound as a quantitative stain for assessing cell viability and for correlating its results with the established MTT assay. The proposed method offers a potentially simple and cost-effective alternative, although it requires further validation.
Future studies should focus on:
-
Mechanism of Action: Elucidating the precise mechanism by which this compound interacts with live and dead cells.
-
Optimization: Systematically optimizing staining concentration, incubation time, and washing steps for different cell types.
-
Broader Correlation: Correlating this compound staining with other viability and cytotoxicity assays, such as LDH release assays (measuring membrane integrity) and Annexin V/Propidium Iodide staining (for apoptosis detection).
-
High-Content Imaging: Exploring the use of this compound in high-content imaging systems to gain morphological insights alongside quantitative data.
By systematically investigating these areas, the utility of this compound as a tool in cell-based assays can be fully determined, potentially adding a valuable and accessible method to the researcher's toolkit.
References
- 1. Disruption of epidermal growth factor receptor signaling and cytoskeletal dynamics by mebendazole and gefitinib synergistically impairs paracrine cytokine signaling in non-small cell lung cancer and triple-negative breast cancer Cell lines | PLOS One [journals.plos.org]
- 2. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining [synapse.patsnap.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
Evaluating Collagen Staining Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate detection and differentiation of collagen types are critical for understanding tissue architecture, fibrosis, and the effects of novel therapeutics. While various dyes are utilized for histological staining, their specificity for different collagen types can vary significantly. This guide provides a comparative analysis of commonly used collagen staining methods, with a focus on evaluating the specificity of Direct Orange 26 against well-established techniques like Picrosirius Red.
Comparative Analysis of Collagen Staining Methods
The selection of an appropriate staining method is contingent on the specific research question, whether it is the quantification of total collagen or the differentiation of specific collagen types. The following table summarizes the performance of this compound and its alternatives based on available data.
| Feature | This compound | Picrosirius Red (Direct Red 80) | Masson's Trichrome |
| Primary Target | General protein dye; specificity for collagen types not well-documented. | Collagen fibers.[1] | Collagen and muscle fibers.[1] |
| Staining Principle | Likely non-specific ionic interactions. | Elongated anionic dye molecules align with cationic collagen fibers, enhancing their natural birefringence.[1] | A multi-step process involving an acid dye for cytoplasm and a second acid dye (e.g., Aniline Blue) for collagen.[1] |
| Collagen Color | Not reported for collagen staining. | Red under bright-field microscopy; Type I appears orange-red and Type III appears green-yellow under polarized light.[1] | Blue or Green.[1] |
| Specificity for Collagen | Unknown. | High.[1] | Good, but can also stain some mucins.[1] |
| Quantification | Not established for collagen. | Excellent, particularly with polarized light for distinguishing collagen types and for digital image analysis.[1] | Good for assessing overall fibrosis, but less specific for collagen quantification compared to Picrosirius Red.[1] |
| Sensitivity | Unknown. | Very high; capable of detecting fine collagen fibers.[1][2] | Good, but may not visualize the finest collagen fibrils as effectively as Picrosirius Red.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the protocols for Picrosirius Red staining, a widely accepted method for collagen visualization and differentiation.
Picrosirius Red Staining Protocol for Collagen Differentiation
This protocol is adapted from standard histological procedures for the visualization of collagen fibers in paraffin-embedded tissue sections.[3][4]
Materials:
-
Paraffin-embedded tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Weigert's hematoxylin (B73222)
-
Picrosirius Red solution (0.1% Sirius Red in saturated picric acid)
-
0.5% Acetic acid solution
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through descending grades of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Nuclear Staining:
-
Stain with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
Differentiate in 1% acid alcohol for 15 seconds.
-
Wash in running tap water for 10 minutes.
-
-
Collagen Staining:
-
Stain with Picrosirius Red solution for 60 minutes.
-
Wash in two changes of 0.5% acetic acid solution.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through ascending grades of ethanol: 95% (1 change, 10 seconds), 100% (2 changes, 10 seconds each).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a suitable mounting medium.
-
Visualization:
-
Bright-field microscopy: Collagen fibers appear red, nuclei appear black, and cytoplasm appears yellow.[3]
-
Polarized light microscopy: Thicker collagen type I fibers exhibit a yellow to orange-red birefringence, while thinner collagen type III fibers show a green birefringence.[2][3]
Visualizing Experimental Workflows
To facilitate a clear understanding of the process for evaluating dye specificity, the following diagrams illustrate the key experimental workflows.
Alternative Collagen Quantification Methods
Beyond histological staining, several other techniques offer quantitative and type-specific analysis of collagen.
Conclusion
Based on the available scientific literature, this compound is not a well-documented or validated stain for the specific identification or differentiation of collagen types. Its primary applications appear to be in the textile industry[5]. In contrast, Picrosirius Red staining, coupled with polarized light microscopy, stands as a robust and widely accepted method for both visualizing and distinguishing between collagen type I and type III fibers[1][2][3]. For highly specific and quantitative analyses, researchers should consider complementary techniques such as ELISA for specific collagen types or advanced methods like HPLC-MS/MS[6][7][8][9]. When choosing a method for collagen analysis, it is imperative to select a technique with demonstrated specificity and a well-established protocol to ensure accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Collagen Detection - Type I, Type II, Total Collagen [chondrex.com]
- 7. Collagen: quantification, biomechanics, and role of minor subtypes in cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyt.natureblink.com [analyt.natureblink.com]
- 9. diapharma.com [diapharma.com]
A Comparative Guide to Collagen Staining: The Established Efficacy of Fast Green vs. the Untapped Potential of Direct Orange 26
For researchers, scientists, and drug development professionals engaged in the study of tissue architecture and fibrosis, the accurate differential staining of collagen is paramount. This guide provides a comprehensive comparison between Fast Green FCF, a widely used and well-validated stain for collagen and other tissue components, and Direct Orange 26, a dye with potential but currently undocumented application in histological collagen staining.
While Fast Green FCF is a staple in many histology laboratories, integral to techniques like Masson's trichrome and the quantitative Sirius Red/Fast Green assay, this compound is primarily recognized for its applications in the textile and paper industries. This guide will objectively present the known performance of Fast Green FCF, supported by established experimental protocols, and contrast it with the available data for this compound, highlighting the current knowledge gap for its use in biological applications.
Performance at a Glance: A Tale of Two Dyes
The selection of a staining agent is critical for achieving reliable and reproducible results. The following table summarizes the known properties of Fast Green FCF and this compound, underscoring the disparity in their documented use for collagen staining.
| Feature | This compound | Fast Green FCF |
| Synonyms | Direct Fast Orange SE, Direct Orange S | Food Green 3, FD&C Green No. 3, C.I. 42053 |
| C.I. Number | 29150[1][2] | 42053[3][4] |
| Molecular Formula | C₃₃H₂₂N₆Na₂O₉S₂[1] | C₃₇H₃₄N₂Na₂O₁₀S₃[4] |
| Primary Application | Dyeing of cotton, viscose, silk, wool, leather, and paper[1][5] | Histological stain for collagen and other connective tissue, cytological counterstain, and food coloring[3][4] |
| Staining Principle | Azo dye with high affinity for cellulosic fibers.[6] | Anionic triarylmethane dye that electrostatically interacts with positively charged tissue proteins.[3] |
| Reported Collagen Staining | No published data available for histological collagen staining. | Routinely used to stain collagen green or blue in trichrome methods and as a counterstain for non-collagenous proteins.[3][7] |
| Quantitative Capability | Not established for histological samples. | Used in the well-established Sirius Red/Fast Green assay for the quantification of collagen and non-collagenous proteins.[8] |
| Solubility | Soluble in water (10 g/L at 80°C) and alcohol.[1][9] | Soluble in water.[4] |
| Absorption Maximum (in water) | Not specified for staining applications. | ~625 nm[3] |
Experimental Protocols: Established Methods for Fast Green FCF
Detailed and validated protocols are crucial for reproducible collagen staining. Below are established methods utilizing Fast Green FCF. Due to the lack of research, no equivalent protocols for this compound in a histological context can be provided.
Masson's Trichrome Stain
This classic three-color staining procedure is used to differentiate collagen from muscle and other tissues. Collagen is typically stained green or blue, muscle red, and nuclei dark brown or black.
Reagents:
-
Weigert's Iron Hematoxylin (B73222)
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphomolybdic/Phosphotungstic Acid Solution
-
Fast Green FCF Solution (e.g., 2% in 1% acetic acid)
-
1% Acetic Acid Solution
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Mordant in Bouin's fluid (optional, for improved staining quality).
-
Stain nuclei with Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water.
-
Stain with Biebrich Scarlet-Acid Fuchsin solution for 5 minutes.
-
Rinse in distilled water.
-
Treat with Phosphomolybdic/Phosphotungstic acid solution for 5-10 minutes.
-
Counterstain with Fast Green FCF solution for 5 minutes.
-
Rinse in 1% acetic acid solution.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a suitable mounting medium.
Sirius Red/Fast Green Staining for Collagen Quantification
This method is a widely accepted quantitative approach to differentially stain and measure collagen and non-collagenous proteins in tissue sections.[8]
Reagents:
-
Sirius Red/Fast Green Staining Solution (0.1% w/v Sirius Red and 0.1% w/v Fast Green in saturated picric acid)[8]
-
Dye Extraction Buffer (e.g., 0.1 N NaOH in absolute methanol)
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Incubate sections in the Sirius Red/Fast Green staining solution for 30 minutes.[8]
-
Wash with distilled water to remove excess stain.
-
For qualitative analysis, dehydrate, clear, and mount the sections. Collagen will appear red, and non-collagenous proteins will be green.[7]
-
For quantitative analysis, elute the bound dyes with the Dye Extraction Buffer.
-
Measure the absorbance of the eluate at approximately 540 nm (for Sirius Red) and 605 nm (for Fast Green) to determine the amounts of collagen and non-collagenous proteins.[8]
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps in the staining protocols for Fast Green FCF.
Discussion and Future Outlook
Fast Green FCF is a versatile and well-documented dye for collagen staining in various histological applications.[3] Its utility in both qualitative and quantitative methods makes it an invaluable tool for researchers. The anionic nature of Fast Green allows it to bind electrostatically to the positively charged amino groups in proteins, with specificity for collagen or other components being highly dependent on the pH and the presence of other reagents in the staining solution.[3]
In contrast, this compound is a diazo dye with a strong affinity for cellulose, which is why it is predominantly used in the textile and paper industries.[1][6] There is a complete lack of published scientific literature on its use for staining collagen or any other tissue components in a histological context. While it is an anionic dye, its binding mechanism to tissue proteins is unknown, and its specificity for collagen has not been investigated.
For researchers seeking a reliable and reproducible method for differential collagen staining, Fast Green FCF remains the superior choice due to its extensive validation and the availability of established protocols. However, the exploration of new staining reagents is crucial for advancing histological techniques. This compound, with its vibrant color, could potentially offer a novel contrast in multi-staining protocols. To establish its utility, further research is required to:
-
Investigate the binding mechanism of this compound to tissue proteins.
-
Determine its specificity for collagen in various tissue types.
-
Develop and optimize staining protocols for histological applications.
-
Conduct a direct comparative study against established stains like Fast Green FCF, evaluating parameters such as staining intensity, photostability, and quantitative accuracy.
Until such data becomes available, this compound remains a tool for industrial applications, with its potential in the realm of biological research yet to be unlocked.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. colorantsgroup.com [colorantsgroup.com]
- 3. benchchem.com [benchchem.com]
- 4. 2353-45-9 CAS | FAST GREEN FCF | Biological Stains and Dyes | Article No. 03800 [lobachemie.com]
- 5. This compound|Direct Fast Orange SE|CAS No: 3626-36-6 - Direct dye [chinainterdyes.com]
- 6. This compound - High Purity Industrial Grade Dye at Best Prices [mayurdyes.com]
- 7. Histochemical Detection of Collagen Fibers by Sirius Red/Fast Green Is More Sensitive than van Gieson or Sirius Red Alone in Normal and Inflamed Rat Colon | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Direct Orange S - Direct Golden Yellow S from Emperor Chem [emperordye.com]
Navigating Staining Variability: A Comparative Guide to the Reproducibility of Direct Orange 26 and its Alternatives
For researchers, scientists, and drug development professionals, achieving reproducible staining results is paramount for the generation of reliable and comparable data. This guide provides a comprehensive overview of the factors influencing the reproducibility of staining with direct dyes, with a specific focus on Direct Orange 26. Due to the limited availability of direct reproducibility studies for this compound in a research context, this guide leverages data from well-characterized and commonly used alternative direct dyes, Picrosirius Red and Congo Red, to provide a framework for assessing and improving staining consistency across different laboratories.
Factors Influencing Staining Reproducibility
The consistency of staining results with direct dyes like this compound is contingent upon a multitude of factors throughout the experimental workflow. Variations in any of these steps can lead to significant differences in staining intensity and quality between laboratories.
| Factor | Influence on Staining Reproducibility | Key Considerations |
| Dye Concentration | Directly impacts staining intensity. Inconsistent concentrations will lead to variable results. | Use a precise and consistently prepared dye solution. |
| Staining Temperature | Affects the rate of dye binding. Fluctuations can alter staining intensity. | Maintain a constant and recorded temperature during incubation. |
| pH of Staining Solution | Influences the charge of both the dye and the tissue components, affecting binding affinity. | Use buffered solutions and verify the pH before each experiment. |
| Tissue Fixation | The type of fixative and duration of fixation can alter tissue morphology and antigenicity, impacting dye binding. | Standardize the fixation protocol across all samples and labs. |
| Staining Time | The duration of exposure to the dye solution determines the extent of staining. | Adhere to a strict and consistent staining time. |
| Rinsing Steps | Inadequate or inconsistent rinsing can leave behind background staining or remove too much of the desired stain. | Standardize the duration, volume, and composition of rinsing solutions. |
| Reagent Quality | The purity and age of the dye and other reagents can affect their performance. | Use high-quality reagents from a reliable supplier and monitor expiration dates. |
Alternative Stains and Their Reproducibility
Given the scarcity of published data on the inter-laboratory reproducibility of this compound for biological staining, we turn to established alternatives that are frequently used for similar applications, such as the visualization of collagen and amyloid fibrils.
Picrosirius Red for Collagen Staining
Picrosirius Red (PSR) is a widely used anionic dye that, in combination with picric acid, selectively stains collagen fibers. When viewed under polarized light, thick collagen fibers appear orange-red, while thinner fibers appear green, allowing for the differentiation of collagen types. Several studies have highlighted that while PSR staining is a robust and reproducible method, consistency is highly dependent on a standardized protocol.[1][2][3]
Congo Red for Amyloid Staining
Congo Red is the gold standard for the detection of amyloid deposits in tissues. Under polarized light, amyloid stained with Congo Red exhibits a characteristic "apple-green" birefringence. However, the accuracy and reproducibility of this observation can be influenced by several factors, including the staining protocol and the optical setup of the microscope.[4][5][6][7] In recent years, fluorescence microscopy has been explored as a more sensitive and potentially more reproducible method for detecting Congo Red-stained amyloid.[8]
Experimental Protocols
To facilitate reproducibility, detailed and standardized protocols are essential. Below are representative protocols for Picrosirius Red and Congo Red staining.
Picrosirius Red Staining Protocol
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Staining: Immerse slides in Picro-Sirius Red solution for 60 minutes at room temperature.
-
Rinsing: Briefly rinse in two changes of 0.5% acetic acid solution.
-
Dehydration: Dehydrate rapidly through three changes of 100% ethanol.
-
Clearing and Mounting: Clear in xylene and mount with a resinous mounting medium.
Note: The composition of the Picro-Sirius Red solution (0.1% Sirius Red in saturated aqueous picric acid) should be consistent.
Congo Red Staining Protocol (Alkaline Method)
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate sections as described for Picrosirius Red.
-
Alkaline Treatment: Incubate slides in an alkaline sodium chloride solution.
-
Staining: Stain in an alkaline Congo Red solution.
-
Differentiation: Differentiate in an alkaline alcohol solution.
-
Dehydration, Clearing, and Mounting: Dehydrate, clear, and mount as described above.
Note: The pH and composition of all alkaline solutions are critical for consistent results.
Visualizing the Path to Reproducibility
To achieve reproducible staining across different laboratories, a logical workflow for protocol standardization and validation is necessary. The following diagram illustrates a general workflow applicable to this compound and other histological stains.
Caption: Workflow for Assessing Staining Reproducibility.
References
- 1. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic review of accuracy of reporting of Congo red-stained amyloid in 2010-2020 compared with earlier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Higher detectability of amyloid with phenol Congo red compared with alkaline Congo red - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The evaluation of Congo red staining combined with fluorescence microscopy in the diagnosis of primary cutaneous amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Direct Orange 26: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Direct Orange 26 is a critical component of laboratory safety and environmental responsibility. This guide provides essential logistical and safety information, outlining a clear, step-by-step process to ensure the compliant disposal of this compound, thereby fostering a culture of safety and building trust in laboratory operations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate care. This substance is an orange, odorless powder.[1] Key hazards include:
-
Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation with symptoms of nausea, vomiting, and diarrhea.[1]
-
Inhalation: May cause irritation to the respiratory tract.[1]
-
Eye Contact: Can cause irritation and inflammation.[1]
-
Skin Contact: Prolonged or repeated contact may lead to skin irritation.[1]
When handling this compound, always use personal protective equipment (PPE), including chemical safety goggles, rubber gloves, and an approved respirator.[1] Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and safety shower should be readily accessible.[1]
Summary of Chemical and Physical Properties
A clear understanding of the substance's properties is vital for its safe handling and disposal.
| Property | Value | Source(s) |
| CAS Number | 3626-36-6 | [1][2] |
| Molecular Formula | C₃₃H₂₂N₆Na₂O₉S₂ | [1][2] |
| Molecular Weight | 756.67 g/mol | [1][2] |
| Appearance | Orange to Red-Brown Powder | [1][2] |
| Odor | Odorless | [1] |
| Solubility in Water | Data not readily available | |
| LD50/LC50 | Data not readily available | [1] |
| GHS Hazard Statements | H302 (Harmful if swallowed) | [3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is not a one-size-fits-all process and is contingent on a thorough evaluation based on local, state, and federal regulations. The following procedural steps will guide you in making a compliant disposal decision.
Step 1: Waste Identification and Classification
The crucial first step is to determine if this compound waste is classified as hazardous.[1] This determination must be made by the waste generator.[1]
-
Review Regulations: Consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal hazardous waste regulations. These regulations will provide the specific criteria for classifying a chemical waste as hazardous.
-
Check for Listed Wastes: Determine if this compound or its constituents are explicitly listed as a hazardous waste in the regulations.
-
Evaluate Hazardous Characteristics: If not a listed waste, evaluate if the waste exhibits any of the four characteristics of hazardous waste:
-
Ignitability: The tendency to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The potential to be harmful or fatal when ingested or absorbed.
-
Step 2: Segregation and Labeling
Proper segregation and labeling are critical to prevent accidental mixing of incompatible wastes and to ensure the safety of personnel.
-
Dedicated Waste Container: Store this compound waste in a dedicated, sealed, and properly labeled container.
-
Clear Labeling: The label should clearly identify the contents as "Hazardous Waste - this compound" (if classified as such), the date of accumulation, and any associated hazard warnings.
Step 3: On-site Accumulation and Storage
Follow your institution's guidelines for the temporary storage of chemical waste.
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
Once the waste is properly classified, segregated, and stored, arrange for its final disposal.
-
Licensed Waste Hauler: Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.
Experimental Protocols
Currently, there are no widely established and cited experimental protocols for the in-lab neutralization or degradation of this compound for disposal purposes. The recommended and compliant method of disposal is through a licensed hazardous waste management company.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the compliant disposal of this compound.
By adhering to this procedural guidance, laboratory professionals can ensure the safe and compliant disposal of this compound, reinforcing a commitment to safety and environmental stewardship.
References
Safeguarding Your Research: A Guide to Handling Direct Orange 26
Researchers and scientists working with Direct Orange 26 must prioritize safety to mitigate potential hazards. This guide provides essential, immediate safety protocols and logistical plans for the proper handling and disposal of this chemical, ensuring a secure laboratory environment.
This compound is an orange powder that can be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1] Adherence to the following personal protective equipment (PPE) and handling procedures is critical to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes | Chemical Safety Goggles | Provides a seal around the eyes to protect against dust particles and potential splashes. |
| Skin | Rubber Gloves | Prevents direct contact with the skin, which can cause irritation. |
| Respiratory | Approved Respirator | Necessary to prevent inhalation of dust particles, which can irritate the respiratory tract. Use in conjunction with a chemical fume hood.[1] |
| Body | Laboratory Coat | Protects against incidental contact and contamination of personal clothing. |
Safe Handling and Operational Plan
A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps for safe usage in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Procedural Steps for Handling
-
Preparation :
-
Put on all required PPE as specified in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Have the Safety Data Sheet (SDS) for this compound readily accessible for reference.
-
-
Handling :
-
In Case of Exposure :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin : Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion : If the individual is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Place in a clearly labeled, sealed container. Dispose of as chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a sealed bag or container labeled as "Contaminated with this compound". Dispose of as chemical waste. |
| Aqueous Solutions | Neutralize the pH of the solution if necessary. Consult your institution's environmental health and safety office for specific guidance on the disposal of dye solutions. Some neutralized dye solutions may be permissible for drain disposal with copious amounts of water, but this must be confirmed with safety personnel.[2] |
General Disposal Guidance :
-
Always consult your institution's specific hazardous waste disposal protocols.
-
Never dispose of solid chemical waste in the regular trash.
-
Clearly label all waste containers with the chemical name and associated hazards.
-
Clean up spills immediately by vacuuming or sweeping up the material and placing it into a suitable disposal container.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
